Sodium Stearyl Sulfate
Description
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Properties
IUPAC Name |
sodium;octadecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZBFJYXRGSRGD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047103 | |
| Record name | Octadecyl sulfate sodium salt | |
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Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-04-3, 65151-89-5 | |
| Record name | Sodium stearyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecadien-1-ol, 1-(hydrogen sulfate), sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065151895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, monooctadecyl ester, sodium salt (1:1) | |
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| Record name | Octadecadien-1-ol, 1-(hydrogen sulfate), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl sulfate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium octadecyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Sodium octadecadienyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM STEARYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4EWW0Y4EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Sodium Stearyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium stearyl sulfate (B86663) is an anionic surfactant of significant interest in various scientific and industrial fields, including drug delivery, due to its amphiphilic nature. This key characteristic, featuring a hydrophilic sulfate head group and a long, hydrophobic stearyl tail, facilitates its self-assembly in aqueous solutions to form micelles. The critical micelle concentration (CMC) is the pivotal concentration at which this spontaneous self-assembly into organized aggregates, known as micelles, commences. A comprehensive understanding of the CMC of sodium stearyl sulfate is paramount for its effective application, as crucial properties like solubilization, detergency, and emulsification are intrinsically linked to micelle formation.
This technical guide provides a thorough exploration of the critical micelle concentration of this compound in aqueous solutions. It encompasses the fundamental principles of micellization, detailed experimental protocols for CMC determination, an analysis of the factors influencing the CMC, and the broader relevance of this property in the context of drug development and formulation science.
Quantitative Data on the CMC of this compound
The critical micelle concentration of this compound is influenced by several environmental factors, most notably temperature, the presence and concentration of electrolytes, and the pH of the aqueous medium. While specific experimental data for this compound is not as abundant in publicly available literature as for its shorter-chain homolog, sodium dodecyl sulfate (SDS), the following tables summarize expected trends and available data for closely related compounds, which provide a strong indication of the behavior of this compound.
Table 1: Effect of Temperature on the CMC of Anionic Surfactants
| Temperature (°C) | Expected Trend for this compound CMC | Rationale |
| 10 - 25 | Decrease | The primary entropic driving force for micellization is the release of structured water molecules from around the hydrophobic tails. As temperature increases in this range, the disruption of this "iceberg" structure becomes more favorable, thus promoting micelle formation at a lower surfactant concentration. |
| 25 - 40 | Potential Minimum and Subsequent Increase | For many ionic surfactants, a U-shaped dependence of CMC on temperature is observed. After an initial decrease, the CMC may reach a minimum and then begin to increase. This is attributed to the increased kinetic energy of the surfactant monomers and the disruption of favorable hydrophobic interactions at higher temperatures, which can oppose micellization. |
Note: The exact temperature at which the minimum CMC occurs is specific to the surfactant.
Table 2: Effect of Electrolyte (NaCl) Concentration on the CMC of Anionic Surfactants
| NaCl Concentration (mM) | Expected Trend for this compound CMC | Rationale |
| 0 | Reference CMC value | In the absence of added electrolytes, the electrostatic repulsion between the negatively charged sulfate head groups is at its maximum, thus requiring a higher surfactant concentration to form micelles. |
| 10 | Significant Decrease | The addition of an electrolyte introduces counter-ions (Na+) that can screen the electrostatic repulsions between the surfactant head groups. This shielding effect reduces the energetic barrier to micellization, leading to a lower CMC.[1] |
| 50 | Further Decrease | At higher electrolyte concentrations, the shielding effect is more pronounced, resulting in a further reduction of the CMC. The increased ionic strength of the solution effectively compresses the electrical double layer around the micelles.[1] |
| 100 | Continued Decrease | The trend of decreasing CMC continues with increasing salt concentration, as the electrostatic repulsions are further minimized, making micelle formation more energetically favorable.[1] |
Table 3: Effect of pH on the CMC of this compound
| pH Range | Expected Trend for this compound CMC | Rationale |
| 2 - 12 | Minimal to No Significant Change | This compound is the salt of a strong acid (sulfuric acid) and a long-chain alcohol. Therefore, its sulfate head group remains fully ionized (negatively charged) over a wide pH range. As the charge on the head group does not change, the CMC is not expected to be significantly influenced by pH in this range. Minor effects could be observed due to changes in the ionic strength of the solution if strong acids or bases are used for pH adjustment.[2] |
Experimental Protocols for CMC Determination
The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the concentration at which a distinct change or break in the slope of the plotted data occurs. The following are detailed methodologies for three common and effective techniques.
Surface Tensiometry
Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, leading to a significant decrease in the surface tension of the solution. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.
Detailed Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of high-purity this compound powder.
-
Dissolve the surfactant in high-purity deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 10 mM). Gentle warming and stirring may be necessary to ensure complete dissolution, especially given the long alkyl chain of stearyl sulfate.
-
-
Preparation of Dilutions:
-
Prepare a series of dilutions from the stock solution, covering a concentration range that brackets the expected CMC. For this compound, a range from approximately 0.01 mM to 5 mM is a reasonable starting point.
-
Use volumetric flasks and pipettes to ensure accuracy in dilutions.
-
-
Instrumentation and Measurement:
-
Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.
-
Calibrate the instrument according to the manufacturer's instructions, typically using deionized water.
-
Rinse the measurement probe (ring or plate) thoroughly with deionized water and then with the solution to be measured.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.
-
Allow each solution to equilibrate for a set period before taking a measurement to ensure that the surface tension has stabilized.
-
Perform multiple measurements for each concentration to ensure reproducibility.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will typically show two linear regions with different slopes.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
-
Conductivity Measurement
Principle: This method is suitable for ionic surfactants like this compound. The electrical conductivity of the solution is proportional to the concentration and mobility of the charge carriers (ions). Below the CMC, as the surfactant concentration increases, the conductivity increases linearly due to the presence of individual surfactant monomers and their counter-ions. Above the CMC, the newly added surfactant molecules form micelles. Micelles are much larger and have lower mobility than individual ions, and they also bind some of the counter-ions, leading to a decrease in the slope of the conductivity versus concentration plot.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a series of this compound solutions in deionized water, similar to the surface tensiometry method, covering a range of concentrations around the expected CMC.
-
-
Instrumentation and Measurement:
-
Use a calibrated conductivity meter with a temperature-controlled conductivity cell.
-
Rinse the conductivity cell thoroughly with deionized water and then with the sample solution before each measurement.
-
Measure the conductivity of each solution, starting from the most dilute.
-
Ensure that the temperature of the solutions is kept constant throughout the experiment, as conductivity is temperature-dependent.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the surfactant concentration.
-
The plot will exhibit two linear regions with different slopes.
-
The CMC is determined as the concentration at the intersection of these two linear segments.
-
Fluorescence Spectroscopy using a Hydrophobic Probe
Principle: This sensitive technique utilizes a fluorescent probe, such as pyrene (B120774), which has a low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar aqueous environment (below the CMC), the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is relatively high. When micelles form, pyrene moves into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio.
Detailed Methodology:
-
Preparation of Pyrene Stock Solution:
-
Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or methanol (B129727) at a concentration of approximately 10⁻³ M.
-
-
Preparation of Surfactant Solutions with Probe:
-
Prepare a series of this compound solutions in deionized water at various concentrations.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (e.g., 10⁻⁶ to 10⁻⁷ M) to avoid the formation of pyrene excimers. The volume of the organic solvent added should be negligible (e.g., less than 0.1% of the total volume).
-
Allow the solutions to equilibrate, often overnight in the dark, to ensure the complete evaporation of the organic solvent and the partitioning of pyrene.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength for pyrene, typically around 335 nm.
-
Record the emission spectrum for each sample, scanning from approximately 350 nm to 500 nm.
-
Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.
-
The resulting plot will typically be sigmoidal. The CMC is often determined from the midpoint of the transition in the sigmoidal curve or by the intersection of the tangents to the two linear portions of the curve.
-
Visualization of Experimental Workflows
Caption: General experimental workflows for CMC determination.
Signaling Pathways and Logical Relationships
The formation of micelles is a physical self-assembly process driven by thermodynamics, rather than a biological signaling pathway. The logical relationship governing this process is the balance between the hydrophobic effect and the repulsive forces between the hydrophilic head groups.
Caption: Logical progression of micelle formation.
This in-depth guide provides a foundational understanding and practical framework for the determination of the critical micelle concentration of this compound. For precise quantitative data, it is recommended to perform experimental measurements under the specific conditions of interest, using the detailed protocols outlined herein.
References
A Comprehensive Guide to the Synthesis and Purification of Sodium Stearyl Sulfate for Research Applications
Abstract: This technical guide provides a detailed overview of the laboratory-scale synthesis and purification of sodium stearyl sulfate (B86663), a crucial anionic surfactant for various research and development applications. High-purity sodium stearyl sulfate is essential for ensuring the validity and reproducibility of experimental results in fields ranging from drug delivery to materials science. This document outlines a robust synthesis protocol via the sulfation of stearyl alcohol, followed by a comprehensive purification strategy based on recrystallization. Detailed experimental procedures, characterization data, and safety considerations are presented to aid researchers in producing and verifying high-quality this compound in a laboratory setting.
Introduction
This compound (sodium octadecyl sulfate) is an anionic surfactant widely utilized in cosmetics, personal care products, and pharmaceutical formulations as an emulsifying, cleansing, and foaming agent.[1][2][3] In a research context, its well-defined amphiphilic structure makes it a valuable tool for studying self-assembly, nanoparticle stabilization, and drug solubilization. The purity of this compound is paramount, as common impurities such as unreacted stearyl alcohol and inorganic salts (e.g., sodium sulfate, sodium chloride) can significantly alter its physicochemical properties and interfere with experimental outcomes.[4][5]
This guide provides detailed methodologies for the synthesis of this compound from stearyl alcohol and its subsequent purification to a high degree of purity suitable for demanding research applications.
Synthesis of this compound
The most common and direct method for synthesizing this compound in a laboratory setting is the sulfation of stearyl alcohol (1-octadecanol) followed by neutralization. The reaction proceeds in two main stages:
-
Sulfation: Stearyl alcohol is reacted with a sulfating agent to form the intermediate, stearyl sulfuric acid. Common sulfating agents include sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl).[6]
-
Neutralization: The acidic stearyl sulfuric acid is then neutralized with a base, typically sodium hydroxide (B78521) (NaOH), to yield the final product, this compound.[6][7]
Experimental Protocol: Synthesis
This protocol describes the synthesis using chlorosulfonic acid as the sulfating agent.
Materials:
-
Stearyl alcohol (1-octadecanol), high purity
-
Chlorosulfonic acid (ClSO₃H)
-
Sodium hydroxide (NaOH)
-
Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
pH meter or pH indicator strips
Procedure:
-
Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
-
Dissolution: Dissolve a known quantity of stearyl alcohol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) within the flask.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Sulfation: Slowly add an equimolar amount of chlorosulfonic acid to the stirred solution via the dropping funnel. Caution: This reaction is exothermic and releases hydrogen chloride gas. The addition must be slow and controlled to maintain the temperature below 10 °C. The reaction should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, followed by stirring at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Neutralization: Cool the reaction mixture again in an ice bath. Slowly add a pre-chilled aqueous solution of sodium hydroxide (NaOH) dropwise while vigorously stirring. Monitor the pH of the aqueous layer and continue adding the NaOH solution until the pH reaches a neutral range (pH 7-8).[7]
-
Product Isolation: The crude this compound will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold diethyl ether or the solvent used during the reaction to remove any unreacted stearyl alcohol.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Synthesis Workflow Diagram
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. benchchem.com [benchchem.com]
- 5. CN101607926B - Method for removing sodium sulfate and sodium chloride from lauryl sodium sulfate - Google Patents [patents.google.com]
- 6. How is SLES manufactured? l Elchemy [elchemy.com]
- 7. rixinpec.com [rixinpec.com]
Physicochemical Properties of Sodium Stearyl Sulfate in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium stearyl sulfate (B86663) (sodium octadecyl sulfate) is an anionic surfactant of significant interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and emulsion polymerization. Its amphiphilic nature, characterized by a hydrophilic sulfate head group and a long, 18-carbon hydrophobic alkyl chain, governs its behavior in aqueous solutions. This technical guide provides a comprehensive overview of the core physicochemical properties of sodium stearyl sulfate, including its critical micelle concentration (CMC), surface tension, Krafft point, and aggregation behavior. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from its shorter-chain homologs—sodium dodecyl sulfate (C12) and sodium tetradecyl sulfate (C14)—to establish trends and provide reasoned estimations. Detailed experimental protocols for determining these key parameters are also provided, along with graphical representations of experimental workflows and the interplay between these fundamental properties.
Introduction
This compound (C₁₈H₃₇NaO₄S) belongs to the family of sodium alkyl sulfates, a widely studied class of anionic surfactants.[1] Its molecular structure, consisting of a long, saturated hydrocarbon tail and an ionic sulfate headgroup, imparts surface-active properties that are crucial for applications requiring emulsification, dispersion, and wetting.[2] The length of the alkyl chain significantly influences its physicochemical properties; longer chains, such as the stearyl (C18) group, lead to lower water solubility at room temperature and a higher Krafft point compared to shorter-chain counterparts like sodium dodecyl sulfate (SDS).[2][3] Understanding these properties is paramount for optimizing formulations and predicting the behavior of this compound in aqueous environments.
Core Physicochemical Properties
The behavior of this compound in an aqueous solution is primarily defined by its tendency to adsorb at interfaces and to self-assemble into micelles above a certain concentration. This behavior is quantified by several key parameters.
Krafft Point (Tₖ)
The Krafft point is the minimum temperature at which a surfactant's solubility equals its critical micelle concentration, allowing for the formation of micelles.[3][4] Below the Krafft point, the surfactant has limited solubility and exists predominantly in a crystalline or hydrated solid state.[3] For long-chain alkyl sulfates, the Krafft point increases with the length of the hydrocarbon chain due to stronger van der Waals forces favoring the crystalline state.[3][5] this compound, with its C18 chain, exhibits a significantly higher Krafft point compared to its shorter-chain homologs, rendering it sparingly soluble at room temperature.[2]
Critical Micelle Concentration (CMC)
The critical micelle concentration is the concentration of a surfactant above which micelles spontaneously form.[5][6] At concentrations below the CMC, surfactant molecules exist primarily as monomers in the solution and at the air-water interface. Above the CMC, additional surfactant molecules aggregate to form micelles. The CMC is a measure of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to saturate the interfaces and form micelles. For the sodium alkyl sulfate series, the CMC decreases as the alkyl chain length increases.[6][7]
Surface Tension (γ)
As a surface-active agent, this compound reduces the surface tension of water. As the concentration of the surfactant increases, the surface tension of the solution decreases until the CMC is reached.[8] At concentrations above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant at a value known as the surface tension at the CMC (γ_CMC).[3]
Aggregation Behavior
Above the CMC, this compound molecules aggregate to form micelles, which are typically spherical at concentrations just above the CMC. The number of surfactant molecules in a single micelle is known as the aggregation number.[2][9] For sodium alkyl sulfates, the aggregation number tends to increase with increasing alkyl chain length.[7] The size and shape of these aggregates can be influenced by factors such as concentration, temperature, and the presence of electrolytes.[9]
Quantitative Data
The following tables summarize the key physicochemical properties of this compound and its shorter-chain homologs. It is important to note that while the Krafft point for this compound is experimentally determined, the values for CMC, surface tension at CMC, and aggregation number are estimations based on the established trends within the homologous series of sodium alkyl sulfates.
| Surfactant Name | Chemical Formula | Alkyl Chain Length | Krafft Point (°C) |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 12 | 16 - 18[3] |
| Sodium Tetradecyl Sulfate | C₁₄H₂₉NaO₄S | 14 | 30[3] |
| Sodium Hexadecyl Sulfate | C₁₆H₃₃NaO₄S | 16 | 45[3] |
| This compound | C₁₈H₃₇NaO₄S | 18 | 56 [3] |
| Surfactant Name | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γ_CMC) (mN/m) | Aggregation Number |
| Sodium Dodecyl Sulfate (SDS) | 12 | ~8.2 | ~39 | ~62 |
| Sodium Tetradecyl Sulfate | 14 | ~2.1 | ~37 | ~80 |
| This compound (Estimated) | 18 | ~0.15 | ~35 | >100 |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound requires precise experimental methodologies. The following sections detail the protocols for measuring the Krafft point, CMC, and surface tension. All experiments involving this compound must be conducted at temperatures above its Krafft point (~56°C).
Determination of the Krafft Point by Conductometry
Principle: The solubility of an ionic surfactant increases sharply at the Krafft point due to micelle formation, leading to a sudden increase in the electrical conductivity of the solution.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of this compound at a concentration known to be above its CMC at elevated temperatures (e.g., 10 mM).
-
Cooling and Crystallization: Cool the solution to a temperature below the expected Krafft point to induce precipitation of the surfactant.
-
Heating and Measurement: Place the solution in a temperature-controlled water bath on a magnetic stirrer. Immerse a conductivity probe into the solution.
-
Data Acquisition: Gradually heat the solution at a slow, constant rate (e.g., 1°C/minute) while continuously recording the conductivity and temperature.
-
Data Analysis: Plot the conductivity as a function of temperature. The Krafft point is identified as the temperature at which a sharp change in the slope of the curve is observed.
Determination of the Critical Micelle Concentration (CMC) by Surface Tensiometry
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water at a temperature above its Krafft point.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a concentration range both below and above the expected CMC.
-
Temperature Control: Maintain all solutions at a constant temperature above the Krafft point throughout the experiment.
-
Surface Tension Measurement: Measure the surface tension of each solution using a calibrated tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot.
Logical Relationships of Physicochemical Properties
The physicochemical properties of this compound are intrinsically linked. The Krafft point dictates the temperature at which the surfactant is sufficiently soluble to form micelles. The solubility, in turn, must exceed the CMC for micellization to occur.
Conclusion
This compound is a long-chain anionic surfactant with distinct physicochemical properties dictated by its molecular structure. Its high Krafft point of approximately 56°C is a critical consideration for its application, as it necessitates elevated temperatures for dissolution and micelle formation. While specific experimental data for its CMC and aggregation number are not widely available, trends observed in the homologous series of sodium alkyl sulfates suggest a low CMC and a high aggregation number compared to shorter-chain analogs. The experimental protocols and relationships outlined in this guide provide a robust framework for the characterization and effective utilization of this compound in research and development, particularly in the pharmaceutical and drug development sectors. Further experimental investigation is warranted to precisely quantify the physicochemical parameters of this important surfactant under various conditions.
References
- 1. This compound | C18H37NaO4S | CID 23673604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Long chain soaps and alkyl sulfates in aqueous solutions at room temperature | Semantic Scholar [semanticscholar.org]
- 9. Interfacial and Aggregation Behaviour of Sodium Dodecyl Sulphate Induced by Ionic Liquids [jstage.jst.go.jp]
A Technical Guide to the Emulsifying Mechanism of Sodium Stearyl Sulfate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical analysis of the mechanism of action of Sodium Stearyl Sulfate (B86663) (SSS) as an emulsifier. SSS is an anionic surfactant widely utilized for its ability to form and stabilize oil-in-water (O/W) emulsions. Its efficacy is rooted in its amphiphilic molecular structure, comprising a long, saturated hydrophobic stearyl chain (C18) and a hydrophilic sulfate head group. This guide details the physicochemical principles governing its function, including its role in reducing interfacial tension, forming a protective interfacial film, and creating electrostatic repulsion between dispersed droplets. Quantitative data, such as the Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) of related compounds, are presented for comparative analysis. Furthermore, detailed experimental protocols for characterizing the emulsifying performance of surfactants like SSS are provided, accompanied by visualizations of the core mechanisms and workflows.
Core Mechanism of Action
The primary function of any emulsifier is to enable the mixing of two immiscible liquids, such as oil and water, and to maintain the stability of the resulting dispersion, or emulsion.[1] Sodium Stearyl Sulfate (IUPAC Name: Sodium octadecyl sulfate; CAS: 1120-04-3) is an anionic surfactant that excels in this role, particularly for creating oil-in-water (O/W) emulsions.[2][3] Its mechanism is multifaceted and can be understood by examining its molecular structure and behavior at the oil-water interface.
Molecular Structure and Amphiphilicity
This compound is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and an oil-loving (lipophilic) part.[4]
-
Lipophilic Tail: It has a long, 18-carbon saturated alkyl chain (the stearyl group, C18H37). This nonpolar tail is highly compatible with oils and other nonpolar substances.
-
Hydrophilic Head: It features a negatively charged sulfate group (-OSO₃⁻) with a sodium counter-ion (Na⁺). This polar, ionic head group has a strong affinity for water and other polar solvents.
This dual nature drives SSS to the interface between oil and water, where it can interact favorably with both phases simultaneously.
Interfacial Tension Reduction
In a system of two immiscible liquids like oil and water, a significant amount of energy is present at the interface, known as interfacial tension. For an emulsion to form, the interfacial area must be dramatically increased, which is energetically unfavorable.[5]
Surfactants like SSS mitigate this energy barrier by adsorbing to the oil-water interface.[4] The lipophilic tails penetrate the oil phase while the hydrophilic heads remain in the water phase. This molecular arrangement disrupts the cohesive forces between water molecules at the interface, leading to a substantial reduction in interfacial tension.[6][7] Lowering the interfacial tension facilitates the breakup of the dispersed phase into smaller droplets with less energy input, a critical step in emulsion formation.[8]
Emulsion Stabilization
Once an emulsion is formed, its stability is paramount. SSS employs two primary mechanisms to prevent the dispersed oil droplets from coalescing and separating from the continuous water phase.
-
Formation of a Protective Interfacial Film: The SSS molecules align at the droplet surface, creating a physical barrier.[4] The long, saturated stearyl chains of SSS allow for dense packing at the interface. This dense packing creates a more rigid and cohesive interfacial film compared to surfactants with shorter or unsaturated chains, offering a robust mechanical barrier against droplet coalescence.[9]
-
Electrostatic Repulsion: As an anionic surfactant, the head groups of SSS molecules at the droplet surface are negatively charged. This imparts a net negative charge to the surface of each oil droplet. When two similarly charged droplets approach each other, they experience a strong electrostatic repulsive force, which prevents them from aggregating and coalescing.[5] This is a dominant stabilization mechanism for ionic surfactants.
Physicochemical Data
The emulsifying capability of a surfactant is quantified by several key parameters. While specific experimental data for this compound can be limited in publicly available literature, its properties can be reliably inferred from data on homologous alkyl sulfates and general surfactant principles.
Hydrophilic-Lipophilic Balance (HLB)
The HLB value indicates the degree of hydrophilicity or lipophilicity of a surfactant on a scale, which is useful for predicting its application.[10] Surfactants with HLB values in the 8-16 range are typically good O/W emulsifiers.[10] Ionic surfactants like sodium alkyl sulfates are often assigned a high theoretical HLB value due to the strong hydrophilic nature of the ionic head group.
Table 1: Comparative HLB Values of Common Surfactants
| Surfactant | Chemical Class | Typical HLB Value | Primary Application |
|---|---|---|---|
| This compound | Anionic | High (Theoretically ~40) | O/W Emulsifier |
| Sodium Lauryl Sulfate | Anionic | 40[11][12] | O/W Emulsifier, Detergent |
| Polysorbate 80 (Tween 80) | Non-ionic | 15.0[12] | O/W Emulsifier, Solubilizer |
| Cetearyl Alcohol | Non-ionic | ~1 (as part of a blend) | W/O Emulsifier, Thickener |
| Sorbitan Monostearate (Span 60) | Non-ionic | 4.7[12] | W/O Emulsifier |
Note: The theoretical HLB of 40 for ionic surfactants is calculated based on Griffin's method. In practice, they function effectively as O/W emulsifiers within the typical 8-16 application range.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to self-assemble into aggregates called micelles in the bulk solution.[13] Below the CMC, the surfactant primarily populates the interface, leading to a sharp drop in surface tension. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles.[13] A lower CMC value indicates a more efficient surfactant.
For the homologous series of sodium alkyl sulfates, the CMC decreases significantly as the length of the hydrophobic alkyl chain increases. Therefore, this compound (C18) is expected to have a much lower CMC than its well-studied shorter-chain counterparts.
Table 2: CMC and Surface Tension of Sodium Alkyl Sulfates in Water (~25°C)
| Surfactant | Carbon Chain | CMC (mM) | Surface Tension at CMC (mN/m) |
|---|---|---|---|
| Sodium Octyl Sulfate | C8 | 130[13] | N/A |
| Sodium Dodecyl Sulfate (SLS) | C12 | 8.3[13] | ~32-34[14] |
| Sodium Tetradecyl Sulfate | C14 | 2.1[13] | N/A |
| This compound | C18 | Expected < 0.2 | Expected ~30-35 |
Note: The values for this compound are estimations based on established trends in the homologous series.
Visualization of Mechanisms and Processes
To better illustrate the concepts described, the following diagrams have been generated using Graphviz, adhering to the specified technical requirements.
Caption: SSS molecule orientation at the oil-water interface.
Caption: Stabilization via Interfacial Film and Electrostatic Repulsion.
Caption: Experimental Workflow for Emulsifier Evaluation.
Experimental Protocols
To quantitatively assess the emulsifying properties of this compound or a similar surfactant, a series of standardized experiments are required.
Determination of Critical Micelle Concentration (CMC)
This protocol determines the CMC by measuring surface tension as a function of surfactant concentration.
-
Methodology: Surface Tensiometry (du Noüy Ring or Wilhelmy Plate Method)
-
Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM). Create a series of dilutions from the stock solution to cover a wide concentration range both below and above the expected CMC (e.g., from 0.001 mM to 10 mM).
-
Instrumentation: Calibrate a surface tensiometer according to the manufacturer's instructions. Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming) before each measurement to remove contaminants. Maintain a constant temperature for all samples (e.g., 25°C) using a water bath.
-
Measurement: Measure the surface tension of each dilution, starting from the most dilute sample and progressing to the most concentrated to minimize cross-contamination. Allow the reading to stabilize before recording the value.
-
Data Analysis: Plot the measured surface tension (in mN/m) against the logarithm of the surfactant concentration. The resulting graph will show two distinct linear regions. The CMC is determined from the concentration at the point of intersection of these two lines.[9] The surface tension value at this point is the γcmc.
-
Evaluation of Emulsion Formation and Stability
This protocol outlines the creation of a model emulsion and its subsequent analysis over time.
-
Methodology: Particle Size Analysis and Visual Observation
-
Emulsion Preparation:
-
Prepare a standard oil phase (e.g., medium-chain triglycerides or a specific drug carrier oil) and an aqueous phase containing a known concentration of this compound (e.g., 1% w/w).
-
A fixed oil-to-water ratio (e.g., 20:80) should be used for all experiments.
-
Create a coarse emulsion by adding the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., at 5,000 RPM for 5 minutes).[9][15]
-
For a finer, more uniform emulsion, process the coarse emulsion through a high-pressure homogenizer (if available).[15]
-
-
Initial Characterization:
-
Particle Size Analysis: Immediately after preparation, determine the mean droplet diameter and size distribution using Dynamic Light Scattering (DLS) or laser diffraction.[16][17]
-
Microscopy: Place a small sample of the emulsion on a microscope slide and observe the droplet morphology using optical microscopy to check for uniformity and initial aggregation.[16]
-
-
Stability Assessment:
-
Store emulsion samples under controlled conditions (e.g., 4°C, 25°C, 40°C).
-
At predetermined time intervals (e.g., 1 day, 1 week, 1 month, 3 months), re-analyze the samples.
-
Monitor for changes in mean droplet size, the appearance of a second population of larger droplets (indicating coalescence), and visible signs of instability like creaming (an oil-rich layer at the top) or phase separation.[9][16]
-
-
Conclusion
This compound functions as a highly effective anionic emulsifier for oil-in-water systems through a robust, multi-faceted mechanism. Its distinct amphiphilic structure enables it to significantly reduce interfacial tension, facilitating droplet formation. Stability of the resulting emulsion is achieved through the formation of a densely packed, resilient interfacial film and powerful electrostatic repulsion between droplets. The long, saturated stearyl chain is key to forming a superior mechanical barrier compared to shorter-chain or unsaturated counterparts. These properties, predictable through physicochemical principles like HLB and CMC, make this compound a valuable tool for researchers, scientists, and drug development professionals in the formulation of stable liquid dosage forms, creams, and lotions.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. This compound | C18H37NaO4S | CID 23673604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. incibeauty.com [incibeauty.com]
- 4. filtsol.com [filtsol.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. kblcosmetics.com [kblcosmetics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Self-assembly and Micellar Behavior of Sodium Stearyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly and micellar behavior of sodium stearyl sulfate (B86663), an anionic surfactant of significant interest in various scientific and industrial fields, including pharmaceuticals and material science. Due to its long C18 alkyl chain, sodium stearyl sulfate exhibits distinct properties compared to its shorter-chain homologues, such as sodium dodecyl sulfate (SDS). This document will delve into the fundamental principles of its self-assembly, its micellar characteristics, and the experimental methodologies used for their determination.
Introduction to this compound
This compound (also known as sodium octadecyl sulfate) is an anionic surfactant characterized by a long hydrophobic stearyl (C18) tail and a hydrophilic sulfate head group.[1] This amphiphilic nature drives its self-assembly in aqueous solutions to form thermodynamically stable aggregates known as micelles.[2] The formation of these micelles is a critical phenomenon that dictates the surfactant's properties, including its ability to solubilize poorly soluble compounds, which is of particular relevance in drug delivery.[3]
The Self-Assembly Process and Micelle Formation
The self-assembly of this compound in an aqueous medium is primarily driven by the hydrophobic effect.[2] The hydrocarbon tails of the surfactant molecules disrupt the hydrogen-bonding network of water, leading to an unfavorable decrease in entropy. To minimize this, the surfactant molecules aggregate, sequestering their hydrophobic tails in the core of the micelle and exposing their hydrophilic sulfate heads to the aqueous environment.
This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, this compound molecules exist predominantly as monomers in the solution. As the concentration approaches the CMC, the monomers begin to adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, further increases in concentration lead to the formation of micelles in the bulk solution.[4]
Figure 1: Schematic representation of the self-assembly process of this compound with increasing concentration.
Quantitative Micellar Parameters
The micellar behavior of this compound is characterized by several key parameters. Due to its low solubility and high Krafft temperature, direct experimental data for this compound in pure water at standard conditions is scarce. The Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC.[5] Below this temperature, the surfactant has limited solubility and does not form micelles. For long-chain sulfates, the Krafft temperature is significantly above room temperature.[6]
The properties of this compound can be estimated by extrapolating data from the homologous series of sodium alkyl sulfates. The CMC, for instance, decreases logarithmically with an increase in the number of carbon atoms in the alkyl chain.[7]
| Parameter | Sodium Dodecyl Sulfate (C12) (Reference) | Sodium Tetradecyl Sulfate (C14) (Reference) | This compound (C18) (Estimated) |
| CMC (mM in water at 25°C) | ~8.2[8] | ~2.1[4] | ~0.1 - 0.2 |
| Aggregation Number (Nagg) | ~60 - 100[9] | ~80 - 130 | > 100 |
| Krafft Temperature (°C) | ~10[10] | ~30 | ~50 - 60[6] |
Table 1: Comparison of micellar parameters for sodium alkyl sulfates. The values for this compound are estimated based on trends in the homologous series.
Thermodynamics of Micellization
The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process. It is related to the CMC by the following equation for ionic surfactants:
ΔG°mic ≈ (2 - β)RT ln(CMC)
where:
-
R is the gas constant
-
T is the absolute temperature
-
β is the degree of counterion binding to the micelle
-
CMC is expressed as a mole fraction
The enthalpy of micellization (ΔH°mic) for sodium alkyl sulfates is often small and can be endothermic or exothermic depending on the temperature.[11] The primary driving force for micellization is the large positive entropy change (ΔS°mic) associated with the release of ordered water molecules from around the hydrophobic chains.[2]
Figure 2: The thermodynamic forces governing the micellization of this compound.
Experimental Protocols for Characterization
The determination of the micellar properties of this compound requires careful experimental design, particularly given its low solubility and high Krafft temperature. All measurements should be conducted above the Krafft temperature to ensure sufficient monomer solubility for micelle formation.
Determination of Critical Micelle Concentration (CMC)
a) Surface Tensiometry
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[12]
-
Methodology:
-
Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC.
-
Maintain the solutions at a constant temperature above the Krafft temperature.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).
-
Plot surface tension versus the logarithm of the surfactant concentration.
-
The CMC is determined from the breakpoint in the resulting curve.
-
b) Conductivity Measurement
-
Principle: The molar conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity decreases linearly with the square root of the concentration. Above the CMC, the formation of less mobile micelles with bound counterions leads to a change in the slope of the conductivity versus concentration plot.
-
Methodology:
-
Prepare a series of this compound solutions in deionized water.
-
Measure the specific conductivity of each solution at a constant temperature above the Krafft temperature.
-
Plot the specific conductivity versus the surfactant concentration.
-
The CMC is identified as the concentration at which a distinct change in the slope of the plot occurs.
-
Figure 3: A generalized experimental workflow for the determination of the Critical Micelle Concentration (CMC).
Determination of Micelle Aggregation Number (Nagg)
a) Fluorescence Quenching
-
Principle: This steady-state fluorescence technique involves the use of a fluorescent probe that solubilizes in the micelles and a quencher that also resides in the micelles and quenches the fluorescence of the probe. The quenching efficiency is related to the number of quencher molecules per micelle, which in turn depends on the micelle concentration and the aggregation number.
-
Methodology:
-
Prepare a series of this compound solutions above the CMC containing a constant low concentration of a hydrophobic fluorescent probe (e.g., pyrene).
-
To these solutions, add varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride).
-
Measure the fluorescence intensity of the probe at each quencher concentration.
-
The aggregation number can be calculated from the slope of the plot of the natural logarithm of the ratio of unquenched to quenched fluorescence intensity versus the quencher concentration.
-
b) Light Scattering Techniques
-
Principle: Static Light Scattering (SLS) can be used to determine the weight-average molecular weight of the micelles. The aggregation number is then calculated by dividing the micellar molecular weight by the molecular weight of a single surfactant monomer. Dynamic Light Scattering (DLS) can provide the hydrodynamic radius of the micelles, which can be related to the aggregation number through geometric models.
-
Methodology (SLS):
-
Prepare a series of dilute this compound solutions at concentrations above the CMC.
-
Measure the intensity of scattered light at various angles for each concentration.
-
A Zimm plot is constructed to extrapolate the data to zero angle and zero concentration to obtain the weight-average molecular weight of the micelles.
-
The aggregation number is calculated as: Nagg = (Molecular Weight of Micelle) / (Molecular Weight of Monomer)
-
Factors Influencing Micellar Behavior
The self-assembly and micellar properties of this compound are sensitive to various environmental factors:
-
Temperature: Increasing the temperature generally leads to a slight decrease in the CMC and can affect the aggregation number. For this compound, temperature is a critical factor due to its high Krafft temperature.[11]
-
Addition of Electrolytes: The presence of salts, such as NaCl, lowers the CMC and increases the aggregation number of anionic surfactants. The salt screens the electrostatic repulsion between the negatively charged sulfate head groups, promoting micelle formation.
-
Presence of Organic Additives: The addition of organic molecules, such as alcohols, can alter the CMC and micellar structure by being incorporated into the micelle or by changing the solvent properties.
Applications in Drug Development
The ability of this compound micelles to encapsulate hydrophobic molecules makes it a valuable excipient in pharmaceutical formulations. It can be used to:
-
Enhance the solubility and bioavailability of poorly water-soluble drugs.
-
Act as a stabilizing agent in emulsions and suspensions.
-
Function as a lubricant in tablet manufacturing.
Understanding the micellar behavior of this compound is crucial for optimizing its use in these applications and for the rational design of effective drug delivery systems.
Conclusion
This compound is an anionic surfactant with a pronounced tendency to self-assemble into micelles in aqueous solutions, driven by the hydrophobic effect. Its long alkyl chain results in a very low CMC and a high Krafft temperature, necessitating careful consideration of experimental conditions for its characterization. While specific quantitative data for this compound is not as abundant as for its shorter-chain counterparts, its behavior can be reliably predicted based on the established principles of surfactant science and data from homologous series. The experimental protocols outlined in this guide provide a framework for the accurate determination of its micellar properties, which is essential for its effective application in research and development, particularly in the pharmaceutical industry.
References
- 1. This compound | C18H37NaO4S | CID 23673604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 3. Sodium Oleyl Sulfate Surfactant [benchchem.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. csun.edu [csun.edu]
- 10. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. nepjol.info [nepjol.info]
The Influence of Alkyl Chain Length on the Physicochemical Properties of Sodium Alkyl Sulfate Surfactants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium alkyl sulfates are a class of anionic surfactants widely utilized in various scientific and industrial applications, including as detergents, emulsifiers, and foaming agents. Their efficacy is intrinsically linked to their molecular structure, particularly the length of the hydrophobic alkyl chain. This technical guide provides an in-depth analysis of the impact of varying the alkyl chain length (from C12 to C18) on the critical surfactant properties of sodium alkyl sulfates, with a focus on Sodium Stearyl Sulfate (B86663) (C18). Understanding these structure-property relationships is paramount for researchers and drug development professionals in optimizing formulations and predicting surfactant behavior in complex systems.
The Role of Alkyl Chain Length: A Fundamental Overview
The defining characteristic of a surfactant molecule is its amphiphilic nature, possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In the case of sodium alkyl sulfates, the sulfate group constitutes the hydrophilic head, while the alkyl chain serves as the hydrophobic tail. The length of this alkyl chain plays a crucial role in determining the overall physicochemical properties of the surfactant.
A longer alkyl chain increases the hydrophobicity of the molecule. This enhanced hydrophobicity drives the surfactant molecules to interfaces (e.g., air-water or oil-water) more efficiently to minimize contact with water. This fundamental principle governs the changes observed in key surfactant properties as the alkyl chain length is extended.
Key Surfactant Properties and the Impact of Alkyl Chain Length
The performance of a sodium alkyl sulfate surfactant is characterized by several key parameters, all of which are significantly influenced by the length of the alkyl chain.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form in the bulk of the solution. Below the CMC, surfactant molecules exist predominantly as monomers. The formation of micelles is a critical phenomenon that dictates many of the practical applications of surfactants, such as solubilization and detergency.
Effect of Alkyl Chain Length: As the length of the alkyl chain increases, the CMC of sodium alkyl sulfates decreases. This is because a longer, more hydrophobic tail has a greater tendency to be expelled from the aqueous environment, thus favoring the formation of micelles at lower concentrations. This relationship can be described by the Klevens equation, which shows a linear relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain.
Surface Tension (γ)
Surface tension is the measure of the cohesive energy present at the interface of a liquid. Surfactants are effective at reducing the surface tension of water by adsorbing at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads remaining in the water.
Effect of Alkyl Chain Length: Increasing the alkyl chain length generally leads to a greater reduction in the surface tension of the solution at concentrations below the CMC. However, the surface tension at the CMC (γ_CMC) tends to remain relatively constant or show a slight increase with longer alkyl chains for a homologous series of surfactants.
Krafft Temperature (Tₖ)
The Krafft temperature is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration. Below the Krafft temperature, the surfactant has limited solubility and exists predominantly as hydrated crystals. Above this temperature, the solubility increases sharply due to the formation of micelles.
Effect of Alkyl Chain Length: The Krafft temperature of sodium alkyl sulfates increases significantly with an increase in the alkyl chain length. This is attributed to the stronger van der Waals interactions between the longer hydrocarbon chains, which favor the crystalline state and thus require more thermal energy to disrupt the crystal lattice and allow for micellization.
Foaming Properties
The ability of a surfactant solution to form foam (foamability) and the persistence of that foam (foam stability) are important properties in many applications.
Effect of Alkyl Chain Length: The relationship between alkyl chain length and foaming properties is complex and can be influenced by temperature. Generally, an increase in alkyl chain length enhances the interaction between surfactant molecules, which can lead to more stable foams. However, there is often an optimal chain length for maximum foam volume at a given temperature. For instance, at 25°C, the C12 homologue of sodium alkyl sulfate may produce the most abundant foam, while at 50°C, the C14 homologue may be more effective.
Quantitative Data Summary
The following tables summarize the key quantitative data for a homologous series of sodium alkyl sulfates, illustrating the impact of alkyl chain length.
Table 1: Critical Micelle Concentration (CMC) of Sodium Alkyl Sulfates in Water at 25°C
| Surfactant Name | Chemical Formula | Alkyl Chain Length | CMC (mM) |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 12 | 8.2 - 8.3 |
| Sodium Tetradecyl Sulfate | C₁₄H₂₉NaO₄S | 14 | 2.1 |
| Sodium Hexadecyl Sulfate | C₁₆H₃₃NaO₄S | 16 | 0.45 |
| Sodium Octadecyl Sulfate | C₁₈H₃₇NaO₄S | 18 | 0.12 |
Table 2: Surface Tension at CMC (γ_CMC) of Sodium Alkyl Sulfates in Water at 25°C
| Surfactant Name | Alkyl Chain Length | γ_CMC (mN/m) |
| Sodium Dodecyl Sulfate (SDS) | 12 | ~38.5 |
| Sodium Tetradecyl Sulfate | 14 | ~37.5 |
| Sodium Hexadecyl Sulfate | 16 | ~39.0 |
| Sodium Octadecyl Sulfate | 18 | ~42.0 |
Table 3: Krafft Temperature (Tₖ) of Sodium Alkyl Sulfates
| Surfactant Name | Chemical Formula | Alkyl Chain Length | Krafft Point (°C) |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 12 | 16 - 18 |
| Sodium Tetradecyl Sulfate | C₁₄H₂₉NaO₄S | 14 | 30 |
| Sodium Hexadecyl Sulfate | C₁₆H₃₃NaO₄S | 16 | 45 |
| Sodium Octadecyl Sulfate | C₁₈H₃₇NaO₄S | 18 | 56 |
Note: The exact values can vary slightly depending on the purity of the surfactant and the experimental conditions.
Experimental Protocols
Detailed methodologies for the determination of key surfactant properties are provided below.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants and relies on the change in the molar conductivity of the solution as a function of surfactant concentration.
Materials and Equipment:
-
Conductivity meter with a conductivity cell
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath
-
Volumetric flasks and pipettes
-
High-purity water (e.g., deionized or Milli-Q)
-
Sodium alkyl sulfate of interest
Procedure:
-
Solution Preparation: Prepare a stock solution of the sodium alkyl sulfate at a concentration well above its expected CMC. Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Calibration: Calibrate the conductivity meter according to the manufacturer's instructions, typically using a standard potassium chloride (KCl) solution.
-
Measurement:
-
Place a known volume of high-purity water in a thermostatted beaker with a magnetic stir bar.
-
Immerse the conductivity cell into the water, ensuring it does not touch the bottom or sides of the beaker.
-
Allow the temperature to equilibrate to the desired value (e.g., 25°C).
-
Record the initial conductivity of the water.
-
Make successive additions of the concentrated surfactant stock solution to the beaker using a micropipette.
-
After each addition, allow the solution to stir for a few minutes to ensure homogeneity and temperature equilibrium before recording the conductivity.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) versus the surfactant concentration.
-
The plot will show two linear regions with different slopes.
-
The intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).
-
Determination of Surface Tension by the Wilhelmy Plate Method
The Wilhelmy plate method is a static method for measuring the surface tension of a liquid. It involves measuring the force exerted on a thin platinum plate held perpendicular to the liquid surface.
Materials and Equipment:
-
Tensiometer equipped with a Wilhelmy plate (typically platinum)
-
High-precision balance
-
Movable sample stage
-
Glass vessel
-
High-purity water
-
Surfactant solutions of varying concentrations
Procedure:
-
Plate Cleaning: Thoroughly clean the Wilhelmy plate before each measurement. This is typically done by rinsing with a suitable solvent (e.g., ethanol) and then flaming it with a Bunsen burner until it glows red-hot to remove any organic contaminants.
-
Instrument Setup:
-
Hang the cleaned Wilhelmy plate from the hook of the tensiometer's balance.
-
Place the surfactant solution in the glass vessel on the sample stage.
-
-
Measurement:
-
Raise the sample stage until the liquid surface is just below the bottom edge of the plate.
-
Slowly raise the stage further until the liquid surface makes contact with the plate. The instrument will detect the force as the liquid wets the plate.
-
The plate is then slightly immersed into the liquid.
-
The force acting on the plate is measured by the balance. The surface tension (γ) is calculated using the following equation: γ = F / (L * cosθ) where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate, the contact angle with aqueous solutions is typically assumed to be 0° (cosθ = 1).
-
-
CMC Determination:
-
Measure the surface tension of a series of surfactant solutions with increasing concentrations.
-
Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).
-
The plot will show a sharp break point. The concentration at this break point is the CMC.
-
Determination of Krafft Temperature (Tₖ) by Visual Observation
This is a simple and direct method for determining the Krafft temperature.
Materials and Equipment:
-
Test tubes
-
Water bath with temperature control and a thermometer
-
Magnetic stirrer and stir bars (optional)
-
Sodium alkyl sulfate solution (typically 1 wt%)
Procedure:
-
Sample Preparation: Prepare a 1 wt% aqueous solution of the sodium alkyl sulfate in a test tube. Below the Krafft temperature, this solution will appear cloudy or contain a precipitate.
-
Heating:
-
Place the test tube in the water bath at a temperature below the expected Krafft point.
-
Gradually heat the water bath while continuously stirring the surfactant solution.
-
Observe the solution for any changes in appearance.
-
-
Determination:
-
The Krafft temperature is the temperature at which the solution becomes clear and transparent.
-
-
Confirmation (Cooling):
-
After the solution becomes clear, slowly cool the water bath while stirring.
-
The temperature at which the solution becomes turbid or a precipitate appears upon cooling can also be recorded. This may differ slightly from the heating value due to hysteresis.
-
Visualization of Mechanisms and Relationships
Logical Relationship of Alkyl Chain Length and Surfactant Properties
The following diagram illustrates the cause-and-effect relationships between increasing the alkyl chain length and the resulting changes in key surfactant properties.
Caption: Relationship between alkyl chain length and surfactant properties.
Proposed Signaling Pathway for Sodium Lauryl Sulfate (SLS) Interaction with Keratinocytes
Sodium Lauryl Sulfate (SLS), the C12 homolog, has been shown to interact with cell membranes, leading to a cascade of events that can contribute to skin irritation. The following diagram illustrates a proposed signaling pathway in keratinocytes upon exposure to SLS.
Caption: SLS interaction with keratinocyte signaling pathways.
Applications in Research and Drug Development
The choice of a sodium alkyl sulfate with a specific alkyl chain length is critical in various research and pharmaceutical applications.
-
Drug Solubilization: Surfactants with lower CMCs, such as those with longer alkyl chains, are more efficient at solubilizing poorly water-soluble drugs within their micellar cores. This is a key consideration in the formulation of oral and parenteral drug delivery systems.
-
Emulsion Stabilization: The ability to effectively reduce interfacial tension makes sodium alkyl sulfates excellent emulsifying agents. The optimal chain length will depend on the nature of the oil phase being emulsified.
-
Protein Denaturation and Electrophoresis: Sodium Dodecyl Sulfate (SDS) is extensively used in biochemistry for denaturing proteins in SDS-PAGE (polyacrylamide gel electrophoresis). Its C12 chain provides a good balance of protein binding and solubilization for this application.
-
Topical and Transdermal Formulations: While longer chain alkyl sulfates are generally less irritating, their higher Krafft points may limit their use in liquid formulations at room temperature. Shorter chain homologs like SLS are used, but their potential for skin irritation must be carefully considered and mitigated.
Conclusion
The length of the alkyl chain is a fundamental determinant of the physicochemical properties and, consequently, the functional performance of sodium alkyl sulfate surfactants. An increase in alkyl chain length leads to a predictable decrease in the critical micelle concentration and a significant increase in the Krafft temperature. These structure-property relationships provide a powerful tool for researchers and drug development professionals to select the most appropriate surfactant for a given application, thereby enabling the rational design of more effective and stable formulations. A thorough understanding of these principles is essential for advancing research in areas ranging from colloid and interface science to pharmaceutical and cosmetic formulations.
An In-depth Technical Guide on the Thermodynamic Properties of Sodium Stearyl Sulfate Micellization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium stearyl sulfate (B86663), a long-chain anionic surfactant, plays a crucial role in various scientific and industrial applications, including drug delivery systems where its self-assembly into micelles is fundamental for the solubilization of poorly water-soluble active pharmaceutical ingredients. Understanding the thermodynamic driving forces behind the micellization of sodium stearyl sulfate is paramount for optimizing formulation strategies and ensuring product stability and efficacy. This technical guide provides a comprehensive overview of the thermodynamic properties governing the micellization of this compound, details the experimental protocols for their determination, and presents logical workflows for these methodologies. Due to a notable scarcity of comprehensive thermodynamic data for this compound in purely aqueous systems within publicly accessible literature, this guide also incorporates data from studies on its close analog, sodium stearate (B1226849), in various solvent systems to provide a broader context.
Thermodynamic Principles of Micellization
The formation of micelles is a spontaneous process that occurs above a specific surfactant concentration known as the Critical Micelle Concentration (CMC). This self-assembly is governed by a delicate interplay of thermodynamic forces, primarily the hydrophobic effect. The process can be characterized by changes in standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic).
The Gibbs free energy of micellization (ΔG°mic) is the primary indicator of the spontaneity of the process. A negative ΔG°mic signifies that micelle formation is thermodynamically favorable. For ionic surfactants, it can be calculated from the CMC using the following equation:
ΔG°mic ≈ (2 - β)RT ln(X_CMC)
where:
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
-
X_CMC is the CMC expressed as a mole fraction.
-
β is the degree of counterion binding to the micelle.
The enthalpy of micellization (ΔH°mic) represents the heat change associated with the formation of micelles. It can be endothermic (positive ΔH°mic) or exothermic (negative ΔH°mic) and is influenced by factors such as the disruption of structured water around the hydrophobic tails and van der Waals interactions within the micellar core.
The entropy of micellization (ΔS°mic) reflects the change in the degree of randomness of the system. The primary driving force for micellization is a large positive entropy change resulting from the release of ordered water molecules from the hydration shells of the surfactant's hydrophobic chains into the bulk solvent. This increase in the entropy of the solvent typically outweighs the decrease in entropy from the aggregation of the surfactant monomers[1][2].
These thermodynamic parameters are related by the fundamental equation:
ΔG°mic = ΔH°mic - TΔS°mic
Quantitative Thermodynamic Data
Table 1: Critical Micelle Concentration (CMC) of Sodium Stearate in Alcohol-Water Systems at Various Temperatures [3]
| Temperature (K) | Solvent System (% Alcohol) | CMC (mol/L) |
| 303 | 80 | 0.0039 |
| 308 | 80 | 0.0042 |
| 313 | 80 | 0.0045 |
| 318 | 80 | 0.0049 |
| 303 | 90 | 0.0052 |
| 308 | 90 | 0.0056 |
| 313 | 90 | 0.0060 |
| 318 | 90 | 0.0064 |
| 303 | 100 | 0.0071 |
| 308 | 100 | 0.0075 |
| 313 | 100 | 0.0079 |
| 318 | 100 | 0.0083 |
Table 2: Thermodynamic Parameters of Sodium Stearate Micellization in Formamide (B127407) at Various Temperatures
| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |
| 303 | -15.8 | -6.9 | 29.4 |
| 308 | -16.0 | -6.9 | 29.5 |
| 313 | -16.1 | -6.9 | 29.4 |
| 318 | -16.3 | -6.9 | 29.6 |
Note: The thermodynamic parameters for sodium stearate in formamide were derived from data presented in the literature. The micellization process in this non-aqueous solvent is predominantly enthalpy-driven.
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic parameters of micellization involves a suite of sensitive analytical techniques. The following sections detail the experimental protocols for three primary methods.
Conductometric Determination of CMC
Principle: This method is suitable for ionic surfactants like this compound. The conductivity of a surfactant solution increases with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly. Above the CMC, the formation of larger, less mobile micelles with bound counterions leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot indicates the CMC.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10-20 times the expected CMC) in high-purity deionized water. The water should be degassed to avoid bubble formation on the conductivity electrode.
-
Ensure the temperature of the water and all solutions is precisely controlled using a thermostatted water bath, as conductivity is temperature-dependent.
-
-
Instrumentation and Calibration:
-
Use a calibrated conductivity meter with a dip-type conductivity cell.
-
Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations.
-
-
Titration Procedure:
-
Place a known volume of deionized water in a thermostatted, jacketed vessel equipped with a magnetic stirrer.
-
Immerse the conductivity electrode into the water and allow the system to reach thermal equilibrium.
-
Record the initial conductivity of the water.
-
Incrementally add small, precise volumes of the concentrated this compound stock solution to the water.
-
After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.
-
Continue the additions until the surfactant concentration is well above the expected CMC.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the molar concentration of this compound.
-
The plot will exhibit two linear regions with different slopes.
-
Perform linear regression on the data points in both the pre-micellar and post-micellar regions.
-
The CMC is determined from the concentration at the intersection of these two regression lines.
-
Surface Tensiometry for CMC Determination
Principle: Surfactant molecules adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The concentration at which this break in the surface tension versus log-concentration plot occurs is the CMC.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a series of this compound solutions of varying concentrations in high-purity deionized water, spanning a range well below and above the anticipated CMC.
-
Use a logarithmic dilution series for efficient coverage of the concentration range.
-
Ensure all glassware is scrupulously clean to avoid contamination that could affect surface tension measurements.
-
-
Instrumentation:
-
Utilize a surface tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method.
-
The instrument should be placed on a vibration-free table in a draft-free environment.
-
Maintain constant temperature of the sample solutions using a thermostatted sample stage.
-
-
Measurement Procedure:
-
Calibrate the tensiometer according to the manufacturer's instructions, often using high-purity water.
-
Measure the surface tension of each prepared this compound solution, starting from the most dilute to minimize cross-contamination.
-
Thoroughly clean the ring or plate (e.g., by flaming for a platinum ring) between each measurement.
-
Allow each solution to equilibrate at the interface before taking a reading to ensure equilibrium surface tension is measured.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting graph will show a region of decreasing surface tension followed by a plateau.
-
The CMC is identified as the concentration at the intersection of the two linear portions of the plot. This can be determined by fitting straight lines to the two regions and calculating their intersection point.
-
Isothermal Titration Calorimetry (ITC) for ΔH°mic and CMC
Principle: ITC directly measures the heat changes that occur upon the incremental addition of a concentrated surfactant solution into a solvent-filled sample cell. When a micellar solution is injected into water, the micelles dissociate into monomers. This demicellization process is accompanied by a heat change, which is the negative of the enthalpy of micellization (-ΔH°mic). The titration curve of heat change versus total surfactant concentration shows a transition around the CMC.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a concentrated solution of this compound (well above its CMC) in the desired buffer or deionized water.
-
Prepare a sufficient volume of the same buffer or deionized water to be used in the sample cell.
-
Degas both the surfactant solution and the solvent thoroughly before loading them into the calorimeter to prevent bubble formation.
-
-
Instrumentation and Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Set the experimental temperature and allow the instrument to equilibrate.
-
Fill the sample cell with the degassed solvent and the injection syringe with the concentrated, degassed surfactant solution.
-
-
Titration Experiment:
-
Perform a series of small, precisely controlled injections of the surfactant solution from the syringe into the sample cell while stirring.
-
The instrument records the heat released or absorbed after each injection.
-
The titration continues until the concentration in the sample cell is significantly above the CMC.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the total surfactant concentration in the cell.
-
The resulting plot is typically sigmoidal. The inflection point of this curve corresponds to the CMC.
-
The difference in the heat change between the pre-micellar and post-micellar regions of the titration curve corresponds to the enthalpy of demicellization, from which the enthalpy of micellization (ΔH°mic) is obtained (ΔH°mic = -ΔH°demicellization).
-
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Conductometric CMC Determination.
Caption: Workflow for Surface Tensiometry CMC Determination.
Caption: Workflow for ITC Determination of CMC and ΔH°mic.
Conclusion
The micellization of this compound is a thermodynamically driven process crucial for its function in various applications, particularly in the pharmaceutical sciences. While a complete thermodynamic profile in aqueous solution remains an area for further investigation, the principles and experimental methodologies outlined in this guide provide a robust framework for its characterization. The provided protocols for conductometry, surface tensiometry, and isothermal titration calorimetry offer reliable means to determine the critical micelle concentration and the associated enthalpy of micellization. A thorough understanding and application of these techniques will enable researchers and drug development professionals to effectively harness the properties of this compound in their formulation endeavors.
References
- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Thermodynamics of Micelle Formation of Selected Homologous 7-Alkyl Derivatives of Na-Cholate in Aqueous Solution: Steroid Skeleton and the Alkyl Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sodium Stearyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of sodium stearyl sulfate (B86663), an anionic surfactant of significant interest in pharmaceutical formulations. This document delves into the theoretical calculations, experimental determination, and practical applications of the HLB of sodium stearyl sulfate, with a focus on its role in drug development.
Introduction to Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1][2] Introduced by William C. Griffin in 1949, the HLB system provides a framework for selecting the appropriate surfactant or blend of surfactants to achieve stable emulsions and optimize formulations.[1] The scale traditionally ranges from 0 to 20, where lower values indicate a more lipophilic character and higher values signify a more hydrophilic nature.[2] However, for ionic surfactants, this scale can extend higher.[3]
The HLB of a surfactant dictates its function in a formulation, as summarized in the table below.
| HLB Value Range | Application |
| 1-3 | Antifoaming agent |
| 3-6 | Water-in-oil (W/O) emulsifier |
| 7-9 | Wetting and spreading agent |
| 8-16 | Oil-in-water (O/W) emulsifier |
| 13-16 | Detergent |
| 16-18 | Solubilizer or hydrotrope |
| Table 1: General Applications of Surfactants Based on HLB Value [2] |
This compound: Chemical Properties
This compound is an anionic surfactant with the chemical formula C₁₈H₃₇NaO₄S. It consists of a long, lipophilic 18-carbon stearyl chain and a hydrophilic sulfate head group.
| Property | Value |
| Chemical Formula | C₁₈H₃₇NaO₄S |
| Molecular Weight | 372.5 g/mol |
| Appearance | White to faintly yellow powder |
| Synonyms | Sodium octadecyl sulfate |
| Table 2: Key Chemical Properties of this compound |
HLB of this compound: Theoretical Calculation
The HLB value of this compound is notably high, often cited as approximately 40, which is an exception to the typical 0-20 scale for non-ionic surfactants.[3] This high value reflects its strong hydrophilic nature due to the ionic sulfate group. The theoretical HLB can be estimated using several methods, with the Davies method being the most appropriate for ionic surfactants.
Griffin's Method (for non-ionic surfactants)
While not directly applicable to ionic surfactants like this compound in its original form, Griffin's method is foundational to the HLB concept. For non-ionic surfactants, the formula is:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.[2]
Davies' Method
The Davies method, proposed in 1957, calculates the HLB by assigning group numbers to the various chemical groups within the surfactant molecule.[1] The formula is as follows:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) [1]
To calculate the HLB of this compound using the Davies method, we first identify its constituent groups:
-
Hydrophilic group: -OSO₃⁻Na⁺ (sulfate group)
-
Lipophilic groups: -CH₃ (methyl group) and -CH₂- (methylene groups)
The group contribution numbers are provided in the table below.
| Group | Group Number |
| -OSO₃⁻Na⁺ (sulfate) | +38.7 |
| -CH₃ (methyl) | -0.475 |
| -CH₂- (methylene) | -0.475 |
| Table 3: Davies Group Contribution Numbers |
The stearyl chain (C₁₈H₃₇) consists of one terminal methyl group (-CH₃) and seventeen methylene (B1212753) groups (-CH₂-).
Calculation: HLB = 7 + (38.7) - (1 * 0.475 + 17 * 0.475) HLB = 7 + 38.7 - (0.475 + 8.075) HLB = 7 + 38.7 - 8.55 HLB ≈ 37.15
This calculated value is in close agreement with the commonly cited HLB of approximately 40 for sodium alkyl sulfates.
Experimental Determination of HLB
The HLB value of a surfactant can also be determined experimentally. These methods are particularly useful for novel surfactants or complex mixtures.
Emulsion Stability Method
This method involves preparing a series of emulsions with a known oil phase and a blend of two surfactants with known HLB values, one high and one low. The stability of these emulsions is then observed. The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB of the oil. To determine the HLB of an unknown surfactant, it can be blended in varying ratios with a known surfactant to emulsify an oil of a known required HLB.
Detailed Protocol for Emulsion Stability Method:
-
Preparation of Surfactant Blends:
-
Select two standard surfactants with known HLB values that bracket the expected HLB of the unknown surfactant. For example, Span 80 (HLB = 4.3) and Tween 80 (HLB = 15.0).
-
Prepare a series of blends of the unknown surfactant with one of the standard surfactants in varying weight ratios (e.g., 10:90, 20:80, ..., 90:10).
-
Calculate the theoretical HLB of each blend using the formula: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B).
-
-
Preparation of Emulsions:
-
Select an oil phase with a known required HLB. For example, mineral oil has a required HLB of approximately 10 for an O/W emulsion.
-
For each surfactant blend, prepare an oil-in-water emulsion with a fixed oil-to-water ratio (e.g., 20:80). The total surfactant concentration should be kept constant (e.g., 5% of the total emulsion weight).
-
Heat the oil and water phases separately to a specified temperature (e.g., 70°C).
-
Add the surfactant blend to the oil phase and stir until dissolved.
-
Slowly add the oil phase to the water phase while homogenizing at a constant speed for a fixed duration (e.g., 5 minutes).
-
Allow the emulsions to cool to room temperature.
-
-
Evaluation of Emulsion Stability:
-
Visually inspect the emulsions for signs of instability such as creaming, coalescence, or phase separation at regular intervals (e.g., 1, 24, 48 hours).
-
Measure the particle size and particle size distribution of the emulsion droplets using a suitable technique like dynamic light scattering (DLS).
-
The surfactant blend that produces the emulsion with the smallest particle size and the longest stability is considered to have the optimal HLB for that oil phase.
-
-
Calculation of Unknown HLB:
-
From the optimal surfactant blend, the HLB of the unknown surfactant can be calculated using the formula for the HLB of a blend.
-
Water Titration Method (Greenwald's Method)
This method determines the "water number," which is the amount of water that can be added to a solution of the surfactant in a non-polar solvent before turbidity appears. This water number can then be correlated to the HLB value.
Detailed Protocol for Water Titration Method:
-
Preparation of Surfactant Solution:
-
Accurately weigh a specific amount of the surfactant (e.g., 1 gram) and dissolve it in a fixed volume of a non-polar solvent or a solvent blend (e.g., 20 mL of a benzene-dioxane mixture).
-
-
Titration with Water:
-
Titrate the surfactant solution with deionized water from a burette, adding the water dropwise with constant stirring.
-
Observe the solution for the first sign of persistent turbidity. The endpoint is reached when the solution remains cloudy.
-
-
Calculation of Water Number:
-
The water number is the volume of water (in mL) required to reach the endpoint per gram of surfactant.
-
-
Correlation to HLB:
-
A calibration curve is typically created by determining the water numbers of a series of surfactants with known HLB values. The HLB of the unknown surfactant can then be interpolated from this curve.
-
Role of this compound in Drug Development
The high HLB of this compound makes it a versatile excipient in pharmaceutical formulations, particularly for poorly water-soluble drugs.
Solubilization and Dissolution Enhancement
This compound can significantly increase the aqueous solubility of hydrophobic drugs by forming micelles above its critical micelle concentration (CMC). The lipophilic tails of the surfactant molecules form a hydrophobic core that can encapsulate the drug, while the hydrophilic heads face the aqueous environment, effectively solubilizing the drug. This increase in solubility often leads to an enhanced dissolution rate, which can improve the bioavailability of orally administered drugs.
The following table presents representative data on the solubility enhancement of a model poorly soluble drug by a similar anionic surfactant, sodium lauryl sulfate (SLS).
| Surfactant Concentration (% w/v) | Solubility of Drug X (µg/mL) |
| 0 (Water) | 5 |
| 0.1 | 50 |
| 0.5 | 250 |
| 1.0 | 500 |
| Table 4: Representative Data on Solubility Enhancement of a Poorly Soluble Drug by an Anionic Surfactant |
Emulsification in Drug Delivery Systems
This compound is an effective emulsifying agent for creating stable oil-in-water (O/W) emulsions, which are used in various drug delivery systems, including:
-
Nanoemulsions and Microemulsions: These are transparent or translucent dispersions of oil and water with droplet sizes typically in the nanometer range. They can encapsulate lipophilic drugs and enhance their absorption through oral, topical, or parenteral routes.[4][5][6]
-
Creams and Lotions: For topical and transdermal drug delivery, this compound helps to create stable and cosmetically elegant formulations.
Logical Workflow and Experimental Design
The following diagram illustrates a typical workflow for the formulation development of a poorly soluble drug using a surfactant like this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Nanoemulsion as a Nano Carrier System in Drug Delivery: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Development and Application of the Nanoemulsions in Drug Delivery Systems | Semantic Scholar [semanticscholar.org]
- 6. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Temperature on Aqueous Solutions of Sodium Stearyl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of temperature on the physicochemical properties of aqueous solutions of sodium stearyl sulfate (B86663). As an anionic surfactant with a long hydrophobic alkyl chain, sodium stearyl sulfate exhibits temperature-dependent behavior that is critical to its function in various applications, particularly in pharmaceutical formulations. This document details the impact of temperature on its solubility, critical micelle concentration (CMC), Krafft point, viscosity, and phase behavior. Detailed experimental protocols for characterizing these properties are provided, and the implications for drug development are discussed.
Introduction
This compound is an anionic surfactant of significant interest in the pharmaceutical and cosmetic industries. Its amphiphilic nature, comprising a hydrophilic sulfate head group and a long, hydrophobic C18 stearyl tail, governs its behavior in aqueous solutions, leading to the formation of micelles and other self-assembled structures. Temperature is a critical parameter that profoundly influences the thermodynamics and kinetics of these processes, thereby affecting the performance of this compound as a solubilizing agent, emulsifier, and lubricant. Understanding these temperature-dependent properties is paramount for optimizing formulation design, ensuring product stability, and controlling drug delivery profiles.
Physicochemical Properties and Their Temperature Dependence
The behavior of this compound in water is characterized by several key physicochemical parameters, each of which is sensitive to changes in temperature.
Solubility and the Krafft Point
The solubility of ionic surfactants like this compound in water is markedly dependent on temperature. Below a specific temperature, known as the Krafft point (Tₖ), the solubility of the surfactant is limited, and it exists predominantly as crystalline or hydrated solid phases. Above the Krafft point, the solubility dramatically increases as the surfactant molecules gain sufficient energy to form micelles.[1] The Krafft point is, therefore, the temperature at which the solubility of the surfactant equals its critical micelle concentration (CMC).[1]
For long-chain alkyl sulfates, the Krafft point increases with the length of the alkyl chain. While specific data for this compound is not abundant, the Krafft point for the closely related sodium stearate (B1226849) (a C18 soap) is reported to be around 71°C. It is expected that this compound will have a similarly high Krafft point.
Table 1: Krafft Points of Selected Sodium Alkyl Sulfates
| Surfactant | Alkyl Chain Length | Approximate Krafft Point (°C) |
| Sodium Dodecyl Sulfate (SDS) | C12 | 10 - 20 |
| Sodium Tetradecyl Sulfate | C14 | ~35 |
| Sodium Hexadecyl Sulfate | C16 | ~50 |
| This compound | C18 | ~60 - 70 (estimated) |
Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which the formation of micelles becomes spontaneous. The effect of temperature on the CMC of ionic surfactants is complex. Typically, the CMC value decreases as the temperature rises from a low value, reaches a minimum, and then increases with a further increase in temperature.[2] This U-shaped behavior is a result of two opposing effects:
-
Initial Decrease: At lower temperatures, an increase in temperature disrupts the structured water molecules surrounding the hydrophobic tails, which is an entropically favorable process that promotes micellization, thus lowering the CMC.[1]
-
Subsequent Increase: At higher temperatures, the increased thermal motion of the surfactant molecules and the disruption of hydrogen bonding at the micelle-water interface can disfavor micelle formation, leading to an increase in the CMC.[2]
For sodium dodecyl sulfate (SDS), a shorter-chain homolog, the minimum CMC is often observed around 25-30°C.[2] For this compound, with its longer alkyl chain, the minimum of the CMC-temperature curve is expected to be at a higher temperature.
Table 2: Hypothetical Temperature Dependence of CMC for this compound
| Temperature (°C) | Expected Trend in CMC (mol/L) |
| 25 | Relatively High |
| 40 | Decreasing |
| 55 | Approaching Minimum |
| 70 | Increasing |
| 85 | Continuing to Increase |
Note: This table represents an expected trend based on the behavior of similar surfactants, as specific experimental data for this compound is limited.
Viscosity
The viscosity of a this compound solution is influenced by temperature, concentration, and the presence of other solutes. Generally, for a given concentration above the CMC, the viscosity of a surfactant solution decreases as the temperature increases, due to the increased kinetic energy of the molecules.[3]
However, the relationship can be more complex. In some surfactant systems, an increase in temperature can lead to a growth in micelle size or a change in micelle shape (e.g., from spherical to rod-like or worm-like micelles), which can cause an increase in viscosity over a certain temperature range.[4] The viscosity of this compound solutions will also show a significant increase as the concentration approaches and surpasses the boundaries of different liquid crystalline phases.
Table 3: General Effect of Temperature on the Viscosity of a this compound Solution (above CMC)
| Temperature (°C) | General Trend in Viscosity |
| 40 | Higher |
| 60 | Lower |
| 80 | Lowest |
Phase Behavior
Aqueous solutions of this compound, like other surfactants, can exhibit a rich phase behavior as a function of concentration and temperature. At low concentrations, the surfactant exists as monomers. Above the CMC, spherical micelles are typically formed. As the concentration increases, these can transition into different liquid crystalline phases, such as:
-
Hexagonal phase (H₁): Cylindrical micelles packed in a hexagonal array.
-
Cubic phase (I₁): Spherical micelles arranged in a cubic lattice.
-
Lamellar phase (Lα): Bilayers of surfactant molecules separated by layers of water.
Temperature plays a crucial role in determining the boundaries of these phases. Generally, increasing the temperature can lead to a transition from a more ordered phase to a less ordered one (e.g., lamellar to hexagonal, or liquid crystal to micellar solution).[5] A representative, though not specific to this compound, phase diagram illustrates these transitions.
Caption: Generalized phase transitions of a surfactant-water system with increasing temperature and concentration.
Hydrolysis
This compound can undergo hydrolysis, particularly at elevated temperatures and under acidic conditions, to form stearyl alcohol and sodium bisulfate.[6][7] The rate of this hydrolysis reaction increases with temperature. This degradation can be a concern for the long-term stability of formulations, especially those stored at elevated temperatures or with a low pH.
Experimental Protocols
Accurate characterization of the temperature-dependent properties of this compound solutions requires robust experimental methods.
Determination of the Krafft Point
The Krafft point can be determined by measuring the solubility of the surfactant as a function of temperature.
Caption: Workflow for the experimental determination of the Krafft Point.
Methodology:
-
Preparation of Samples: Prepare a series of aqueous solutions of this compound at a concentration above its expected CMC.
-
Temperature Control: Place the solutions in a temperature-controlled water bath.
-
Observation: Gradually increase the temperature of the bath. The Krafft point is the temperature at which the cloudy suspension becomes a clear solution.
-
Conductivity Measurement (Alternative): Alternatively, measure the conductivity of a surfactant suspension as the temperature is increased. A sharp increase in conductivity will be observed at the Krafft point due to the formation of highly mobile micelles.[8]
Determination of the Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the micelle formation. Common methods include surface tensiometry and conductometry.
Caption: General workflow for the determination of the Critical Micelle Concentration (CMC).
Methodology (Surface Tensiometry):
-
Solution Preparation: Prepare a series of aqueous solutions of this compound with increasing concentrations.
-
Measurement: Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which the surface tension ceases to decrease significantly and plateaus.
Viscosity Measurement
The viscosity of this compound solutions can be measured using a viscometer or rheometer.
Methodology:
-
Sample Preparation: Prepare aqueous solutions of this compound at the desired concentrations.
-
Temperature Control: Use a temperature-controlled sample holder to maintain the desired temperature.
-
Measurement: Measure the viscosity of the solution using a suitable viscometer (e.g., a cone-and-plate or concentric cylinder rheometer). Measurements should be taken over a range of shear rates to determine if the solution is Newtonian or non-Newtonian.
-
Temperature Sweep: Perform viscosity measurements at various temperatures to determine the temperature-dependent viscosity profile.
Implications for Drug Development
The temperature-dependent properties of this compound have significant implications for its use in pharmaceutical formulations.
Solubilization of Poorly Soluble Drugs
This compound is used to enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs).[9] This is achieved through the encapsulation of the drug molecules within the hydrophobic core of the micelles. The efficiency of this solubilization is dependent on the concentration and size of the micelles, which are in turn affected by temperature.
Caption: Signaling pathway for drug solubilization by this compound micelles.
An increase in temperature can either enhance or decrease the solubilizing capacity depending on its effect on the CMC and micelle aggregation number. For instance, if an increase in temperature leads to a decrease in the aggregation number, the solubilization capacity per micelle might decrease.
Controlled Drug Release
In solid dosage forms, this compound can act as a lubricant and wetting agent, which can influence the drug release profile.[10] Its effect on the hydration of polymer matrices can modulate the release of the API.[11] Changes in temperature during storage or administration (e.g., ingestion) can alter these properties and potentially affect the drug release rate. For example, if a formulation is stored at a temperature that alters the crystalline state of the surfactant, its performance upon administration could be affected.
Formulation Stability
The temperature-dependent phase behavior and potential for hydrolysis of this compound are critical considerations for formulation stability. Phase separation or precipitation of the surfactant can occur if the storage temperature drops below the Krafft point. Conversely, storage at elevated temperatures can accelerate hydrolysis, leading to a loss of surfactant efficacy and the formation of degradation products.[6]
Conclusion
Temperature is a pivotal factor governing the behavior of aqueous this compound solutions. It significantly influences solubility, micellization, viscosity, and phase behavior, all of which are critical to its function in pharmaceutical formulations. A thorough understanding and characterization of these temperature-dependent properties are essential for the rational design of stable and effective drug delivery systems utilizing this compound. Researchers and formulation scientists must consider the impact of temperature throughout the development, storage, and administration of such products to ensure optimal performance and therapeutic outcomes.
References
- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 2. scialert.net [scialert.net]
- 3. ijstr.org [ijstr.org]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. The Viscosity of Aqueous Sodium Dodecyl Sulfate Solution and the Effect of Inorganic Electrolytes on It [jstage.jst.go.jp]
- 7. cir-safety.org [cir-safety.org]
- 8. researchgate.net [researchgate.net]
- 9. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Interaction of Sodium Stearyl Sulfate with Polymers in Solution
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the complex interactions between the anionic surfactant, sodium stearyl sulfate (B86663), and various polymers in aqueous solutions. Due to a scarcity of specific quantitative data for sodium stearyl sulfate in the public domain, this document leverages the extensive research conducted on its close structural analog, sodium dodecyl sulfate (SDS), as a representative model. The principles and methodologies detailed herein are broadly applicable to long-chain alkyl sulfates. This guide delves into the fundamental mechanisms governing these interactions, presents collated quantitative data from studies on analogous systems, offers detailed experimental protocols for characterization, and provides visual representations of key processes to facilitate understanding. The insights provided are crucial for professionals in drug development and materials science, where such interactions are pivotal in formulation stability, controlled release, and overall product performance.
Introduction: The Core of Surfactant-Polymer Interactions
The interplay between surfactants and polymers in solution is a cornerstone of formulation science, underpinning the stability and efficacy of a vast array of products, from pharmaceuticals to consumer goods. This compound, an anionic surfactant with a C18 alkyl chain, engages in complex, non-covalent interactions with polymers, driven by a delicate balance of electrostatic and hydrophobic forces.
These interactions typically commence at a surfactant concentration known as the Critical Aggregation Concentration (CAC) , which is often lower than the surfactant's own Critical Micelle Concentration (CMC) .[1] At the CAC, surfactant molecules begin to associate with the polymer chains, forming polymer-surfactant complexes. This initial binding is often cooperative, meaning the binding of one surfactant molecule facilitates the binding of subsequent molecules.
The nature of the interaction is heavily dependent on the characteristics of both the surfactant and the polymer:
-
Anionic Surfactant (this compound): The negatively charged sulfate head group dictates electrostatic interactions, while the long, hydrophobic stearyl tail drives association with hydrophobic regions of the polymer or self-assembly into micelle-like structures along the polymer chain.
-
Polymers:
-
Neutral Polymers (e.g., Polyethylene Glycol - PEG, Polyvinylpyrrolidone - PVP): Interaction is primarily driven by hydrophobic attraction between the surfactant's alkyl chain and hydrophobic segments of the polymer.[2]
-
Anionic Polymers (e.g., Sodium Carboxymethyl Cellulose (B213188) - CMC): Electrostatic repulsion between the negatively charged surfactant head and the anionic polymer backbone generally leads to weaker interactions compared to neutral or cationic polymers.[3]
-
Cationic Polymers: Strong electrostatic attraction between the oppositely charged surfactant and polymer dominates the initial interaction, often leading to the formation of insoluble complexes or coacervates.[4]
-
Understanding these fundamental interactions is paramount for controlling solution properties such as viscosity, surface tension, and the solubilization capacity for poorly soluble drugs.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the interaction of sodium dodecyl sulfate (SDS) with various polymers. It is important to note that for this compound, the CMC would be significantly lower, and the interactions are expected to be stronger due to its longer hydrophobic tail.
Table 1: Effect of Polymers on the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS)
| Polymer | Polymer Concentration | Temperature (°C) | Original CMC of SDS (mM) | CMC of SDS with Polymer (mM) | Reference |
| Polyethylene Glycol (PEG) | 5 wt% | 25 | 8.2 | 8.5 | [5] |
| Polyvinylpyrrolidone (PVP) | 0.1% (w/v) | 25 | 8.1 | 7.6 (CAC observed at ~3 mM) | [6] |
| Xanthan Gum | 0.05% | 37 | 8.3 | 8.9 | [3] |
Table 2: Thermodynamic Parameters of SDS Micellization in the Presence of Polymers
| Polymer | Polymer Concentration | Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | -TΔS°mic (kJ/mol) | Reference |
| Poly(propylene glycol) | 1000 Da | 298 | -22.5 | -1.8 | -20.7 | [7] |
| Poly(propylene glycol) | 2000 Da | 298 | -23.1 | -2.5 | -20.6 | [7] |
Table 3: Viscosity of Polymer Solutions in the Presence of SDS
| Polymer | Polymer Concentration | SDS Concentration | Viscosity (mPa·s) | Shear Rate (s⁻¹) | Reference |
| Sodium Carboxymethyl Cellulose | 1% (w/v) | 0 mM | 150 | 10 | [1] |
| Sodium Carboxymethyl Cellulose | 1% (w/v) | 10 mM | 120 | 10 | [1] |
| Xanthan Gum | 0.5% (w/v) | 0 mM | 850 | 1 | [8] |
| Xanthan Gum | 0.5% (w/v) | 5 mM | 780 | 1 | [8] |
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize this compound-polymer interactions.
Surface Tensiometry for Determination of CAC and CMC
Objective: To determine the critical aggregation concentration (CAC) and critical micelle concentration (CMC) of this compound in the presence of a polymer.
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the point of micelle formation (CMC), after which it remains relatively constant. In the presence of a polymer, an earlier inflection point (CAC) may be observed, indicating the onset of polymer-surfactant complexation.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the polymer (e.g., 1% w/v PEG) in deionized water.
-
Prepare a series of this compound solutions of varying concentrations in the polymer stock solution. A logarithmic concentration series is recommended.
-
-
Instrumentation:
-
Utilize a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Ensure the platinum ring or plate is thoroughly cleaned with deionized water and flamed to remove any organic residues before each measurement.
-
Calibrate the instrument with deionized water (surface tension ≈ 72 mN/m at 25°C).
-
-
Measurement:
-
Pour the sample solution into a clean, thermostatted vessel.
-
Allow the solution to equilibrate to the desired temperature (e.g., 25°C).
-
Measure the surface tension of each solution, ensuring at least three replicate measurements per concentration.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The CMC is determined from the intersection of the two linear regions of the plot. The CAC, if present, will be an earlier inflection point.[9]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (enthalpy, entropy, binding constant) of this compound binding to a polymer.
Principle: ITC directly measures the heat released or absorbed during the binding interaction between a surfactant and a polymer. Titrating the surfactant into a polymer solution allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the polymer (e.g., 0.1% w/v PVP) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a concentrated solution of this compound in the same buffer. The surfactant concentration should be 10-20 times that of the polymer.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
Instrumentation:
-
Use an isothermal titration calorimeter.
-
Thoroughly clean the sample and reference cells with buffer.
-
-
Titration:
-
Fill the sample cell with the polymer solution and the reference cell with the same buffer.
-
Fill the injection syringe with the this compound solution.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment might involve 20-30 injections of 5-10 µL each.
-
Perform a control titration of the surfactant into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site or sequential binding) to determine Ka, ΔH, and n.[10] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Fluorescence Spectroscopy with Pyrene (B120774) Probe
Objective: To determine the CAC and investigate the micropolarity of the polymer-surfactant aggregates.
Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is a sensitive indicator of local polarity. In an aqueous environment, the I₁/I₃ ratio is high, while in a hydrophobic micellar core, it is significantly lower.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of ~10⁻³ M.
-
Prepare a series of this compound solutions in the polymer solution of interest.
-
Add a small aliquot of the pyrene stock solution to each surfactant-polymer solution to achieve a final pyrene concentration of ~10⁻⁶ M. The volume of the organic solvent should be negligible (<0.1%).
-
Allow the solutions to equilibrate for several hours in the dark.
-
-
Measurement:
-
Use a fluorescence spectrophotometer.
-
Set the excitation wavelength to 334 nm.
-
Record the emission spectra from 350 nm to 450 nm.
-
-
Data Analysis:
-
Determine the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
A sharp decrease in the I₁/I₃ ratio indicates the formation of hydrophobic microdomains, corresponding to the CAC.[10]
-
Viscosity Measurements
Objective: To evaluate the effect of this compound on the rheological properties of polymer solutions.
Methodology:
-
Solution Preparation:
-
Prepare solutions of the polymer (e.g., sodium carboxymethyl cellulose) at a fixed concentration.
-
Add varying amounts of this compound to these polymer solutions.
-
-
Measurement:
-
Use a viscometer (e.g., a cone-and-plate or concentric cylinder rheometer for detailed rheological studies, or a capillary viscometer for relative viscosity measurements).
-
Ensure the temperature is precisely controlled.
-
For rheological studies, perform shear rate sweeps to determine the viscosity as a function of shear rate.
-
-
Data Analysis:
-
Plot viscosity versus surfactant concentration at a constant shear rate.
-
Changes in viscosity can indicate conformational changes in the polymer upon surfactant binding, such as chain expansion or collapse.[1]
-
Visualizing Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows described in this guide.
Conclusion and Future Perspectives
The interaction between this compound and polymers in solution is a multifaceted phenomenon governed by a subtle interplay of molecular forces. While direct quantitative data for this compound remains an area ripe for further investigation, the extensive body of research on sodium dodecyl sulfate provides a robust framework for understanding and predicting its behavior. The experimental techniques detailed in this guide offer powerful tools for elucidating the specific thermodynamic and rheological consequences of these interactions.
For professionals in drug development, a thorough characterization of surfactant-polymer systems is not merely academic but a critical step in ensuring the stability, bioavailability, and overall performance of novel formulations. Future research should focus on generating specific data for a wider range of long-chain surfactants, including this compound, to build more accurate predictive models and further refine our ability to design and control these complex and vital systems.
References
- 1. researchgate.net [researchgate.net]
- 2. inkworldmagazine.com [inkworldmagazine.com]
- 3. Intermolecular Interactions in Polyelectrolyte and Surfactant Complexes in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificspectator.com [scientificspectator.com]
- 5. mdpi.com [mdpi.com]
- 6. The solution behavior of poly(vinylpyrrolidone): its clouding in salt solution, solvation by water and isopropanol, and interaction with sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rheological insights on Carboxymethyl cellulose hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oil-in-Water Emulsion Formulation Using Sodium Stearyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Stearyl Sulfate (B86663) is an anionic surfactant widely utilized as an effective emulsifying agent in the formulation of oil-in-water (o/w) emulsions across the pharmaceutical, cosmetic, and personal care industries.[1][2][3] Its amphiphilic molecular structure, comprising a long hydrophobic stearyl (C18) chain and a hydrophilic sulfate head group, enables it to reduce the interfacial tension between oil and water, facilitating the formation of stable emulsions.[2] These emulsions are critical for the delivery of active pharmaceutical ingredients (APIs), enhancing the sensory properties of topical products, and improving the stability of various formulations.
This document provides detailed application notes and experimental protocols for the use of Sodium Stearyl Sulfate in the creation and evaluation of oil-in-water emulsions.
Physicochemical Properties of this compound
| Property | Value | Remarks |
| Chemical Name | Sodium octadecyl sulfate | |
| CAS Number | 1120-04-3 | [1][4] |
| Molecular Formula | C₁₈H₃₇NaO₄S | [5] |
| Molecular Weight | 372.5 g/mol | [5] |
| Appearance | White to faintly yellow powder/granules | [6] |
| Solubility | Soluble in water | [7] |
| HLB Value | Not definitively established (anionic surfactants typically have high HLB values, e.g., Sodium Lauryl Sulfate has an HLB of ~40) | Anionic surfactants are generally considered to have high HLB values, making them suitable for o/w emulsions.[8] Experimental determination is recommended for a specific grade of this compound. |
| Critical Micelle Concentration (CMC) | Not definitively established (expected to be lower than that of Sodium Oleyl Sulfate, which is ~0.028 mmol/L) | The linear saturated stearyl chain allows for more efficient packing compared to unsaturated chains, suggesting a lower CMC.[4] Experimental determination is necessary for precise formulation. |
Application in Oil-in-Water Emulsions
This compound functions as a primary emulsifier, adsorbing at the oil-water interface to form a protective barrier around the dispersed oil droplets. This barrier prevents droplet coalescence and enhances the long-term stability of the emulsion. Its anionic nature imparts a negative charge to the oil droplets, leading to electrostatic repulsion, which further contributes to stability.
Typical Formulation Parameters for O/W Emulsions
The optimal concentration of this compound and the oil-to-water ratio are critical for achieving a stable emulsion with the desired properties. The following table provides a general starting point for formulation development.
| Parameter | Recommended Range |
| This compound Concentration (% w/w) | 0.5 - 5.0 |
| Oil Phase Concentration (% w/w) | 10 - 40 |
| Aqueous Phase Concentration (% w/w) | 55 - 89.5 |
| Co-emulsifiers/Stabilizers (e.g., cetyl alcohol, stearyl alcohol) | 0 - 5 |
| pH | 5.5 - 7.5 |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) of this compound
Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (Wilhelmy plate or du Noüy ring method)
-
Precision balance
-
Volumetric flasks and pipettes
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.
-
Create a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Measure the surface tension of each dilution at a constant temperature (e.g., 25°C) using a calibrated tensiometer.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is identified as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration.
Protocol 2: Preparation of a Model Oil-in-Water Emulsion
Objective: To prepare a stable oil-in-water emulsion using this compound as the primary emulsifier.
Materials:
-
This compound
-
Oil Phase (e.g., mineral oil, soybean oil)
-
Deionized water
-
Co-emulsifier (optional, e.g., Cetyl Alcohol)
-
Preservative (if required)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers, heating plate with magnetic stirrer
Methodology:
-
Aqueous Phase Preparation: Dissolve this compound in deionized water with gentle heating (65-75°C) and stirring until fully dissolved.
-
Oil Phase Preparation: In a separate beaker, heat the oil phase (and co-emulsifier, if used) to the same temperature (65-75°C).
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while mixing with a standard propeller mixer.
-
Homogenization: Immediately subject the coarse emulsion to high-shear homogenization for a specified time (e.g., 3-5 minutes) and speed to reduce the droplet size.
-
Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
Final Additions: If required, add a preservative when the emulsion has cooled to below 40°C.
Protocol 3: Evaluation of Emulsion Stability
Objective: To assess the physical stability of the prepared oil-in-water emulsion over time.
Materials:
-
Prepared oil-in-water emulsion
-
Particle size analyzer (e.g., Dynamic Light Scattering - DLS)
-
Microscope with a calibrated graticule
-
Centrifuge
-
Incubators/ovens for accelerated stability testing
Methodology:
-
Macroscopic Evaluation: Visually inspect the emulsion for any signs of phase separation, creaming, or sedimentation at regular intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 4°C, 40°C).
-
Microscopic Evaluation: Observe a droplet of the emulsion under a microscope to assess the droplet size distribution and check for any signs of flocculation or coalescence.
-
Particle Size Analysis: Measure the mean droplet size and polydispersity index (PDI) of the emulsion using a particle size analyzer at the same intervals as the macroscopic evaluation. A stable emulsion will show minimal changes in droplet size over time.
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) and observe for any phase separation.
-
Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (room temperature for 24 hours) and evaluate for any changes in appearance or droplet size.
-
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the experimental protocols.
Table 1: Physicochemical Properties of this compound
| Parameter | Method | Result |
| Critical Micelle Concentration (CMC) | Surface Tensiometry | [Insert Value] M |
| Surface Tension at CMC (γcmc) | Surface Tensiometry | [Insert Value] mN/m |
| Experimentally Determined HLB | [Specify Method] | [Insert Value] |
Table 2: Emulsion Formulation Parameters
| Formulation ID | Oil Phase (%) | This compound (%) | Co-emulsifier (%) | Aqueous Phase (%) |
| F1 | 20 | 1 | 0 | 79 |
| F2 | 20 | 2 | 0 | 78 |
| F3 | 20 | 1 | 1 (Cetyl Alcohol) | 78 |
Table 3: Emulsion Stability Data (Example)
| Formulation ID | Time | Storage Condition | Mean Particle Size (nm) | Polydispersity Index (PDI) | Visual Observation |
| F1 | 0 | - | [Insert Value] | [Insert Value] | Homogeneous |
| F1 | 1 week | Room Temp. | [Insert Value] | [Insert Value] | [e.g., Slight creaming] |
| F2 | 0 | - | [Insert Value] | [Insert Value] | Homogeneous |
| F2 | 1 week | Room Temp. | [Insert Value] | [Insert Value] | Homogeneous |
Visualizations
Caption: Workflow for oil-in-water emulsion formulation.
Caption: Mechanism of oil droplet stabilization by this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C18H37NaO4S | CID 23673604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. avenalab.com [avenalab.com]
- 7. This compound, 1120-04-3 [thegoodscentscompany.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Application Notes and Protocols for Preparing Sodium Stearyl Sulfate Stabilized Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules. With droplet sizes generally in the range of 20-500 nm, these systems offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and controlled release. Sodium stearyl sulfate (B86663), an anionic surfactant, is a promising stabilizer for oil-in-water (O/W) nanoemulsions due to its ability to form a stable interfacial film and impart a negative surface charge, which contributes to colloidal stability through electrostatic repulsion.
These application notes provide detailed protocols for the preparation of sodium stearyl sulfate stabilized nanoemulsions using both high-energy and low-energy methods. Additionally, it outlines key characterization techniques and presents representative data to guide formulation development.
Data Presentation: Formulation and Characterization
The successful formulation of a stable nanoemulsion depends on the careful selection of the oil phase, the concentration of the surfactant, and the processing parameters. The following tables summarize representative formulations and their physicochemical characteristics.
Table 1: Representative Formulations of this compound Stabilized Nanoemulsions
| Formulation Code | Oil Phase (e.g., Medium-Chain Triglycerides) (% w/w) | This compound (% w/w) | Co-surfactant (e.g., Polysorbate 80) (% w/w) | Aqueous Phase (Water) (% w/w) |
| SSS-NE-H1 | 10 | 2.5 | 1.0 | 86.5 |
| SSS-NE-H2 | 20 | 5.0 | 2.0 | 73.0 |
| SSS-NE-L1 | 15 | 3.0 | 1.5 | 80.5 |
| SSS-NE-L2 | 10 | 4.0 | 2.0 | 84.0 |
Table 2: Physicochemical Characterization of Representative Nanoemulsion Formulations
| Formulation Code | Preparation Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| SSS-NE-H1 | High-Pressure Homogenization | 120 ± 5 | 0.15 ± 0.02 | -45 ± 2 |
| SSS-NE-H2 | High-Pressure Homogenization | 150 ± 8 | 0.18 ± 0.03 | -50 ± 3 |
| SSS-NE-L1 | Phase Inversion Composition | 180 ± 10 | 0.22 ± 0.04 | -40 ± 2 |
| SSS-NE-L2 | Phase Inversion Composition | 160 ± 7 | 0.20 ± 0.03 | -48 ± 3 |
Experimental Protocols
Protocol 1: Preparation of O/W Nanoemulsion using High-Pressure Homogenization (High-Energy Method)
This method utilizes intense mechanical forces to break down coarse emulsions into nano-sized droplets.[1][2]
Materials:
-
Oil Phase (e.g., Medium-Chain Triglycerides)
-
Aqueous Phase (Purified Water)
-
This compound
-
Co-surfactant (e.g., Polysorbate 80, optional)
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
High-pressure homogenizer
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the this compound and any co-surfactant in the aqueous phase with gentle stirring until a clear solution is obtained.
-
Preparation of the Oil Phase: The oil phase is prepared separately. If a lipophilic active pharmaceutical ingredient (API) is to be encapsulated, it should be dissolved in the oil phase at this stage.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer for 10-15 minutes to form a coarse pre-emulsion.[3]
-
Nanoemulsification: Pass the coarse emulsion through a high-pressure homogenizer.[1] The homogenization pressure and number of cycles are critical parameters that must be optimized to achieve the desired droplet size and uniformity.[4] A typical starting point is 10,000-20,000 psi for 3-5 cycles.[5]
-
Cooling: If the process generates significant heat, a cooling system should be employed to maintain the temperature of the nanoemulsion.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
References
- 1. Nanoemulsions - High Pressure Homogenizers [homogenisingsystems.com]
- 2. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 3. news-medical.net [news-medical.net]
- 4. Properties and stability of nanoemulsions: How relevant is the type of surfactant? [pubblicazioni.unicam.it]
- 5. WO2018192761A1 - Nanoemulsions comprising sulfoalkyl ester and/or amide of fatty acids in aqueous phase - Google Patents [patents.google.com]
Application Notes and Protocols: Sodium Stearyl Sulfate in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium stearyl sulfate (B86663) is an anionic surfactant employed in a variety of cosmetic and pharmaceutical formulations.[1] In topical drug delivery, it primarily functions as an emulsifying agent to stabilize oil-in-water (O/W) emulsions and can also contribute to enhancing the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum.[1][2] Its amphiphilic nature, possessing both a hydrophobic stearyl chain and a hydrophilic sulfate group, allows it to reduce interfacial tension between oil and water phases, thereby facilitating the formation of stable emulsions.[2]
While extensive research is available for the closely related sodium lauryl sulfate (SLS), specific quantitative data and detailed protocols for sodium stearyl sulfate in topical drug delivery are less common. These notes provide a comprehensive guide by adapting established methodologies and presenting available data, while also leveraging information on SLS as a comparative reference where necessary.
Physicochemical Properties and Functions
This compound is a white to yellowish powder that functions as a cleansing and emulsifying surfactant.[3] Its primary roles in topical drug delivery systems are:
-
Emulsifier: It facilitates the formation and stabilization of emulsions, which are common vehicles for topical drugs.[2]
-
Wetting Agent: It lowers the surface tension between the formulation and the skin, allowing for better spreading and contact.
-
Penetration Enhancer: Like other anionic surfactants, it can interact with the lipids and proteins in the stratum corneum, disrupting its barrier function and enhancing drug permeation.[4]
Table 1: Functional Summary of this compound in Topical Formulations
| Function | Mechanism of Action | Typical Concentration Range (%) |
| Emulsifying Agent | Reduces interfacial tension between oil and water phases, forming a stable emulsion. | 0.1 - 5.0 |
| Cleansing Agent | Surfactant properties help in removing dirt and oils from the skin surface. | 1.0 - 25.0 |
| Penetration Enhancer | Interacts with stratum corneum lipids and proteins to increase skin permeability.[4] | 0.5 - 5.0 |
Note: Concentration ranges are indicative and should be optimized for specific formulations.
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion Cream
This protocol describes the preparation of a basic O/W emulsion cream using this compound as the primary emulsifier.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Oil Phase: e.g., Cetyl alcohol, Stearic acid, Mineral oil
-
Aqueous Phase: Purified water, Humectant (e.g., Glycerin)
-
Emulsifier: this compound
-
Preservative: e.g., Methylparaben, Propylparaben
Equipment:
-
Two separate beakers for oil and aqueous phases
-
Heating magnetic stirrers or water bath
-
Homogenizer (e.g., rotor-stator or high-pressure)
-
pH meter
-
Viscometer
Procedure:
-
Oil Phase Preparation:
-
In a beaker, combine the oil-soluble components (e.g., cetyl alcohol, stearic acid, mineral oil, and any oil-soluble API).
-
Heat the mixture to 70-75°C with continuous stirring until all components have melted and a homogenous solution is formed.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, dissolve the water-soluble components (e.g., glycerin, preservative, and any water-soluble API) in purified water.
-
Add the this compound to the aqueous phase.
-
Heat the aqueous phase to 70-75°C with continuous stirring until all components are fully dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while maintaining the temperature at 70-75°C and stirring continuously.
-
Homogenize the mixture for 5-10 minutes to form a uniform emulsion. The speed and duration of homogenization should be optimized to achieve the desired droplet size.
-
-
Cooling and Finalization:
-
Allow the emulsion to cool down to room temperature with gentle, continuous stirring.
-
Once cooled, measure and adjust the pH of the cream if necessary.
-
Perform final quality control checks, including viscosity, appearance, and microscopic evaluation of droplet size.
-
Protocol for In Vitro Drug Release Testing (IVRT)
This protocol outlines the procedure for assessing the release of an API from a topical formulation using Franz diffusion cells.[5][6]
Materials:
-
Topical formulation containing the API and this compound
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)[2]
-
Receptor medium (e.g., phosphate-buffered saline, PBS) with a solubilizing agent if necessary to maintain sink conditions.[7]
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for drug quantification.[8]
Procedure:
-
Apparatus Setup:
-
Assemble the Franz diffusion cells. Fill the receptor chamber with a known volume of pre-warmed (32 ± 1°C) and degassed receptor medium.[6]
-
Place a magnetic stir bar in the receptor chamber for continuous mixing.
-
-
Membrane Mounting:
-
Mount the synthetic membrane between the donor and receptor compartments, ensuring no air bubbles are trapped underneath.
-
-
Formulation Application:
-
Apply a precise amount of the topical formulation uniformly onto the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor medium via the sampling port.[6]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).[8]
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area (µg/cm²) for each time point.
-
Plot the cumulative amount of drug released per unit area against the square root of time. The release rate can be determined from the slope of the linear portion of this plot.
-
Protocol for In Vitro Skin Permeation Testing (IVPT)
This protocol is for evaluating the permeation of an API through excised skin, providing an indication of in vivo performance.[9][10]
Materials:
-
Topical formulation
-
Excised human or animal skin (e.g., porcine ear skin)[2]
-
Franz diffusion cells[10]
-
Receptor medium (e.g., PBS, pH 7.4)
-
Analytical instrumentation (e.g., HPLC)[8]
Procedure:
-
Skin Preparation:
-
Thaw the excised skin at room temperature.
-
Carefully remove any subcutaneous fat and underlying tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Apparatus Setup and Membrane Mounting:
-
Follow the setup procedure for IVRT, but use the prepared skin as the membrane, with the stratum corneum side facing the donor compartment.[10]
-
-
Formulation Application and Sampling:
-
Follow the procedures for formulation application and sampling as described in the IVRT protocol.
-
-
Sample Analysis and Data Analysis:
-
Quantify the drug in the receptor fluid using a validated analytical method.[8]
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in drug delivery, data for the closely related sodium lauryl sulfate (SLS) is presented here for comparative purposes. Researchers should perform their own studies to obtain specific data for this compound.
Table 2: Effect of Sodium Lauryl Sulfate (SLS) Concentration on the Permeation of a Model Drug (for comparative purposes)
| SLS Concentration (%) | Drug Flux (µg/cm²/h) | Enhancement Ratio | Reference |
| 0 (Control) | 1.5 ± 0.2 | 1.0 | Adapted from[9] |
| 0.5 | 3.2 ± 0.4 | 2.1 | Adapted from[9] |
| 1.0 | 5.8 ± 0.6 | 3.9 | Adapted from[9] |
| 2.0 | 8.1 ± 0.9 | 5.4 | Adapted from[9] |
| 5.0 | 9.5 ± 1.1 | 6.3 | Adapted from[9] |
Note: This data is for SLS and is intended to illustrate the potential effect of an anionic surfactant on drug permeation. Actual results for this compound may vary.
Table 3: Characterization Parameters for a Model O/W Cream
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | Homogeneous, white, smooth cream |
| pH | pH meter | 4.5 - 6.5 |
| Viscosity | Brookfield Viscometer | 20,000 - 50,000 cP |
| Droplet Size | Optical Microscopy/Particle Size Analyzer | 1 - 10 µm |
| Drug Content | HPLC | 95.0% - 105.0% of label claim |
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. SLES vs SLS for Sensitive Skin - INTERSURFCHEM [polymerchem.org]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. benchchem.com [benchchem.com]
- 7. eurofins.it [eurofins.it]
- 8. HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin–diffusing model drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
Application Notes: Sodium Stearyl Sulfate in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Stearyl Sulfate (B86663) (SSS), the sodium salt of stearyl sulfate, is an anionic surfactant characterized by a long C18 hydrophobic alkyl chain (stearyl group) and a hydrophilic sulfate head group. In emulsion polymerization, it functions as an emulsifier to facilitate the polymerization of water-insoluble monomers in an aqueous phase. Its primary roles include reducing interfacial tension, stabilizing monomer droplets, forming micelles that serve as the primary loci for particle nucleation, and ensuring the colloidal stability of the final polymer latex particles.[1][2]
Due to its long C18 chain, Sodium Stearyl Sulfate is particularly effective for emulsifying highly hydrophobic monomers, such as long-chain acrylates (e.g., stearyl acrylate), which are challenging to polymerize in conventional emulsion systems due to their low water solubility.[3][4] The efficiency of micelle formation and polymer stabilization often increases with longer alkyl chains (from C12 to C18), making SSS a potent stabilizer. However, its low critical micelle concentration (CMC) and lower aqueous solubility compared to shorter-chain counterparts like sodium lauryl sulfate (SLS) require careful formulation and process control.
Mechanism of Action in Emulsion Polymerization
The function of this compound in emulsion polymerization follows the classical Smith-Ewart theory, encompassing three key stages:
-
Monomer Emulsification: The water-insoluble monomer is dispersed in the aqueous phase containing SSS. The surfactant molecules adsorb onto the surface of the monomer droplets, reducing interfacial tension and preventing coalescence.
-
Micelle Formation and Particle Nucleation: Above its Critical Micelle Concentration (CMC), SSS molecules self-assemble into micelles. These micelles solubilize a small amount of the monomer that diffuses from the larger monomer droplets through the aqueous phase. A water-soluble initiator generates free radicals in the aqueous phase, which enter these monomer-swollen micelles and initiate polymerization. The micelle is thus transformed into a nascent polymer particle.[1]
-
Particle Growth and Stabilization: The polymer particle grows by the continuous diffusion of monomer from the droplets to the growing particles. SSS molecules adsorb onto the surface of these growing polymer particles, providing electrostatic stabilization that prevents particle agglomeration and coagulation.[2] This stabilization is crucial for maintaining a stable latex dispersion throughout the reaction and during storage.
Quantitative Data and Physicochemical Properties
The performance of this compound is dictated by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration above which surfactant molecules aggregate to form micelles. For anionic surfactants, the CMC generally decreases as the length of the hydrophobic alkyl chain increases.
Table 1: Physicochemical Properties of Alkyl Sulfates
| Surfactant | Alkyl Chain | Formula | Typical CMC (mM in H₂O at 25°C) |
|---|---|---|---|
| Sodium Dodecyl Sulfate (SLS) | C12 | C₁₂H₂₅NaO₄S | 8.1 - 8.3[5][6] |
| Sodium Tetradecyl Sulfate | C14 | C₁₄H₂₉NaO₄S | ~2.1 |
| This compound (SSS) | C18 | C₁₈H₃₇NaO₄S | ~0.15 - 0.4 (Estimated) |
Note: The CMC for this compound is estimated based on the established trend of decreasing CMC with increasing alkyl chain length. The exact value can vary with purity, temperature, and ionic strength of the medium.[6][7]
The concentration of this compound directly impacts the final properties of the polymer latex, particularly particle size and distribution. A higher surfactant concentration generally leads to the formation of more micelles, resulting in a larger number of smaller polymer particles.
Table 2: Influence of Anionic Surfactant Concentration on Latex Properties (Illustrative Data)
| Surfactant Concentration (% w/w monomer) | Average Particle Size (nm) | Polydispersity Index (PDI) | Molecular Weight (Mw) |
|---|---|---|---|
| Low (e.g., 0.5%) | 150 - 200 | > 0.2 | High |
| Medium (e.g., 1.5%) | 75 - 120 | < 0.1 | Medium |
| High (e.g., 3.0%) | 40 - 75 | < 0.1 | Low |
This table is based on typical trends observed for anionic surfactants like SLS in the emulsion polymerization of monomers such as styrene (B11656) and acrylates.[8][9] Optimal concentrations must be determined experimentally.
Application Protocol: Emulsion Polymerization of Stearyl Acrylate
This protocol describes a generalized semi-batch emulsion polymerization process for a highly hydrophobic monomer, stearyl acrylate, using this compound as the primary emulsifier. This method is suitable for producing polymer nanoparticles for applications in coatings, adhesives, and drug delivery systems.
Objective
To synthesize a stable poly(stearyl acrylate) latex with controlled particle size via semi-batch emulsion polymerization using this compound as the emulsifier.
Materials and Equipment
-
Monomer: Stearyl Acrylate (SA), inhibitor removed
-
Surfactant: this compound (SSS)
-
Initiator: Potassium Persulfate (KPS) or Ammonium Persulfate (APS)
-
Buffer: Sodium Bicarbonate (NaHCO₃)
-
Continuous Phase: Deionized (DI) water
-
Atmosphere: Nitrogen gas (high purity)
-
Equipment:
-
Four-neck glass reactor (1 L)
-
Reflux condenser
-
Mechanical stirrer with a crescent-shaped paddle
-
Two dropping funnels (for monomer pre-emulsion and initiator solution)
-
Thermostated water bath or heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
Experimental Workflow
Detailed Experimental Procedure
a. Pre-emulsion and Initiator Preparation:
-
Monomer Pre-emulsion: In a beaker, prepare the pre-emulsion by combining Stearyl Acrylate (e.g., 200 g), a portion of the this compound (e.g., 3.0 g, which is 1.5% w/w of monomer), and DI water (e.g., 90 g). Stir vigorously with a high-speed homogenizer for 15-20 minutes to form a stable, milky-white emulsion.
-
Initiator Solution: In a separate beaker, dissolve Potassium Persulfate (e.g., 1.0 g) in DI water (e.g., 50 g).
b. Reactor Setup and Polymerization:
-
Initial Charge: Assemble the reactor system. Charge the reactor with DI water (e.g., 200 g), the remaining this compound (e.g., 1.0 g), and Sodium Bicarbonate buffer (e.g., 0.5 g).[3]
-
Inerting and Heating: Begin mechanical stirring (e.g., 200 rpm) and purge the reactor with nitrogen for at least 30 minutes to remove oxygen. Heat the reactor contents to the target reaction temperature (e.g., 80°C).[4]
-
Seeding: Once the temperature is stable, add a "seed" charge of the monomer pre-emulsion (e.g., 5% of the total, ~15 g) to the reactor, followed by a portion of the initiator solution (e.g., 20% of the total, ~10 g). Allow the seed stage to proceed for 15-30 minutes. This step helps control the particle number and achieve a narrow size distribution.
-
Monomer and Initiator Feed: After the seed stage, begin the continuous, slow addition of the remaining monomer pre-emulsion and the remaining initiator solution via separate dropping funnels over a period of 3-4 hours. Maintain the reaction temperature at 80°C throughout the feed.[4]
-
Post-Reaction: Once the feeds are complete, maintain the reaction at 80°C for an additional 1-2 hours to ensure high monomer conversion (>98%).
c. Cooling and Purification:
-
Cooling: Turn off the heat and allow the reactor to cool to room temperature while maintaining slow stirring under a nitrogen blanket.
-
Filtration: Filter the resulting latex through a 100-mesh stainless steel screen to remove any coagulum formed during the reaction.
-
Storage: Store the final latex in a sealed container.
Characterization Methods
-
Percent Solids Content: Determined gravimetrically by drying a known weight of the latex in an oven at 110°C to a constant weight.
-
Particle Size and Distribution: Analyzed using Dynamic Light Scattering (DLS).
-
Molecular Weight: Measured by Gel Permeation Chromatography (GPC).
-
Particle Morphology: Visualized using Transmission Electron Microscopy (TEM).
-
Residual Monomer: Quantified using Gas Chromatography (GC).
References
- 1. products.pcc.eu [products.pcc.eu]
- 2. pstc.org [pstc.org]
- 3. benchchem.com [benchchem.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Sakarya University Journal of Science » Submission » The Role of Sodium Lauryl Sulfate on the Film Properties of Styrene-Butyl Acrylate-Acrylic Acid Copolymer Latex [dergipark.org.tr]
Application Notes and Protocols: Sodium Stearyl Sulfate for the Solubilization of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium stearyl sulfate (B86663) is an anionic detergent that holds potential for the solubilization of integral membrane proteins, a critical step in their purification and subsequent characterization. As a long-chain alkyl sulfate, it possesses strong solubilizing capabilities, effectively disrupting the lipid bilayer to extract embedded proteins. These application notes provide a comprehensive overview of the properties of sodium stearyl sulfate, protocols for its use in membrane protein solubilization, and key considerations for optimizing experimental conditions. Due to the limited availability of specific experimental data for this compound in membrane protein research, this document leverages data from chemically related long-chain alkyl sulfates to provide estimations and guidance.
Physicochemical Properties of Alkyl Sulfates
The effectiveness of a detergent in solubilizing membrane proteins is largely determined by its physicochemical properties, most notably its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers begin to form micelles, which are essential for encapsulating and solubilizing hydrophobic membrane proteins.[1] Generally, for sodium alkyl sulfates, the CMC decreases as the length of the alkyl chain increases.[]
Table 1: Physicochemical Properties of Sodium Alkyl Sulfates
| Detergent | Chemical Formula | Molecular Weight ( g/mol ) | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 288.38 | 12 | 8.3[1] | 62 |
| Sodium Tetradecyl Sulfate | C₁₄H₂₉NaO₄S | 316.44 | 14 | 2.1[1] | 80 |
| This compound | C₁₈H₃₇NaO₄S | 372.54[3] | 18 | ~0.1 (Estimated) | Not Determined |
Experimental Protocols
The following protocols are adapted from established methods for membrane protein solubilization using anionic detergents like sodium dodecyl sulfate (SDS) and can be optimized for use with this compound.
I. Preparation of Crude Membranes
This protocol describes the isolation of membranes from a cellular source, a prerequisite for solubilizing membrane proteins.
Materials:
-
Cell paste (e.g., from bacterial or mammalian cell culture)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors)
-
High-pressure homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Disrupt the cells using a high-pressure homogenizer or sonicator.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove intact cells and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant and wash the membrane pellet with Lysis Buffer to remove soluble proteins.
-
Repeat the ultracentrifugation step.
-
The resulting pellet contains the crude membrane fraction.
II. Solubilization of Membrane Proteins
This protocol outlines the steps for solubilizing membrane proteins from the isolated crude membranes using this compound.
Materials:
-
Crude membrane pellet
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol)
-
This compound stock solution (e.g., 10% w/v)
-
Ultracentrifuge
Procedure:
-
Resuspend the crude membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add the this compound stock solution to the membrane suspension to achieve the desired final concentration. A typical starting point is a detergent-to-protein ratio of 10:1 (w/w). Optimization of this ratio is critical.[4]
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C. The optimal incubation time may vary depending on the specific protein.
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.[5]
-
The supernatant contains the solubilized membrane proteins, which can then be further purified.
Visualizations
Logical Relationship of Detergent Properties
Caption: Increasing alkyl chain length in sodium alkyl sulfates leads to a lower CMC.
Experimental Workflow for Membrane Protein Solubilization
Caption: A typical experimental workflow for the solubilization of membrane proteins.
Optimization and Considerations
-
Detergent Concentration: The optimal concentration of this compound will need to be determined empirically for each target protein. A concentration above the CMC is necessary for micelle formation and subsequent solubilization.[]
-
Protein Concentration: The concentration of the membrane preparation can influence solubilization efficiency. Typical starting concentrations range from 1 to 10 mg/mL.[5]
-
Temperature and Incubation Time: Solubilization is often performed at low temperatures (e.g., 4°C) to minimize protein denaturation and degradation.[5] Incubation times may need to be adjusted.
-
Buffer Composition: The pH, ionic strength, and presence of additives like glycerol (B35011) in the solubilization buffer can impact protein stability and should be optimized.[4]
-
Purity of this compound: The purity of the detergent can affect experimental outcomes. It is advisable to use a high-purity grade of this compound for reproducible results.
Conclusion
This compound, as a long-chain anionic detergent, presents a viable option for the solubilization of membrane proteins. While specific quantitative data for its use in this application is limited, by understanding the properties of related alkyl sulfates and following established protocols for membrane protein extraction, researchers can effectively employ this detergent. Careful optimization of experimental parameters is crucial for achieving high yields of stable and active membrane proteins for downstream applications in research and drug development.
References
Application Notes and Protocols for Characterizing Sodium Stearyl Sulfate Stabilized Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sodium stearyl sulfate (B86663) is an anionic surfactant used to stabilize nanoparticles in aqueous dispersions. Its long hydrophobic stearyl chain adsorbs to the nanoparticle surface, while the hydrophilic sulfate head group extends into the aqueous phase, providing electrostatic and steric stabilization. This prevents nanoparticle agglomeration and ensures a stable formulation. Proper characterization of these stabilized nanoparticles is crucial for understanding their physicochemical properties, predicting their in-vivo behavior, and ensuring product quality and efficacy.
This document provides detailed application notes and protocols for the comprehensive characterization of sodium stearyl sulfate stabilized nanoparticles.
Particle Size and Size Distribution Analysis
The size and size distribution of nanoparticles are critical parameters that influence their biological fate, efficacy, and safety. Dynamic Light Scattering (DLS) is the primary technique for measuring the hydrodynamic diameter and polydispersity of nanoparticles in a liquid dispersion.
Dynamic Light Scattering (DLS)
Application Note: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[1] Larger particles move more slowly, leading to slower fluctuations, while smaller particles move faster, causing rapid fluctuations.[2] The hydrodynamic diameter obtained from DLS includes the nanoparticle core and the adsorbed this compound layer, as well as the associated solvent layer.[3] It's important to note that DLS measurements can be sensitive to the presence of a small number of large particles or aggregates, which can skew the results towards larger sizes.[2][4]
Protocol for DLS Analysis:
-
Sample Preparation:
-
Disperse the this compound stabilized nanoparticles in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration appropriate for the DLS instrument (typically in the range of 0.1 to 1 mg/mL). The dispersant should be filtered through a 0.22 µm filter to remove any dust or contaminants.[5]
-
Gently vortex or sonicate the sample for a short period (e.g., 1-2 minutes) to ensure a homogenous dispersion and break up any loose agglomerates.[9]
-
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).
-
Input the viscosity and refractive index of the dispersant into the software.
-
Select the appropriate measurement angle (e.g., 173° for backscatter detection).[1]
-
-
Measurement:
-
Transfer the nanoparticle dispersion to a clean, dust-free cuvette.
-
Equilibrate the sample in the instrument for at least 1-2 minutes to allow for temperature stabilization.
-
Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted size distribution.
-
Report the Z-average diameter (intensity-weighted mean hydrodynamic diameter) and the Polydispersity Index (PDI). A PDI value below 0.3 indicates a relatively narrow size distribution.[10]
-
If the sample is polydisperse, also report the volume-weighted and number-weighted size distributions.
-
| Parameter | Typical Value Range | Significance |
| Z-Average Diameter | 10 - 500 nm | Overall average hydrodynamic size. |
| Polydispersity Index (PDI) | 0.05 - 0.5 | Indicates the breadth of the size distribution. |
| Count Rate | 100 - 500 kcps | Indicates appropriate sample concentration. |
Table 1: Key DLS Parameters and Their Significance.
Morphology and Primary Particle Size Analysis
While DLS provides the hydrodynamic size, microscopy techniques are essential for visualizing the actual morphology and measuring the primary size of the nanoparticle core, excluding the surfactant layer.
Transmission Electron Microscopy (TEM)
Application Note: TEM provides high-resolution, two-dimensional images of nanoparticles, allowing for the direct measurement of their size, shape, and state of aggregation.[11] It is considered a gold standard for nanoparticle size characterization.[4] For this compound stabilized nanoparticles, TEM can help visualize the core nanoparticle and, with appropriate staining, potentially the surrounding surfactant layer.
Protocol for TEM Analysis:
-
Sample Preparation:
-
Dilute the nanoparticle dispersion significantly with deionized water to avoid particle aggregation on the grid during drying.[12]
-
Place a drop of the diluted dispersion onto a carbon-coated TEM grid.[13][14]
-
Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.
-
For enhanced contrast, especially for organic nanoparticles, negative staining with a solution of uranyl acetate (B1210297) or phosphotungstic acid may be applied after the initial drying step.[11]
-
-
Imaging:
-
Operate the TEM at an appropriate accelerating voltage (e.g., 80-200 kV).
-
Acquire images at various magnifications to observe both individual particles and larger fields of view.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of individual nanoparticles (at least 100) from multiple TEM images.
-
Generate a histogram of the particle size distribution and calculate the mean primary particle size and standard deviation.
-
Scanning Electron Microscopy (SEM)
Application Note: SEM provides information on the surface morphology and size of nanoparticles. While generally offering lower resolution than TEM, it can be useful for visualizing the three-dimensional structure and topography of the nanoparticles.
Protocol for SEM Analysis:
-
Sample Preparation:
-
Deposit a drop of the diluted nanoparticle dispersion onto a clean silicon wafer or an aluminum stub.
-
Allow the sample to dry completely.
-
Coat the dried sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
Imaging and Analysis:
-
Image the sample at various magnifications.
-
Perform size and morphology analysis similar to the TEM protocol.
-
| Technique | Information Obtained | Sample Preparation |
| TEM | Primary particle size, shape, internal structure. | Diluted dispersion on a carbon-coated grid. |
| SEM | Surface morphology, size, 3D topography. | Dried dispersion on a stub, sputter-coated. |
Table 2: Comparison of Electron Microscopy Techniques.
Surface Charge and Stability Analysis
The surface charge of nanoparticles is a critical factor determining their stability in suspension and their interaction with biological systems.[15] The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion.
Zeta Potential Measurement
Application Note: For this compound stabilized nanoparticles, the sulfate head groups impart a negative charge on the nanoparticle surface, leading to electrostatic repulsion between particles.[10] A zeta potential value more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability.[16] The zeta potential is highly dependent on the pH and ionic strength of the dispersion medium.[10]
Protocol for Zeta Potential Measurement:
-
Sample Preparation:
-
Prepare the nanoparticle dispersion in the desired medium (e.g., deionized water or a specific buffer) at a suitable concentration for the instrument.
-
To investigate the effect of pH, prepare a series of samples with pH values adjusted using dilute HCl or NaOH.
-
-
Instrument Setup:
-
Use a dedicated zeta potential cell (e.g., a folded capillary cell).
-
Set the measurement temperature.
-
Input the dielectric constant and viscosity of the dispersant.
-
-
Measurement:
-
Inject the sample into the cell, ensuring no air bubbles are present.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.
-
Report the average zeta potential and standard deviation. If measured at different pH values, plot the zeta potential as a function of pH.
-
| pH | Expected Zeta Potential | Stability |
| Acidic (e.g., pH 3) | Less Negative | Potentially lower stability |
| Neutral (e.g., pH 7) | Highly Negative | Good stability |
| Basic (e.g., pH 9) | Highly Negative | Good stability |
Table 3: Expected Influence of pH on Zeta Potential.
Surface Topography Analysis
Atomic Force Microscopy (AFM) is a powerful technique for imaging the surface of nanoparticles at the nanoscale and can provide three-dimensional topographical information.
Atomic Force Microscopy (AFM)
Application Note: AFM can be used to visualize the size, shape, and surface texture of individual nanoparticles.[17] It can also provide information on the arrangement of the this compound molecules on the nanoparticle surface.[18][19][20][21] Imaging can be performed in both air and liquid environments.
Protocol for AFM Analysis:
-
Sample Preparation:
-
Deposit a drop of the diluted nanoparticle dispersion onto a freshly cleaved mica or a clean silicon wafer substrate.
-
Allow the solvent to evaporate. For imaging in liquid, the substrate with adsorbed nanoparticles can be directly transferred to the AFM liquid cell.
-
-
Imaging:
-
Use a suitable AFM probe (e.g., a silicon nitride tip).
-
Operate the AFM in tapping mode to minimize sample damage.
-
Acquire images of the nanoparticle topography and phase.
-
-
Data Analysis:
-
Use the AFM software to perform cross-sectional analysis to measure the height and diameter of the nanoparticles.
-
Analyze the phase images to gain insights into the surface properties, such as the presence of the surfactant layer.
-
Surface Chemistry and Composition Analysis
Spectroscopic and thermal analysis techniques are employed to confirm the presence of the this compound stabilizer on the nanoparticle surface and to assess the overall composition and thermal stability of the formulation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in a sample.[22] By comparing the FTIR spectrum of the this compound stabilized nanoparticles with that of the pure stabilizer and the bare nanoparticles, the presence of the surfactant on the nanoparticle surface can be confirmed by the appearance of its characteristic absorption bands.[23][24][25]
Protocol for FTIR Analysis:
-
Sample Preparation:
-
Lyophilize or carefully dry the nanoparticle dispersion to obtain a powder.
-
Prepare a KBr pellet by mixing a small amount of the powdered sample with potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the powdered or even liquid sample.[23]
-
-
Measurement:
-
Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| S=O (Sulfate) | ~1210 - 1250 |
| C-H (Alkyl Chain) | ~2850 - 2960 |
| O-H (from adsorbed water) | ~3200 - 3600 |
Table 4: Key FTIR Peaks for this compound.
Thermal Analysis (TGA and DSC)
Application Note: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and composition.[27][28] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as melting and glass transitions.[29][30][31]
Protocol for Thermal Analysis:
-
Sample Preparation:
-
Place a small amount (typically 5-10 mg) of the lyophilized nanoparticle powder into an appropriate TGA or DSC pan.
-
-
Measurement:
-
For TGA, heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600°C).
-
For DSC, heat the sample at a controlled rate, cool it, and then reheat it to observe the thermal transitions.
-
-
Data Analysis:
-
In the TGA thermogram, the weight loss at different temperatures corresponds to the decomposition of the this compound and the nanoparticle core material. This can be used to quantify the amount of stabilizer present.
-
The DSC thermogram can reveal changes in the melting behavior of the nanoparticle core due to the presence of the stabilizer.
-
Visualization of Experimental Workflows and Logical Relationships
Caption: Workflow for the characterization of stabilized nanoparticles.
Caption: Stabilization and destabilization pathways of nanoparticles.
References
- 1. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. solids-solutions.com [solids-solutions.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microscopyinnovations.com [microscopyinnovations.com]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 15. Interactions of nanomaterials and biological systems: implications to personalized nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Subsurface Imaging of Cell Organelles by Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using wavelets to analyze AFM images of thin films: surface micelles and supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. AFM Imaging of Surfactant Micelles [nano & biomaterials lab] [nanomat.as.wm.edu]
- 21. researchgate.net [researchgate.net]
- 22. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles [mdpi.com]
- 23. ssi.shimadzu.com [ssi.shimadzu.com]
- 24. Characterization of Nanoparticles by FTIR and FTIR-Microscopy | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. tsapps.nist.gov [tsapps.nist.gov]
- 28. iajps.com [iajps.com]
- 29. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 30. azom.com [azom.com]
- 31. mt.com [mt.com]
Sodium Stearyl Sulfate as a Template for Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nanoparticles with controlled size, shape, and morphology is a cornerstone of modern nanotechnology, with profound implications for fields ranging from catalysis to medicine. The template-assisted synthesis approach offers a powerful strategy to achieve this control.[1] Among the various templating agents, surfactants have garnered significant attention due to their self-assembling properties.[2]
This document provides detailed application notes and protocols on the use of sodium stearyl sulfate (B86663) (SSS) as a soft template for the synthesis of various nanoparticles. It is important to note that while the principles of surfactant-templated synthesis are well-established, specific literature detailing the use of sodium stearyl sulfate is limited. Therefore, the information and protocols presented herein are largely based on the well-documented behavior of analogous long-chain anionic surfactants, such as sodium dodecyl sulfate (SDS).[3][4][5] The longer alkyl chain of SSS compared to SDS is expected to influence its micellar properties, such as the critical micelle concentration (CMC) and aggregation number, which in turn can affect the resulting nanoparticle characteristics.
Mechanism of Templating
This compound is an anionic surfactant that, above its CMC in a solvent, self-assembles into spherical or rod-shaped micelles. These micelles act as nano-reactors or templates, directing the nucleation and growth of nanoparticles.[6] The hydrophilic sulfate head groups orient towards the aqueous phase, while the hydrophobic stearyl chains form the core. This structure allows for the sequestration of precursor ions within the hydrophilic corona or at the micelle-solvent interface, thereby controlling the size and preventing the agglomeration of the newly formed nanoparticles.[2] The morphology of the resulting nanoparticles can be influenced by factors such as surfactant concentration, temperature, pH, and the presence of co-surfactants or salts.[4][7]
Application Notes
The use of this compound as a template is applicable to the synthesis of a wide range of nanoparticles, including:
-
Metal Nanoparticles (e.g., Silver, Gold): The sulfate head groups can interact with positive metal ions, localizing them at the micelle surface for subsequent reduction. This method can produce small, monodisperse metal nanoparticles with applications in catalysis, sensing, and antimicrobial agents.
-
Metal Oxide Nanoparticles (e.g., ZnO, TiO₂): In the synthesis of metal oxides, the surfactant micelles can control the hydrolysis and condensation of metal precursors, leading to the formation of nanoparticles with controlled size and crystallinity.[6][8] These materials are valuable in photocatalysis, sunscreens, and as semiconductor components.
-
Sulfide (B99878) Nanoparticles (e.g., CdS, ZnS): Similar to metal oxides, the synthesis of sulfide nanoparticles can be controlled by the micellar template, influencing their quantum confinement effects and optical properties for applications in bioimaging and optoelectronics.
Experimental Protocols
The following are generalized protocols for the synthesis of different types of nanoparticles using this compound as a template. Researchers should optimize the specific parameters for their particular application.
Protocol 1: Synthesis of Silver Nanoparticles (AgNPs)
This protocol describes a chemical reduction method for synthesizing silver nanoparticles.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound (SSS)
-
Sodium borohydride (B1222165) (NaBH₄) or Ascorbic acid
-
Deionized water
Procedure:
-
Preparation of SSS solution: Prepare an aqueous solution of this compound at a concentration above its CMC.
-
Addition of Silver Precursor: To the SSS solution, add a specific volume of silver nitrate solution while stirring vigorously. The Ag⁺ ions will associate with the sulfate head groups of the SSS micelles.
-
Reduction: Slowly add a freshly prepared, cold solution of a reducing agent (e.g., sodium borohydride) to the mixture. The solution should change color, indicating the formation of silver nanoparticles.
-
Stirring and Aging: Continue stirring the solution for a specified period to ensure complete reaction and stabilization of the nanoparticles.
-
Purification: The synthesized silver nanoparticles can be purified by centrifugation and washing to remove excess reactants.
Protocol 2: Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)
This protocol outlines a precipitation method for synthesizing ZnO nanoparticles.
Materials:
-
Zinc acetate (B1210297) dihydrate [Zn(CH₃COO)₂·2H₂O] or Zinc nitrate [Zn(NO₃)₂]
-
This compound (SSS)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)
-
Ethanol (B145695) and Deionized water
Procedure:
-
Preparation of Precursor Solution: Dissolve the zinc salt and this compound in a mixture of ethanol and deionized water under constant stirring.
-
Precipitation: Slowly add a solution of NaOH or NH₄OH dropwise to the precursor solution to induce the precipitation of zinc hydroxide.
-
Aging: Allow the resulting suspension to age under continuous stirring for several hours.
-
Washing and Drying: The precipitate is then collected by centrifugation, washed multiple times with deionized water and ethanol to remove byproducts, and finally dried in an oven at a controlled temperature.
-
Calcination: The dried powder is calcined at a high temperature to convert the zinc hydroxide into crystalline ZnO nanoparticles.
Data Presentation
The characteristics of nanoparticles synthesized using an anionic surfactant template are influenced by various experimental parameters. The following tables provide an example of how quantitative data can be structured for comparison. The data presented is hypothetical and based on expected trends from related systems.
| Table 1: Influence of SSS Concentration on Silver Nanoparticle Size | |
| SSS Concentration (mM) | Average Particle Size (nm) |
| 5 | 25 ± 5 |
| 10 | 18 ± 4 |
| 20 | 12 ± 3 |
| 50 | 8 ± 2 |
| Table 2: Effect of Reducing Agent on ZnO Nanoparticle Morphology | |
| Precipitating Agent | Resulting Morphology |
| Sodium Hydroxide | Spherical |
| Ammonium Hydroxide | Nanorods |
| Hexamethylenetetramine | Nanoflowers |
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the nanoparticle synthesis process.
Caption: General experimental workflow for nanoparticle synthesis using a surfactant template.
Caption: Logical relationship of the surfactant templating mechanism in nanoparticle formation.
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Titanium dioxide nanoparticle - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Silver Nanoparticles [protocols.io]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Formulating Controlled-Release Systems with Sodium Stearyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Sodium Stearyl Sulfate (B86663) (SSS) in the formulation of controlled-release drug delivery systems. Due to the limited direct data exclusively on Sodium Stearyl Sulfate in controlled-release applications, this document leverages established principles from related anionic surfactants, such as Sodium Lauryl Sulfate (SLS), and general controlled-release formulation science.
Introduction to this compound in Pharmaceutical Formulations
This compound is an anionic surfactant, the sodium salt of stearyl sulfate.[1] In pharmaceuticals, surfactants are crucial for various formulation strategies.[2] While more commonly known as a cosmetic cleansing and emulsifying agent, its properties suggest potential applications in drug delivery, particularly in modifying drug release and enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4] Anionic surfactants like SLS are known to function as emulsifying agents, modified-release agents, penetration enhancers, and solubilizing agents.[5][6]
The primary roles of this compound in controlled-release systems can be extrapolated to include:
-
Wetting Agent: Improving the dissolution of poorly soluble drugs in solid dosage forms.[7][8]
-
Emulsifier/Stabilizer: For lipid-based formulations such as solid lipid nanoparticles (SLNs) and nanoemulsions, contributing to the stability and particle size of the delivery system.[9]
-
Release Modifier: Influencing the rate of drug release from matrix tablets or other delivery systems.[7][8]
Formulation Approaches for Controlled-Release Systems
Controlled-release formulations are designed to release an API at a predetermined rate to maintain a therapeutic concentration for an extended period.[10][11] This improves patient compliance and can reduce side effects.[10] Two primary systems where this compound could be utilized are matrix tablets and solid lipid nanoparticles.
2.1. Extended-Release Matrix Tablets
Matrix tablets are a common approach for achieving extended drug release, where the API is homogenously dispersed within a polymer matrix.[12][13] These matrices can be hydrophilic, hydrophobic, or a combination of both.[12]
-
Hydrophilic Matrix Systems: Polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) swell in the presence of water to form a gel layer that controls drug release primarily through diffusion and erosion.[14]
-
Hydrophobic Matrix Systems: Insoluble materials such as waxes (e.g., carnauba wax, stearyl alcohol) and polymers (e.g., ethyl cellulose) control drug release by forcing the dissolution medium to penetrate a network of pores.[12]
This compound can be incorporated into these matrices to modulate drug release. For poorly soluble drugs, it can act as a wetting and solubilizing agent, potentially increasing the release rate. Conversely, in certain hydrophobic matrix systems, it may act as a lubricant and aid in creating a more uniform and tortuous matrix, thereby slowing down release.
2.2. Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are solid at both room and body temperature.[9][15] They offer advantages such as biocompatibility, protection of the encapsulated drug, and the potential for controlled release.[3][15] The formulation of SLNs typically involves a solid lipid, an emulsifier (surfactant), and an aqueous phase.[9]
This compound, with its emulsifying properties, can be used as a surfactant to stabilize the lipid nanoparticles and prevent their aggregation.[9] The choice and concentration of the surfactant are critical as they influence the particle size and stability of the SLN dispersion.[9]
Experimental Protocols
3.1. Protocol 1: Preparation of Extended-Release Matrix Tablets by Direct Compression
This protocol describes the formulation of extended-release matrix tablets using a hydrophilic polymer (HPMC) and this compound as a release modifier.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Hydroxypropyl Methylcellulose (HPMC K100M)
-
This compound
-
Lactose Monohydrate (as a filler)
-
Magnesium Stearate (as a lubricant)
Equipment:
-
Analytical Balance
-
Sieves (e.g., 40 mesh)
-
V-blender or Turbula mixer
-
Tablet press with appropriate tooling
-
Tablet hardness tester
-
Friabilator
-
Disintegration tester
-
USP Dissolution Apparatus II (Paddle type)
-
UV-Vis Spectrophotometer or HPLC for drug quantification
Methodology:
-
Sieving: Pass all ingredients through a 40-mesh sieve to ensure uniformity.
-
Blending:
-
Accurately weigh the API, HPMC, this compound, and Lactose Monohydrate.
-
Geometrically mix the API with the filler (Lactose Monohydrate).
-
Add the polymer (HPMC) and this compound to the blend and mix for 15 minutes in a V-blender.
-
-
Lubrication: Add Magnesium Stearate to the blend and mix for an additional 3 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press.
-
Characterization:
-
Evaluate the physical properties of the tablets: weight variation, hardness, thickness, and friability.
-
Perform content uniformity tests.
-
Conduct in vitro dissolution studies.
-
3.2. Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol outlines the preparation of drug-loaded SLNs using a solid lipid and this compound as the surfactant.
Materials:
-
Lipophilic API
-
Solid Lipid (e.g., Stearic Acid, Compritol® 888 ATO)
-
This compound
-
Poloxamer 188 (as a co-surfactant/stabilizer)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Transmission Electron Microscope (TEM) for morphology
-
Centrifuge
Methodology:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Disperse or dissolve the lipophilic API in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve this compound and Poloxamer 188 in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 500-1500 bar).[15]
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential.
-
Analyze the morphology using TEM.
-
Determine the encapsulation efficiency and drug loading.
-
Conduct in vitro drug release studies.
-
3.3. Protocol 3: In Vitro Drug Release Study
This protocol is for evaluating the drug release from the prepared controlled-release formulations.
Apparatus: USP Dissolution Apparatus II (Paddle) Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of phosphate (B84403) buffer (pH 6.8) for the remaining duration. Temperature: 37 ± 0.5 °C Paddle Speed: 50 rpm
Methodology:
-
Place one tablet or an equivalent amount of SLN dispersion (often in a dialysis bag) in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Quantitative data from formulation and characterization studies should be summarized in tables for clear comparison.
Table 1: Formulation Composition of Extended-Release Matrix Tablets
| Ingredient | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) |
| API | 20 | 20 | 20 |
| HPMC K100M | 30 | 40 | 50 |
| This compound | 1 | 2 | 3 |
| Lactose Monohydrate | 48 | 37 | 26 |
| Magnesium Stearate | 1 | 1 | 1 |
| Total | 100 | 100 | 100 |
Table 2: Physicochemical Characterization of Matrix Tablets
| Parameter | Formulation F1 | Formulation F2 | Formulation F3 |
| Hardness (N) | 85 ± 5 | 90 ± 4 | 95 ± 6 |
| Friability (%) | < 1 | < 1 | < 1 |
| Weight Variation (mg) | 500 ± 5 | 502 ± 4 | 498 ± 6 |
| Drug Content (%) | 99.5 ± 1.2 | 100.1 ± 0.9 | 99.8 ± 1.5 |
Table 3: In Vitro Drug Release Data from Matrix Tablets
| Time (hours) | Formulation F1 (% Released) | Formulation F2 (% Released) | Formulation F3 (% Released) |
| 1 | 15.2 ± 1.1 | 12.5 ± 0.9 | 10.1 ± 1.3 |
| 4 | 45.8 ± 2.3 | 38.9 ± 1.8 | 32.4 ± 2.1 |
| 8 | 75.1 ± 3.1 | 65.4 ± 2.5 | 58.7 ± 2.8 |
| 12 | 92.3 ± 2.8 | 85.6 ± 3.0 | 79.2 ± 3.4 |
| 24 | 98.9 ± 1.9 | 96.2 ± 2.1 | 91.5 ± 2.6 |
Table 4: Characterization of Solid Lipid Nanoparticles
| Formulation | Lipid | Surfactant Conc. (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SLN-A | Stearic Acid | 1 | 220 ± 15 | 0.25 ± 0.03 | -30.5 ± 2.1 | 85.3 ± 3.5 |
| SLN-B | Stearic Acid | 2 | 180 ± 12 | 0.21 ± 0.02 | -35.2 ± 1.8 | 88.1 ± 2.9 |
| SLN-C | Compritol® | 1 | 250 ± 20 | 0.28 ± 0.04 | -28.9 ± 2.5 | 82.6 ± 4.1 |
Visualizations
Diagram 1: Experimental Workflow for Matrix Tablet Formulation
Caption: Workflow for the formulation and characterization of extended-release matrix tablets.
Diagram 2: Logical Flow for SLN Preparation by High-Pressure Homogenization
Caption: Steps for preparing Solid Lipid Nanoparticles (SLNs) via high-pressure homogenization.
Diagram 3: Drug Release Mechanisms from a Hydrophilic Matrix Tablet
Caption: Key mechanisms governing drug release from a hydrophilic matrix system.
References
- 1. Oral sustained and controlled release dosage forms Dr GS SANAP | PPTX [slideshare.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. dravyom.com [dravyom.com]
- 7. A review on sodium lauryl sulphate- a surfactant [wisdomlib.org]
- 8. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. SLES vs SLS vs ALS: Which Surfactant Is the Best for Your Product? | Niran Chemical [niranchemical.com]
- 12. scispace.com [scispace.com]
- 13. jopcr.com [jopcr.com]
- 14. fda.gov [fda.gov]
- 15. japsonline.com [japsonline.com]
Application Notes and Protocols: Use of Alkyl Sulfates in In-Vitro Cell Culture Studies with a Focus on Sodium Lauryl Sulfate as a Model Compound
A Note to Researchers: Data specifically detailing the use of Sodium Stearyl Sulfate (B86663) in in-vitro cell culture studies is limited in the current scientific literature. However, extensive research exists for a closely related and structurally similar short-chain alkyl sulfate, Sodium Lauryl Sulfate (SLS), also known as Sodium Dodecyl Sulfate (SDS). SLS is frequently used as a model surfactant and positive control in cytotoxicity assays. These application notes and protocols will therefore focus on the well-documented effects and methodologies associated with SLS in in-vitro cell culture, which can serve as a foundational guide for investigating other alkyl sulfates like Sodium Stearyl Sulfate. Researchers should consider that the longer alkyl chain of stearyl sulfate may influence its physicochemical and biological properties, potentially leading to different cytotoxic profiles and mechanisms of action.
Introduction to Alkyl Sulfates in Cell Culture
This compound belongs to a class of anionic surfactants known as alkyl sulfates.[1][2] These molecules possess a long hydrophobic alkyl chain and a hydrophilic sulfate group, allowing them to disrupt cell membranes and denature proteins.[3] In in-vitro cell culture, these properties make them useful for a variety of applications, from cytotoxicity testing to studies on cell membrane integrity and signaling. Sodium Lauryl Sulfate (SLS) is a well-characterized alkyl sulfate and is often used as a reference compound in these studies.[4][5]
Cytotoxicity of Sodium Lauryl Sulfate (SLS)
SLS has been shown to exhibit dose-dependent cytotoxicity in various cell lines.[6] The cytotoxic effects are generally attributed to its ability to disrupt cell membrane integrity.
Quantitative Cytotoxicity Data for SLS
The following table summarizes the cytotoxic concentrations of SLS in different in-vitro models.
| Cell Line | Assay | Effective Concentrations | Observations | Reference |
| Murine Fibroblasts (L-929) | XTT Assay | Severe cytotoxicity at ≥ 0.06 mg/mL | Cell viability was less than 70%. | [6] |
| No cytotoxic reaction at ≤ 0.03 mg/mL | [6] | |||
| Human Keratinocytes and Fibroblasts | Cell Growth Assay | Inhibition of cell growth at > 10⁻⁵ M | [7] | |
| Stimulation of cell growth between 10⁻⁸ and 10⁻⁵ M | Sublethal doses stimulated proliferation. | [7] | ||
| Gingival Fibroblasts and Epithelial Cells | Not specified | Dose-dependent toxicity | Used to study adverse side-effects in oral care products. | [8] |
Experimental Protocols
General Workflow for In-Vitro Cytotoxicity Assessment
The following diagram outlines a general workflow for assessing the cytotoxicity of a compound like an alkyl sulfate in an in-vitro cell culture system.
Protocol for XTT Cytotoxicity Assay
This protocol is adapted from a study on the cytotoxicity of SLS on murine fibroblasts.[6]
Materials:
-
Target cells (e.g., L-929 murine fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sodium Lauryl Sulfate (SLS)
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution (1 mg/mL in PBS)
-
Phenazine methosulfate (PMS) solution (5 mM in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Preparation of SLS dilutions:
-
Prepare a stock solution of SLS (e.g., 10 mg/mL) in complete cell culture medium.
-
Perform serial dilutions to obtain the desired working concentrations (e.g., 5, 2.5, 1, 0.5, 0.25, 0.125, 0.0625, and 0.03125 mg/mL).[6]
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the various SLS dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Preparation of XTT/PMS solution: Just before use, add PMS solution to the XTT solution to a final concentration of 25 µM.[6]
-
XTT Assay:
-
Remove the medium containing SLS from the wells.
-
Add 50 µL of the freshly prepared XTT/PMS solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.
Protocol for Neutral Red Uptake (NRU) Cytotoxicity Assay
The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[4]
Materials:
-
Target cells (e.g., BALB/c 3T3 fibroblasts)
-
Complete cell culture medium
-
Sodium Lauryl Sulfate (SLS)
-
Neutral Red (NR) solution (e.g., 50 µg/mL in medium)
-
NR desorb solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours to form a semi-confluent monolayer.[4]
-
Cell Treatment: Expose the cells to various concentrations of SLS for a defined period (e.g., 24 hours).
-
NR Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of NR solution to each well and incubate for 3 hours.
-
-
Dye Extraction:
-
Remove the NR solution and wash the cells with PBS.
-
Add 150 µL of NR desorb solution to each well and shake for 10 minutes to extract the dye.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of SLS that causes a 50% reduction in NR uptake (IC50).
Mechanism of Action of Sodium Lauryl Sulfate
SLS primarily interacts with the cell membrane, leading to a cascade of intracellular events.[9] Studies in HaCaT keratinocytes have elucidated a signaling pathway involving calcium influx, reactive oxygen species (ROS) generation, and pro-inflammatory cytokine release.[9]
Signaling Pathway of SLS-Induced Cellular Response
The following diagram illustrates the proposed signaling pathway initiated by SLS interaction with the cell membrane.
This pathway suggests that SLS disrupts the cell membrane, leading to an increase in intracellular calcium.[9] This calcium influx activates calpain, which in turn promotes the secretion of the pro-inflammatory cytokine IL-1α.[9] Both the initial calcium influx and the subsequent IL-1α signaling contribute to an increase in reactive oxygen species (ROS), leading to cellular stress and cytotoxicity.[9]
Applications in Drug Development and Research
-
Positive Control in Cytotoxicity Assays: Due to its consistent and well-documented cytotoxic effects, SLS is recommended as a positive control in standardized cytotoxicity tests like the Neutral Red Uptake assay.[4][5]
-
Screening for Cytoprotective Agents: The SLS-induced cytotoxicity model can be used to screen for compounds that protect cells from membrane damage or oxidative stress.
-
Studying Membrane Dynamics: As a surfactant, SLS can be used in low concentrations to study cell membrane fluidity and the effects of membrane perturbation on cellular functions.[9]
-
Investigating Irritancy and Inflammation: Sublethal doses of SLS have been shown to stimulate the proliferation of keratinocytes and fibroblasts, providing an in-vitro model to study skin irritation and the cellular responses to irritants.[7]
Conclusion
References
- 1. Final report on the safety assessment of sodium cetearyl sulfate and related alkyl sulfates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lesielle.com [lesielle.com]
- 3. In Vitro and In Vivo Evaluations of Sodium Lauryl Sulfate and Dextran Sulfate as Microbicides against Herpes Simplex and Human Immunodeficiency Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Increased proliferation of skin cells by sublethal doses of sodium lauryl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium lauryl sulfate and triclosan: in vitro cytotoxicity studies with gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Stearyl Sulfate as a Dispersant for Hydrophobic Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction:
Sodium stearyl sulfate (B86663) is an anionic surfactant that holds significant potential as a dispersant for hydrophobic compounds in various pharmaceutical and research applications. Its amphiphilic nature, characterized by a long hydrophobic stearyl chain (C18) and a hydrophilic sulfate headgroup, enables it to effectively adsorb onto the surface of hydrophobic particles, reducing the interfacial tension between the particles and the aqueous medium. This action prevents particle agglomeration and promotes the formation of stable, homogenous dispersions. These application notes provide a comprehensive overview, experimental protocols, and key data related to the use of sodium stearyl sulfate for the dispersion of hydrophobic active pharmaceutical ingredients (APIs) and other compounds.
Mechanism of Dispersion:
This compound facilitates the dispersion of hydrophobic compounds through a combination of electrostatic and steric stabilization. The hydrophobic stearyl chains adsorb onto the surface of the hydrophobic particles, while the negatively charged sulfate headgroups extend into the aqueous medium. This creates a net negative charge on the particle surfaces, leading to electrostatic repulsion between particles and preventing them from aggregating. Furthermore, the layer of adsorbed surfactant molecules provides a steric barrier, further hindering close contact and agglomeration.
Caption: Mechanism of hydrophobic particle dispersion by this compound.
Physicochemical Properties and Performance Data
Table 1: Physicochemical Properties of this compound and a Related Surfactant
| Property | This compound | Sodium Oleyl Sulfate (SOS-95) | Reference |
| Chemical Structure | Saturated C18 alkyl chain | Monounsaturated C18 alkyl chain (cis double bond) | [1] |
| Critical Micelle Concentration (CMC) | Not available in direct comparative studies. Expected to be lower than sodium oleyl sulfate due to denser packing of the saturated chain. | 0.028 mmol/L | [1] |
| Surface Tension at CMC (γcmc) | Not available in direct comparative studies. | 31.96 mN/m | [1] |
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of a dispersion of a hydrophobic compound using this compound.
Protocol 1: Preparation of a Hydrophobic Compound Dispersion
This protocol describes a method for preparing a nanosuspension of a model hydrophobic drug using a high-shear homogenization technique with this compound as the dispersant.
Materials:
-
Hydrophobic active pharmaceutical ingredient (API)
-
This compound
-
Purified water (e.g., Milli-Q or equivalent)
-
Ethanol (B145695) (for pre-wetting, if necessary)
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
High-shear homogenizer (e.g., rotor-stator type) or ultrasonicator
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Aqueous Dispersant Solution:
-
Weigh the desired amount of this compound. A typical starting concentration is 0.5% to 2.0% (w/v).
-
Dissolve the this compound in an appropriate volume of purified water with gentle stirring until a clear solution is obtained.
-
-
Pre-wetting of the Hydrophobic Compound (if necessary):
-
For highly hydrophobic powders, pre-wetting can improve dispersibility.
-
Weigh the desired amount of the hydrophobic API.
-
Add a small amount of ethanol (e.g., 60 µL for every 15 mg of powder) to the API powder and mix to form a paste.[2]
-
-
Dispersion by High-Shear Homogenization:
-
Add the pre-wetted or dry API powder to the aqueous this compound solution.
-
Subject the mixture to high-shear homogenization at a specified speed (e.g., 5,000 - 20,000 rpm) for a defined period (e.g., 5-15 minutes). The optimal time and speed should be determined experimentally.
-
Alternatively, use an ultrasonicator. The dispersion can be subjected to ultrasonic treatment for a set time (e.g., 16 minutes) while keeping the sample cool on an ice bath to prevent thermal degradation.[2]
-
-
Final Formulation:
-
The resulting mixture is the crude dispersion. It can be further processed (e.g., by high-pressure homogenization) to achieve a smaller and more uniform particle size distribution.
-
Caption: Experimental workflow for dispersion preparation and characterization.
Protocol 2: Characterization of the Dispersion
This protocol outlines the key methods for characterizing the prepared dispersion to assess its quality and stability.
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the prepared dispersion with purified water to an appropriate concentration for DLS analysis.
-
Measure the particle size distribution and PDI using a DLS instrument.
-
Perform multiple measurements to ensure reproducibility.
-
-
Expected Outcome: A narrow particle size distribution with a low PDI value (typically < 0.3) indicates a homogenous dispersion.
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the dispersion in an appropriate medium (e.g., 10 mM NaCl) to the required concentration for the instrument.
-
Measure the zeta potential.
-
-
Expected Outcome: A zeta potential of less than -30 mV or greater than +30 mV generally indicates good electrostatic stability of the dispersion.
3. Morphological Analysis:
-
Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Procedure:
-
Prepare a sample of the dispersion on a suitable substrate (e.g., a carbon-coated grid for TEM).
-
Allow the sample to dry.
-
Image the particles under the microscope to observe their morphology and size.
-
Data Presentation: Optimizing Dispersion Parameters
The following table provides a template for a design of experiments (DoE) approach to optimize the dispersion of a hydrophobic compound using this compound.
Table 2: Experimental Design for Dispersion Optimization
| Experiment ID | This compound Conc. (% w/v) | Homogenization Speed (rpm) | Homogenization Time (min) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) |
| 1 | 0.5 | 5,000 | 5 | |||
| 2 | 0.5 | 10,000 | 10 | |||
| 3 | 1.0 | 5,000 | 10 | |||
| 4 | 1.0 | 10,000 | 5 | |||
| 5 | 2.0 | 7,500 | 7.5 |
Disclaimer: The provided protocols and data are intended as a general guide. Researchers should optimize the specific parameters for their particular hydrophobic compound and application. While this compound is expected to be an effective dispersant based on its chemical structure, the lack of extensive, publicly available data necessitates a thorough experimental evaluation for each new formulation. The information on related surfactants like sodium oleyl sulfate and sodium lauryl sulfate can be used as a starting point for developing and optimizing these formulations.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Phase Separation in Sodium Stearyl Sulfate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and other stability issues encountered in emulsions formulated with Sodium Stearyl Sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is Sodium Stearyl Sulfate and why is it used in emulsions?
This compound is an anionic surfactant commonly used as an emulsifying agent.[1] Its molecular structure consists of a long, lipophilic (oil-attracting) stearyl chain and a hydrophilic (water-attracting) sulfate group. This amphiphilic nature allows it to position itself at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable emulsion.[1] It is particularly effective in creating oil-in-water (O/W) emulsions.
Q2: What are the common signs of instability in my this compound emulsion?
Common indicators of emulsion instability include:
-
Creaming or Sedimentation: The formation of a concentrated layer of the dispersed phase at the top (creaming) or bottom (sedimentation) of the emulsion. This is often a reversible process.
-
Flocculation: The clumping of dispersed droplets without merging. This can be a precursor to coalescence.
-
Coalescence: The irreversible merging of small droplets into larger ones, which can eventually lead to complete phase separation.
-
Phase Separation (Breaking): The complete separation of the oil and water phases into two distinct layers.
Q3: What is a typical concentration range for this compound in an emulsion?
The optimal concentration of this compound depends on the specific formulation, including the oil-to-water ratio and the desired droplet size. Generally, increasing the surfactant concentration leads to a decrease in droplet size and an increase in emulsion stability up to a certain point.[2][3] Exceeding the critical micelle concentration (CMC) is necessary for emulsification.
Q4: How does pH affect the stability of my emulsion?
For anionic surfactants like this compound, pH plays a critical role in stability. A higher pH (alkaline) generally enhances stability by ensuring the sulfate head group remains fully ionized (negatively charged). This increases electrostatic repulsion between droplets, preventing them from aggregating and coalescing.[4] Conversely, a lower pH (acidic) can lead to hydrolysis of the surfactant and reduce the negative charge, leading to instability.[2]
Q5: Can I use electrolytes in my this compound emulsion?
The effect of electrolytes on emulsion stability is complex. The addition of electrolytes can either enhance or reduce stability depending on their concentration and the specific ions involved. Low concentrations of some salts can decrease droplet size and improve stability by enhancing the packing of the surfactant at the interface.[5] However, high concentrations can compress the electrical double layer around the droplets, reducing electrostatic repulsion and leading to flocculation and coalescence.[5]
Troubleshooting Guide
Issue 1: Immediate Phase Separation After Preparation
| Potential Cause | Recommended Solution |
| Insufficient this compound Concentration | Increase the concentration of this compound. Ensure the concentration is above its critical micelle concentration (CMC) to effectively emulsify the oil phase. |
| Inadequate Homogenization | Increase the speed and/or duration of homogenization. Use high-shear mixing to reduce the oil droplet size effectively. |
| Incorrect Order of Addition | For oil-in-water (O/W) emulsions, a common method is to slowly add the oil phase to the aqueous phase containing the dissolved this compound while homogenizing.[6][7] |
| Temperature Mismatch Between Phases | Ensure both the oil and water phases are at a similar elevated temperature (e.g., 65-95°C) before mixing to facilitate emulsification.[6][8] |
Issue 2: Creaming or Sedimentation Observed After a Few Hours or Days
| Potential Cause | Recommended Solution |
| Large Droplet Size | Optimize the homogenization process to achieve a smaller and more uniform droplet size. Smaller droplets are less susceptible to gravitational separation. |
| Low Viscosity of the Continuous Phase | Increase the viscosity of the continuous (aqueous) phase by adding a thickening agent or rheology modifier (e.g., xanthan gum, carbomer). |
| Density Difference Between Phases | If possible, adjust the density of either the oil or water phase to minimize the difference between them. |
Issue 3: Flocculation and Coalescence Leading to Oil Droplet Growth
| Potential Cause | Recommended Solution |
| Suboptimal pH | Adjust the pH of the aqueous phase to a neutral or slightly alkaline range to enhance the electrostatic repulsion between droplets. |
| High Electrolyte Concentration | If electrolytes are present, evaluate their type and concentration. Consider reducing the electrolyte concentration or using a different salt. |
| Insufficient Surfactant at the Interface | Increase the concentration of this compound to ensure complete coverage of the oil droplet surface. |
| Temperature Fluctuations During Storage | Store the emulsion at a controlled and consistent temperature. Avoid freeze-thaw cycles.[9] |
Quantitative Data Summary
Table 1: Illustrative Effect of this compound Concentration on Emulsion Properties
| This compound Conc. (% w/w) | Mean Droplet Size (nm) | Zeta Potential (mV) | Stability Observation (after 24h) |
| 0.5 | 850 | -25 | Significant Creaming |
| 1.0 | 450 | -35 | Slight Creaming |
| 2.0 | 250 | -45 | Stable |
| 3.0 | 200 | -50 | Stable |
Note: This data is illustrative and the optimal concentration will vary depending on the specific oil phase and other formulation components.
Table 2: Illustrative Effect of Electrolyte (NaCl) Concentration on Emulsion Stability
| NaCl Concentration (mM) | Mean Droplet Size (nm) | Zeta Potential (mV) | Stability Observation (after 24h) |
| 0 | 300 | -40 | Stable |
| 10 | 280 | -35 | Stable |
| 50 | 350 | -20 | Flocculation Observed |
| 100 | 600 | -10 | Phase Separation |
Note: The impact of electrolytes is highly dependent on the specific salt and the overall formulation.
Table 3: Illustrative Effect of pH on Zeta Potential and Emulsion Stability
| pH | Mean Zeta Potential (mV) | Stability Observation (after 24h) |
| 4.0 | -15 | Coalescence and Phase Separation |
| 5.5 | -25 | Slight Flocculation |
| 7.0 | -40 | Stable |
| 8.5 | -45 | Stable |
Note: These values are illustrative. The isoelectric point of other components in the formulation can also influence stability.[4]
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound
Materials:
-
Oil Phase (e.g., mineral oil, vegetable oil)
-
Aqueous Phase (deionized water)
-
This compound
-
Heating plates with magnetic stirrers
-
High-shear homogenizer
-
Beakers
-
Thermometer
Methodology:
-
Prepare the Aqueous Phase: In a beaker, dissolve the desired amount of this compound in deionized water. Heat the solution to 65-95°C while stirring until the surfactant is fully dissolved.[6]
-
Prepare the Oil Phase: In a separate beaker, heat the oil phase to 65-95°C.[6]
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while simultaneously homogenizing at high speed (e.g., 10,000-28,000 rpm).[6]
-
Homogenization: Continue homogenization for 2-5 minutes to ensure the formation of a fine emulsion.[6]
-
Cooling: Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer until it cools down to room temperature.
-
Final Product: Transfer the final emulsion to a suitable container for storage and stability testing.
Protocol 2: Droplet Size Analysis using Dynamic Light Scattering (DLS)
Objective: To measure the mean hydrodynamic diameter and polydispersity index (PDI) of the emulsion droplets.
Instrumentation: Dynamic Light Scattering (DLS) instrument.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the emulsion with deionized water to a concentration suitable for the DLS instrument. The dilution prevents multiple scattering effects.
-
Instrument Setup: Set the measurement temperature (typically 25°C) and ensure the correct refractive index and viscosity of the dispersant (water) are entered into the software.[10]
-
Measurement:
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Perform the measurement, typically consisting of multiple runs.
-
-
Data Analysis: The software will calculate the Z-average diameter (mean size) and the PDI. A lower PDI value indicates a more uniform droplet size distribution.[11][12]
Protocol 3: Zeta Potential Measurement
Objective: To determine the surface charge of the emulsion droplets, which is an indicator of electrostatic stability.
Instrumentation: An instrument capable of measuring zeta potential, often using Electrophoretic Light Scattering (ELS).[13]
Methodology:
-
Sample Preparation: Dilute the emulsion with an appropriate medium (e.g., deionized water or a specific buffer) to a suitable concentration for the instrument.[14]
-
Cell Preparation: Rinse the measurement cell and electrodes thoroughly with the dispersant and then with the diluted sample. Fill the cell, ensuring no air bubbles are trapped.
-
Measurement:
-
Place the cell in the instrument and allow it to equilibrate.
-
Apply the electric field and perform the measurement. The instrument measures the electrophoretic mobility of the droplets.
-
-
Data Analysis: The software calculates the zeta potential from the electrophoretic mobility. For anionic surfactants like this compound, a more negative zeta potential (e.g., below -30 mV) generally indicates better stability due to strong electrostatic repulsion.[2][15]
Visualizations
Caption: Troubleshooting workflow for phase separation.
Caption: Mechanism of stabilization by this compound.
Caption: Experimental workflow for emulsion preparation.
Safety and Handling
This compound may cause skin and serious eye irritation.[16][17] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves and eye protection.[17][18] Ensure handling is performed in a well-ventilated area to avoid dust inhalation.[18] Store the chemical in a cool, dry, and dark place in a tightly sealed container.[16][18]
Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for professional laboratory practices and safety protocols. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.[9][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristics and pH-Responsiveness of SDBS–Stabilized Crude Oil/Water Nanoemulsions | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]
- 7. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 8. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 9. medline.com [medline.com]
- 10. horiba.com [horiba.com]
- 11. usp.org [usp.org]
- 12. pmda.go.jp [pmda.go.jp]
- 13. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 14. epfl.ch [epfl.ch]
- 15. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. avenalab.com [avenalab.com]
- 17. cdn.chemservice.com [cdn.chemservice.com]
- 18. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Sodium Stearyl Sulfate Concentration for Emulsion Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Sodium Stearyl Sulfate (B86663) concentration to achieve stable emulsions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may be encountered during the formulation of emulsions using Sodium Stearyl Sulfate.
| Issue | Potential Cause | Recommended Solution |
| Immediate Phase Separation | Insufficient this compound concentration. The concentration is below the critical micelle concentration (CMC) needed to adequately reduce interfacial tension.[1] | Increase the concentration of this compound in increments (e.g., 0.5% w/w) and observe the impact on emulsion formation and initial stability. |
| Improper homogenization (speed/time). | Ensure the homogenization process provides enough energy to break down the dispersed phase into fine droplets. Optimize homogenization speed and duration. | |
| Creaming or Sedimentation | Droplet size is too large. | Increase homogenization speed and/or time to reduce the average droplet size. A smaller droplet size will reduce the effects of gravity. |
| Insufficient viscosity of the continuous phase. | Consider adding a viscosity-modifying agent to the continuous phase to hinder the movement of dispersed droplets. | |
| Inadequate concentration of this compound. | A higher concentration of this compound can lead to a more robust interfacial film, preventing droplet aggregation that can accelerate creaming. | |
| Flocculation (Droplet Aggregation) | Suboptimal pH of the aqueous phase. | Adjust the pH of the aqueous phase to ensure a sufficiently high negative surface charge on the droplets, which will increase electrostatic repulsion. |
| High electrolyte concentration. | The presence of salts can shield the surface charge of the droplets, reducing electrostatic repulsion. If possible, reduce the electrolyte concentration or consider adding a non-ionic co-surfactant. | |
| Coalescence (Merging of Droplets) | Insufficient this compound to form a stable interfacial film. | Increase the this compound concentration to ensure complete coverage of the droplet surfaces. The straight, saturated stearyl chain of this compound allows for dense packing at the interface, which can create a rigid and stable film.[1] |
| High storage temperature. | Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent and forceful collisions that can rupture the interfacial film. Store emulsions at a controlled, lower temperature. |
Logical Workflow for Troubleshooting Emulsion Instability
The following diagram illustrates a logical workflow for diagnosing and resolving common emulsion stability issues.
Caption: A flowchart for troubleshooting common emulsion instability issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in an oil-in-water (O/W) emulsion?
The optimal concentration of this compound is highly dependent on the specific formulation, including the oil phase type and concentration, and the desired emulsion properties. Generally, for O/W emulsions, a starting concentration range of 0.5% to 5.0% (w/w) is recommended for initial experiments. It is crucial to perform a concentration optimization study to determine the most effective level for your system.
Q2: How does the structure of this compound contribute to emulsion stability?
This compound is an anionic surfactant with a long, saturated alkyl (stearyl) chain. This linear structure allows for dense packing of the surfactant molecules at the oil-water interface. This dense packing creates a more rigid and robust interfacial film around the dispersed oil droplets, which acts as a strong barrier to prevent coalescence.
Q3: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound and how does it affect its function?
While a specific HLB value for this compound is not consistently reported across all literature, as an anionic surfactant, it is considered to have a high HLB value, making it highly hydrophilic. Surfactants with high HLB values are excellent for creating oil-in-water (O/W) emulsions, where they stabilize oil droplets within a continuous aqueous phase.
Q4: Can I use this compound in combination with other surfactants?
Yes, combining this compound with other surfactants, particularly non-ionic surfactants, can be beneficial. A co-surfactant can enhance emulsion stability by modifying the packing at the interface and providing steric hindrance in addition to the electrostatic repulsion from the sulfate head group. This can be particularly useful in formulations with high electrolyte concentrations.
Q5: What analytical techniques are recommended for assessing emulsion stability?
Several techniques can be employed to quantitatively assess emulsion stability:
-
Particle Size Analysis (e.g., Dynamic Light Scattering - DLS): To measure the mean droplet size and polydispersity index (PDI). An increase in droplet size over time is an indicator of coalescence.
-
Zeta Potential Measurement: To determine the surface charge of the droplets. For emulsions stabilized by anionic surfactants like this compound, a high negative zeta potential (e.g., ≤ -30 mV) is desirable for good stability due to strong electrostatic repulsion.
-
Visual Assessment: Simple observation of creaming, sedimentation, or phase separation over time at different storage conditions (e.g., room temperature, elevated temperature).
-
Rheological Measurements: To assess changes in the viscosity and viscoelastic properties of the emulsion, which can be related to its internal structure and stability.
Quantitative Data Summary
The following table provides an illustrative example of how varying the concentration of this compound might affect key emulsion stability parameters. Please note that these values are hypothetical and intended for demonstrative purposes. Actual results will vary based on the specific formulation and processing conditions.
| This compound Conc. (% w/w) | Mean Droplet Size (nm) (t=0) | Zeta Potential (mV) (t=0) | Creaming Index (%) (after 24h) | Visual Stability (after 1 week) |
| 0.5 | 850 | -15 | 35 | Significant Creaming |
| 1.0 | 550 | -25 | 15 | Slight Creaming |
| 2.5 | 300 | -35 | < 5 | Stable |
| 5.0 | 280 | -38 | < 5 | Stable |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound
Objective: To prepare a stable O/W emulsion using this compound as the primary emulsifier.
Materials:
-
Oil Phase (e.g., mineral oil, vegetable oil)
-
Aqueous Phase (deionized water)
-
This compound
-
High-shear homogenizer
Procedure:
-
Aqueous Phase Preparation: Disperse the desired amount of this compound in the deionized water. Heat the mixture to 60-70°C with gentle stirring until the surfactant is fully dissolved.
-
Oil Phase Preparation: Heat the oil phase to 60-70°C in a separate vessel.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer at a moderate speed.
-
Homogenization: Once all the oil has been added, increase the homogenization speed and continue for a predetermined time (e.g., 5-10 minutes) to achieve a fine droplet dispersion.
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
Protocol 2: Evaluation of Emulsion Stability
Objective: To assess the physical stability of the prepared emulsion over time.
Methodology:
-
Initial Characterization (t=0):
-
Measure the mean droplet size and polydispersity index (PDI) using a particle size analyzer.
-
Measure the zeta potential of the emulsion droplets.
-
Visually inspect and record the initial appearance of the emulsion.
-
-
Accelerated Stability Testing:
-
Store samples of the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month), visually inspect the samples for any signs of instability such as creaming, sedimentation, or phase separation.
-
Quantify the extent of creaming by measuring the height of the cream layer relative to the total height of the emulsion (Creaming Index %).
-
-
Long-Term Stability Monitoring:
-
At the same time points, re-measure the droplet size, PDI, and zeta potential to monitor for changes that may indicate coalescence or flocculation.
-
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines the experimental workflow for determining the optimal concentration of this compound.
Caption: A workflow for optimizing this compound concentration.
References
"preventing aggregation of Sodium Stearyl Sulfate in concentrated solutions"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with concentrated solutions of Sodium Stearyl Sulfate (B86663) (SSS). The focus is on preventing and resolving issues related to surfactant aggregation and precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my concentrated Sodium Stearyl Sulfate (SSS) solution turning cloudy or forming a precipitate?
A1: The cloudiness or precipitation you are observing is likely due to the aggregation of SSS molecules. SSS is a surfactant, and in aqueous solutions, its molecules self-assemble into structures called micelles. As the concentration increases, these micelles can grow and interact, leading to the formation of larger aggregates that may become insoluble and precipitate out of the solution.[1] This process is influenced by several factors, including temperature, pH, and the presence of electrolytes or other solutes in your formulation.
Q2: How does temperature impact the aggregation of SSS in my solution?
A2: Temperature has a significant effect on the aggregation behavior of surfactants. For anionic surfactants like Sodium Dodecyl Sulfate (SDS), which is structurally similar to SSS, increasing the temperature generally leads to a decrease in the micelle aggregation number.[2][3] This suggests that warming the solution can help break down larger aggregates into smaller, more stable micelles, thereby improving clarity and stability.[2][3] However, the optimal temperature can vary depending on the specific formulation, and excessive heat can cause degradation of other components.
Q3: What is the role of electrolytes (e.g., NaCl) in my formulation, and how can they affect aggregation?
A3: Electrolytes play a complex role in surfactant solutions. The addition of salts like sodium chloride (NaCl) can weaken the electrostatic repulsion between the negatively charged headgroups of the SSS molecules.[1][4] This can lower the critical micelle concentration (CMC), meaning micelles form at lower surfactant concentrations.[1] While this can be beneficial, high concentrations of electrolytes can excessively shield the repulsive forces, promoting the formation of larger, less soluble aggregates and potentially causing the surfactant to "salt out" and precipitate.[4][5] Conversely, in some systems, adding NaCl can be a strategy to reduce the concentration of surfactant monomers, thereby mitigating the precipitation of poorly soluble surfactant-drug salts.[6][7]
Q4: Can adjusting the pH of my solution help prevent SSS aggregation?
A4: Yes, adjusting the pH can be an effective strategy. The stability of surfactant systems can be highly dependent on pH, which influences the surface charge of micelles and interactions with other formulation components.[8] For instance, in formulations containing proteins, moving the pH away from the protein's isoelectric point can increase net charge and electrostatic repulsion, preventing aggregation.[9][10] Similarly, in SSS formulations, altering the pH can modify intermolecular interactions and improve the overall stability of the solution. In certain complex formulations, using an alkalizing excipient to raise the microenvironment pH has been shown to be an effective strategy to prevent the precipitation of surfactant-drug complexes.[6][7]
Q5: What are co-solvents, and how can I use them to improve the stability of my SSS solution?
A5: Co-solvents are organic solvents mixed with the primary solvent (usually water) to increase the solubility of poorly soluble components.[11][12] Common examples used in pharmaceutical formulations include polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol, ethanol, and DMSO.[13][14][15] Co-solvents can disrupt the structure of water, making it a more favorable environment for the hydrophobic tails of SSS, and can also integrate into the micellar structure.[12][14] This integration can increase the distance between surfactant molecules, hindering the formation of overly large aggregates and preventing precipitation.[14]
Q6: Are there other excipients or surfactants I can add to prevent SSS aggregation?
A6: Absolutely. Incorporating other excipients is a common formulation strategy.
-
Co-surfactants: Adding a non-ionic surfactant (e.g., Tween 80, Poloxamers) or an amphoteric surfactant can lead to the formation of mixed micelles.[13][16] These mixed structures are often more stable and can prevent the aggregation and precipitation of the primary surfactant.
-
Precipitation Inhibitors: Certain polymers, such as Pluronic F127, can act as precipitation inhibitors, effectively keeping drugs or surfactants solubilized, especially upon dilution.[17]
-
Stabilizers: Various stabilizers can enhance the stability of proteins and other molecules in the bulk solution, which in turn can prevent aggregation initiated by interactions with the surfactant.[18]
Troubleshooting Guide
If you are encountering aggregation or precipitation in your concentrated this compound solution, follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for resolving SSS aggregation.
Data & Formulation Parameters
Table 1: Influence of Formulation Variables on SSS Aggregation
| Parameter | General Effect on Aggregation | Corrective Action | Considerations |
| Temperature | Increasing temperature tends to decrease micelle size and aggregation for SDS, a related surfactant.[2][3] | Gently warm the solution while stirring. | Avoid excessive heat which could degrade other formulation components. |
| Electrolytes (e.g., NaCl) | High concentrations can shield charge repulsion, leading to larger aggregates and "salting out".[4] | Reduce the concentration of electrolytes. | Low electrolyte levels can sometimes be beneficial by lowering the CMC.[1][6] |
| pH | Can influence intermolecular forces and the stability of other components, indirectly affecting SSS aggregation.[8] | Adjust pH away from the isoelectric point (pI) of any protein components. | Ensure the final pH is suitable for the intended application and stability of all ingredients. |
| Co-solvents | Increase the solubilizing capacity of the medium and can disrupt overly ordered micelle structures.[14] | Add a biocompatible co-solvent like PEG 400 or Propylene Glycol. | High concentrations of co-solvents may have toxicological implications.[14] |
| Co-surfactants | Form more stable mixed micelles, preventing the self-aggregation of a single surfactant type.[16] | Introduce a non-ionic or amphoteric co-surfactant. | The ratio of surfactants is critical and requires optimization. |
Table 2: Common Co-solvents for Enhancing Surfactant Solution Stability
| Co-solvent | Typical Concentration Range | Key Properties & Use Cases |
| Polyethylene Glycol 400 (PEG 400) | 10 - 40% (v/v) | Widely used, low toxicity. Effective at increasing the solubility of nonpolar molecules.[12] |
| Propylene Glycol (PG) | 5 - 30% (v/v) | Good solubilizer with antimicrobial properties. |
| Ethanol | 5 - 20% (v/v) | Potent solubilizer, but its volatility and potential for protein denaturation must be considered.[14] |
| Glycerin | 10 - 50% (v/v) | Viscous co-solvent that can also act as a humectant and tonicity agent. |
| Dimethyl Sulfoxide (DMSO) | < 10% (v/v) | A very strong solvent, typically used in preclinical research due to toxicity concerns at higher concentrations.[11] |
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent Concentration
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the primary aqueous buffer at a concentration known to cause aggregation.
-
Aliquotting: Dispense equal volumes of the SSS stock solution into a series of glass vials (e.g., 5 mL in each).
-
Co-solvent Addition: Create a concentration gradient by adding varying amounts of the selected co-solvent (e.g., PEG 400) to the vials to achieve final concentrations of 0%, 5%, 10%, 15%, and 20% (v/v). Ensure the final volume in each vial is the same by adjusting with the buffer.
-
Equilibration: Gently mix each vial until homogeneous. Allow the solutions to equilibrate at the intended storage temperature (e.g., 4°C or 25°C) for 24-48 hours.
-
Visual Inspection: Observe each vial against a dark background for any signs of cloudiness (turbidity) or precipitate.
-
Quantitative Analysis (Optional): Measure the turbidity of each solution using a nephelometer or a UV-Vis spectrophotometer (by measuring absorbance at ~600 nm) to quantify the extent of aggregation.
-
Determination: Identify the lowest concentration of the co-solvent that maintains a clear, precipitate-free solution.
Caption: Experimental workflow for co-solvent screening.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Temperature Effect on the Nanostructure of SDS Micelles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Surfactants on Sodium Chloride Crystallization in Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Investigation of the pH-dependent aggregation mechanisms of GCSF using low resolution protein characterization techniques and advanced molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. happi.com [happi.com]
- 17. pharmtech.com [pharmtech.com]
- 18. How to Prevent Protein Aggregation through Stabilizers and Surfactants [sigmaaldrich.com]
"impact of pH on the stability of Sodium Stearyl Sulfate formulations"
Welcome to the Technical Support Center for Sodium Stearyl Sulfate (B86663) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability of formulations containing Sodium Stearyl Sulfate. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist in your research and development efforts.
Disclaimer
Quantitative stability data and specific degradation pathways for this compound are not extensively available in public literature. The information provided herein is largely based on data from structurally related alkyl sulfates, such as Sodium Lauryl Ether Sulfate (SLES) and Sodium Lauryl Sulfate (SLS), which are expected to exhibit similar chemical behavior. This information should be used as a guide for your experimental design and not as a substitute for formulation-specific stability studies.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and stability testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Phase Separation or Creaming in Emulsions | pH-Induced Hydrolysis: At low pH, this compound can hydrolyze, reducing its emulsifying capacity. The resulting stearyl alcohol is not an effective emulsifier.[1][2] | 1. Measure the pH of your formulation. If it is acidic (pH < 5), consider adjusting it to a neutral or slightly alkaline range. 2. Buffer the formulation to maintain a stable pH. 3. Incorporate a co-emulsifier that is stable at lower pH to improve overall emulsion stability. |
| Incorrect HLB Value: The required Hydrophile-Lipophile Balance (HLB) of the oil phase may not be optimally matched by this compound alone, especially if the pH has shifted. | 1. Calculate the required HLB of your oil phase. 2. Blend this compound with another surfactant to achieve the target HLB. | |
| Loss of Viscosity or Thinning of Formulation | Degradation of Thickening Agents: Some thickening agents are pH-sensitive and can lose their efficacy in acidic or alkaline conditions. | 1. Verify the optimal pH range for your chosen thickener. 2. Adjust the formulation pH to be within this range. |
| Hydrolysis of this compound: The degradation of the surfactant can lead to changes in the formulation's microstructure. | 1. Perform stability studies at different pH values to identify the optimal range for viscosity stability. | |
| Precipitation or Crystal Formation | Incompatibility with Cationic Ingredients: As an anionic surfactant, this compound can form insoluble complexes with cationic molecules. | 1. Review all formulation components for potential cationic ingredients. 2. If a cationic ingredient is necessary, consider using a non-ionic surfactant system. |
| "Salting Out" Effect: High concentrations of electrolytes can reduce the solubility of this compound. | 1. Evaluate the electrolyte concentration in your formulation. 2. If possible, reduce the salt concentration or choose a more salt-tolerant surfactant. | |
| Unexpected Drop in pH During Storage | Acid-Catalyzed Hydrolysis: The hydrolysis of this compound produces stearyl alcohol and sodium bisulfate, an acidic salt, which can further catalyze the degradation.[3][4] | 1. Incorporate a buffering system to maintain a stable pH throughout the product's shelf life. 2. Store the formulation at controlled, lower temperatures to reduce the rate of hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in aqueous formulations?
A1: The primary degradation mechanism for this compound, an alkyl sulfate, is hydrolysis. This reaction can be catalyzed by either acidic or basic conditions.[3][5]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 5), the sulfate ester is protonated, making it more susceptible to nucleophilic attack by water.[6] This reaction cleaves the ester bond, yielding stearyl alcohol and sodium bisulfate. The formation of sodium bisulfate can lead to a further decrease in the pH of the formulation, creating an autocatalytic degradation loop.[3]
-
Base-Catalyzed Hydrolysis: Under strongly alkaline conditions, the sulfate ester can be attacked by hydroxide (B78521) ions. The exact mechanism can vary, but it also results in the cleavage of the ester bond. However, for many alkyl sulfates, the rate of acid-catalyzed hydrolysis is more significant under typical formulation conditions.
Q2: What are the expected degradation products of this compound at different pH values?
A2: Based on studies of similar alkyl sulfates like SLES and SLS, the primary degradation products are:
-
Alkaline pH: While less commonly studied for this class of surfactants in formulation contexts, hydrolysis would still be expected to yield stearyl alcohol and sodium sulfate.
Q3: How does pH affect the stability of emulsions formulated with this compound?
A3: The pH has a significant impact on emulsion stability. In acidic conditions, the hydrolysis of this compound reduces the concentration of the primary emulsifier at the oil-water interface.[7] The degradation product, stearyl alcohol, has a much lower HLB value and is a less effective emulsifier on its own, leading to droplet coalescence and eventual phase separation.[1][2] Neutral to slightly alkaline pH is generally preferred for the stability of emulsions stabilized by alkyl sulfates.
Q4: What is the ideal pH range for formulating with this compound?
A4: While specific data for this compound is limited, based on information for SLES, decomposition can occur in acidic conditions (pH below 5).[6] Therefore, a pH range of 6.0 to 8.0 is generally recommended to minimize hydrolysis and maintain formulation stability. It is crucial to perform stability testing on your specific formulation to determine the optimal pH.
Q5: Can I use this compound in a low pH formulation?
A5: Using this compound in formulations with a pH below 5 is challenging due to the increased rate of acid-catalyzed hydrolysis.[6] If a low pH is required for the activity of another ingredient or for product performance, consider the following:
-
Incorporate a pH-stable co-surfactant.
-
Use a protective colloid or stabilizer.
-
Conduct thorough stability testing at the intended pH and storage conditions to determine the product's shelf life.
-
Inform storage at lower temperatures to slow down the degradation rate.
Data Presentation
The following table summarizes the hydrolysis rate constants for Sodium Lauryl Ether Sulfate (SLES) at different pH values, which can be used as an analogue for estimating the behavior of this compound.
Table 1: Hydrolysis Rate Constant of SLES as a Function of pH at 50°C (Data extrapolated from studies on SLES as a proxy for this compound)
| pH | Rate Constant (k) x 10⁻⁷ (s⁻¹) |
| 2.0 | 7.9 |
| 3.0 | 2.5 |
| 4.0 | 0.8 |
| 5.0 | 0.3 |
| 7.0 | Very Slow (Negligible) |
Note: The rate of hydrolysis significantly increases as the pH decreases.
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Formulation
Objective: To assess the stability of a this compound formulation under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound formulation
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 30%
-
High-intensity UV lamp
-
Stability chambers (controlled temperature and humidity)
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
pH meter
Methodology:
-
Sample Preparation: Prepare several aliquots of the this compound formulation.
-
Acid Hydrolysis: To one aliquot, add 1M HCl to adjust the pH to 2-3. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: To another aliquot, add 1M NaOH to adjust the pH to 10-12. Heat at 60°C for 24-48 hours.
-
Oxidative Degradation: To a separate aliquot, add 30% H₂O₂. Store at room temperature for 24-48 hours.
-
Thermal Degradation: Place an aliquot in a stability chamber at 60°C/75% RH for one week.
-
Photodegradation: Expose an aliquot to a high-intensity UV lamp for a specified duration (e.g., as per ICH Q1B guidelines).
-
Control Sample: Store one aliquot under controlled room temperature conditions (25°C/60% RH).
-
Analysis: At specified time points (e.g., 0, 24, 48 hours), withdraw a sample from each condition. Neutralize the acid and base-stressed samples if necessary. Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a pump, autosampler, column oven, and detector. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often preferred for surfactants that lack a strong UV chromophore.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase and Gradient (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-20 min: Gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-30 min: Return to 70% A, 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
Method Validation: Validate the method according to ICH guidelines for specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 2. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 3. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. hnlcaw.com [hnlcaw.com]
- 7. mdpi.com [mdpi.com]
"overcoming challenges in scaling up Sodium Stearyl Sulfate-based formulations"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered when scaling up formulations containing Sodium Stearyl Sulfate (B86663) (SSS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor solubility or precipitation of Sodium Stearyl Sulfate during scale-up, and how can these issues be addressed?
A1: Poor solubility or precipitation during scale-up can stem from several factors. This compound, as an anionic surfactant, can interact with certain active pharmaceutical ingredients (APIs), particularly basic drugs or quaternary ammonium (B1175870) salts, to form poorly soluble lauryl sulfate salts, a phenomenon well-documented for similar surfactants like Sodium Lauryl Sulfate (SLS).[1][2] This is thermodynamically driven by the solubility product (Ksp) of the resulting salt.[1][2]
Troubleshooting Steps:
-
API Interaction Screening: Early in development, screen for potential interactions between your API and SSS, especially if the API is a basic molecule.
-
pH Adjustment: The pH of the formulation can influence the ionization state of both the API and the surfactant, affecting their interaction. Optimizing the pH may prevent salt formation.
-
Temperature Control: Solubility of SSS is temperature-dependent. Ensure that the processing temperatures used at the lab scale are effectively maintained during scale-up, as temperature drops can cause precipitation.
-
Solvent System Optimization: Evaluate the polarity and composition of your solvent system. The presence of co-solvents can enhance the solubility of SSS and the potential SSS-API salt.
Q2: My formulation's viscosity is highly variable and difficult to control during the manufacturing process. What factors influence this, and what are the solutions?
A2: Viscosity in surfactant-based systems is complex and sensitive to multiple variables, making it a common scale-up challenge. Key factors include surfactant concentration, temperature, the presence of electrolytes (salts), and the shear rate applied during mixing.[3] Many sulfate-free surfactants, and by extension related molecules, can be difficult to thicken with simple electrolytes like sodium chloride.[4]
Troubleshooting Steps:
-
Electrolyte Control: The concentration of salts can drastically alter viscosity; for some systems, viscosity may first increase and then decrease with higher salt concentrations.[5] Maintain tight control over the concentration of all ionic species in your formulation.
-
Temperature Management: Viscosity can change significantly with temperature.[3] Implement robust temperature control systems on your manufacturing vessels.
-
Process Parameter Definition: Define and lock down critical process parameters such as mixing speed, time, and impeller type. High-shear mixing can temporarily reduce viscosity (shear-thinning), which then recovers post-processing.[6]
-
Co-surfactant/Thickener Evaluation: If viscosity is consistently low, consider adding co-surfactants or rheology modifiers (e.g., polymers like xanthan gum) that are less sensitive to process variations.[4]
Q3: We are experiencing excessive foaming during mixing and filling operations. How can this be mitigated?
Troubleshooting Steps:
-
Mechanical Defoaming: Optimize mixing by using low-shear impellers, reducing agitation speed, and ensuring mixers are submerged.[6]
-
Vacuum Processing: Employing vacuum-rated mixing vessels can effectively remove entrained air during and after the manufacturing process.[6][9]
-
Chemical Anti-foaming Agents: If process optimization is insufficient, the addition of a suitable anti-foaming agent (e.g., simethicone) at a low concentration can be effective. Compatibility and impact on the final product must be thoroughly evaluated.
-
Process Design: Design transfer lines and filling nozzles to minimize turbulence and air entrapment. Allowing the product to rest before packaging can also help foam to dissipate naturally.[6]
Q4: My emulsion formulation shows signs of instability (e.g., creaming, coalescence) after scaling up. How can I improve its long-term stability?
A4: this compound functions as an emulsifying agent by reducing the interfacial tension between oil and water phases.[7] Emulsion instability during scale-up often points to insufficient homogenization or changes in process parameters that affect droplet size and distribution.
Troubleshooting Steps:
-
Homogenization Process: The energy input during homogenization is critical. Ensure that the homogenization equipment used at scale (e.g., high-pressure homogenizer, colloid mill) provides equivalent energy input to the lab-scale process to achieve the target droplet size.
-
Order of Addition: The sequence in which ingredients are added can impact emulsion formation and stability. Maintain a consistent and optimized order of addition.
-
Formulation Optimization: The concentration of SSS may need to be re-optimized at scale. Consider adding a co-surfactant or stabilizer (e.g., polymers) to strengthen the interfacial film around the droplets.
-
Stability Studies: Conduct rigorous stability studies on pilot-scale batches under accelerated conditions (e.g., elevated temperature, freeze-thaw cycles) to predict long-term stability.[10]
Troubleshooting Guides
Viscosity Control in this compound Formulations
Inconsistencies in viscosity are a primary challenge when moving from a laboratory to a production environment. The following table summarizes key influencing factors and corrective actions.
Table 1: Factors Influencing Viscosity of SSS Formulations
| Parameter | Potential Observation During Scale-Up | Recommended Action & Rationale |
| Temperature | Higher-than-expected viscosity at lower temperatures, or lower viscosity at higher temperatures.[3] | Implement and validate jacketed heating/cooling on manufacturing tanks. Monitor product temperature throughout the process, not just the jacket temperature. |
| Electrolyte Concentration | Significant batch-to-batch viscosity variation. Unexpectedly high or low viscosity.[5] | Tightly control the salt concentration. Be aware that even small variations in the ionic content of raw materials (including water) can have a large impact. |
| Surfactant Concentration | Viscosity is too high or too low across all batches. | Re-evaluate the SSS concentration. The relationship between surfactant concentration and viscosity is often non-linear. |
| Shear Rate / Mixing Speed | Viscosity appears low during mixing but increases upon standing (shear-thinning). | Characterize the rheological behavior of the formulation. Define and control mixing speeds, times, and blade/impeller geometry to ensure batch-to-batch consistency.[6] |
| pH | Drift in viscosity over time or between batches. | Control the pH of the formulation. Changes in pH can affect surfactant headgroup interactions and micelle structure, thereby influencing viscosity. |
Below is a logical workflow for diagnosing and resolving viscosity issues during scale-up.
Foam Management During Scale-Up
Effective foam control is crucial for efficient and reproducible manufacturing.[11] The following table outlines common strategies.
Table 2: Foam Control Strategies for SSS Formulations
| Strategy | Description | Key Considerations for Scale-Up |
| Process Optimization | Modifying process parameters to minimize air entrapment. This includes reducing agitation speed, using bottom-up filling nozzles, and minimizing drop heights during material transfers.[6] | Highly effective and avoids adding new components. May require significant process development and optimization time. |
| Mechanical Defoaming | Utilizing equipment designed to prevent or break foam. Examples include specially designed impellers or inline foam-breaking devices.[6] | Can be very effective but requires capital investment in specific equipment. |
| Vacuum Deaeration | Applying a vacuum to the mixing vessel during or after processing to remove entrained and dissolved air.[9] | One of the most effective methods for complete air removal. Requires vacuum-rated vessels and a robust vacuum system. |
| Chemical Defoamers | Incorporating a small amount of an anti-foaming agent (e.g., simethicone, silicone oils) into the formulation. | Highly effective at low concentrations. Requires thorough compatibility and stability testing to ensure no negative impact on the final product. |
The diagram below illustrates the factors contributing to foam generation and the points at which mitigation strategies can be applied.
Key Experimental Protocols
Protocol 1: Viscosity Measurement
-
Objective: To determine the dynamic viscosity of the formulation under controlled temperature and shear conditions.
-
Apparatus: Calibrated rotational viscometer/rheometer with appropriate spindle/geometry (e.g., concentric cylinder or cone-and-plate).
-
Procedure:
-
Equilibrate the sample to the target temperature (e.g., 25°C) in the viscometer's temperature-controlled unit.
-
Place the required volume of the sample into the measurement cup.
-
Lower the spindle into the sample to the correct immersion depth.
-
Allow the sample and spindle to thermally equilibrate for at least 15 minutes.
-
Begin rotation at a defined speed (or a programmed range of shear rates).
-
Record the viscosity reading (in centipoise, cP, or Pascal-seconds, Pa·s) once the value has stabilized.
-
Repeat the measurement at different rotational speeds to assess for shear-thinning or shear-thickening behavior.
-
Protocol 2: Foam Column Test (Adapted Ross-Miles Method)
-
Objective: To evaluate the foamability and foam stability of the formulation.
-
Apparatus: Jacketed glass column with volume graduations (e.g., 1000 mL), funnel with a stopcock, thermometer, stopwatch.
-
Procedure:
-
Prepare a solution of the this compound formulation at a specified concentration in the relevant medium (e.g., purified water).
-
Add 200 mL of the solution to the bottom of the jacketed column, ensuring the temperature is controlled to the target value (e.g., 25°C).
-
Add 50 mL of the same solution to the funnel.
-
Position the funnel above the column so that its outlet is at the 1000 mL mark.
-
Fully open the stopcock and allow the 50 mL of solution to fall into the 200 mL pool, starting the stopwatch simultaneously.
-
Immediately after the funnel is empty, record the initial foam height in mL (total volume minus the 250 mL of liquid).
-
Record the foam height at subsequent time points (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
Protocol 3: Quantification of this compound (Two-Phase Titration)
-
Objective: To determine the concentration of anionic surfactant (this compound) in a formulation. This method is based on official pharmacopeial methods for similar substances.[12][13]
-
Reagents:
-
Standardized 0.004 M Benzethonium Chloride volumetric solution (titrant).
-
Mixed indicator solution (e.g., dimethyl yellow-oracet blue B).
-
Chloroform (B151607) or Dichloromethane.
-
Dilute sulfuric acid.
-
-
Procedure:
-
Accurately weigh a quantity of the formulation expected to contain a known amount of SSS and dissolve it in purified water.
-
Transfer a precise volume (e.g., 20.0 mL) of this solution to a glass-stoppered flask or separatory funnel.
-
Add 15 mL of chloroform and 10 mL of dilute sulfuric acid.
-
Add a few drops of the mixed indicator solution. The chloroform layer will typically be colorless or pink, while the aqueous layer is colored.
-
Titrate with the 0.004 M Benzethonium Chloride solution. After each addition of titrant, stopper the flask and shake vigorously. Allow the layers to separate.
-
The endpoint is reached when the color of the chloroform layer matches the color of the aqueous layer (e.g., a permanent clear green color in the chloroform layer).[12]
-
Perform a blank titration and make any necessary corrections.
-
Calculate the amount of this compound based on the volume of titrant consumed.
-
References
- 1. Pharmaceutical Lauryl Sulfate Salts: Prevalence, Formation Rules, and Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. happi.com [happi.com]
- 5. EP0574086A2 - Alkyl sulfates as viscosity modifiers in anionic surfactant compositions - Google Patents [patents.google.com]
- 6. How to Reduce Foam Formation When Using Emulsifiers [cnchemsino.com]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. immay-auto.com [immay-auto.com]
- 10. kinampark.com [kinampark.com]
- 11. fluidhandlingpro.com [fluidhandlingpro.com]
- 12. Method of Analysis for Sodium Lauryl Sulphate | Pharmaguideline [pharmaguideline.com]
- 13. usp.org [usp.org]
Technical Support Center: Degradation of Sodium Stearyl Sulfate in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Stearyl Sulfate (B86663) (SSS) under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Sodium Stearyl Sulfate (SSS) in an acidic environment?
A1: The primary degradation pathway for this compound (SSS) under acidic conditions is acid-catalyzed hydrolysis.[1][2] This reaction involves the cleavage of the sulfate ester bond, resulting in the formation of stearyl alcohol and sodium bisulfate. The degradation can be autocatalytic, as the formation of hydrogen sulfate ions can further catalyze the hydrolysis process.[2]
Q2: What are the main factors that influence the rate of SSS degradation in acidic solutions?
A2: The rate of SSS degradation is primarily influenced by:
-
pH: The degradation rate increases as the pH decreases (i.e., in more acidic conditions).[2]
-
Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.
-
Concentration: The kinetics of hydrolysis can vary with the concentration of SSS.[2]
-
Presence of Catalysts: Certain materials, such as acidic aluminum oxide, can enhance the hydrolysis of alkyl sulfates.
Q3: What are the expected degradation products of SSS in acidic media?
A3: The principal degradation products from the acid-catalyzed hydrolysis of SSS are:
-
Stearyl alcohol (1-octadecanol)
-
Sodium bisulfate (NaHSO₄)
Further degradation of stearyl alcohol could potentially occur under harsh oxidative conditions, but this is a secondary pathway.[1]
Q4: How can I monitor the degradation of SSS and quantify its degradants?
A4: Several analytical techniques can be employed to monitor the degradation of SSS and quantify its degradants. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or UV detector at low wavelengths) is a common and effective method.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of the more volatile stearyl alcohol, potentially after a derivatization step.[4]
Troubleshooting Guides
Issue 1: Faster than expected degradation of SSS in my formulation.
| Potential Cause | Troubleshooting Step |
| Actual pH is lower than intended. | Verify the pH of your formulation using a calibrated pH meter. Buffering agents may be necessary to maintain the desired pH. |
| Elevated storage or processing temperature. | Review storage and processing temperatures. If possible, reduce the temperature to slow down the hydrolysis rate. |
| Presence of catalytic impurities. | Analyze raw materials for acidic impurities or metal ions that could catalyze hydrolysis. Consider using higher purity grade excipients. |
| Autocatalytic degradation. | If the formulation is unbuffered, the generation of sodium bisulfate will lower the pH and accelerate degradation.[2] Implement a suitable buffering system to maintain a stable pH. |
Issue 2: Inconsistent or non-reproducible degradation profiles in stress studies.
| Potential Cause | Troubleshooting Step |
| Inconsistent preparation of acidic stress solutions. | Ensure accurate and consistent preparation of acidic solutions (e.g., HCl, H₂SO₄) for each experiment. Use calibrated volumetric glassware. |
| Variable temperature control. | Use a calibrated oven or water bath with precise temperature control. Monitor and record the temperature throughout the experiment. |
| Inconsistent SSS concentration. | Prepare SSS solutions accurately by weight and volume to ensure the starting concentration is consistent across all experiments. |
| Sample handling and quenching. | At each time point, effectively neutralize the acid to stop the degradation reaction immediately. Inconsistent quenching can lead to variable results. |
Issue 3: Difficulty in resolving SSS and stearyl alcohol peaks in HPLC.
| Potential Cause | Troubleshooting Step |
| Inappropriate column chemistry. | A C18 column is a good starting point for these lipophilic compounds.[4] Experiment with different column lengths, particle sizes, and manufacturers if resolution is poor. |
| Mobile phase is not optimized. | Adjust the gradient profile of your mobile phase (e.g., acetonitrile (B52724) and water). Modifying the solvent ratio and gradient slope can improve separation. |
| Inadequate detection method. | SSS and stearyl alcohol may have poor UV absorbance. Consider using a universal detector like CAD or ELSD for better sensitivity and quantification.[4] |
Data Presentation
Table 1: Illustrative Degradation of this compound under Acidic Conditions
The following data is illustrative to demonstrate expected trends, as specific kinetic data for SSS was not found in the provided search results. Actual degradation rates should be determined experimentally.
| pH | Temperature (°C) | Time (hours) | SSS Remaining (%) | Stearyl Alcohol Formed (molar %) |
| 3.0 | 40 | 24 | ~95 | ~5 |
| 3.0 | 60 | 24 | ~80 | ~20 |
| 2.0 | 40 | 24 | ~85 | ~15 |
| 2.0 | 60 | 24 | ~60 | ~40 |
Experimental Protocols
Protocol 1: Forced Degradation of this compound under Acidic Hydrolysis
Objective: To investigate the degradation of SSS under acidic conditions and identify major degradation products.
Materials:
-
This compound (SSS)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions[5]
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M for neutralization[5]
-
HPLC grade acetonitrile and water
-
Volumetric flasks, pipettes, and vials
-
Calibrated pH meter and water bath/oven
Procedure:
-
Sample Preparation: Prepare a stock solution of SSS (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., water:acetonitrile 50:50).[5]
-
Stress Conditions:
-
Transfer a known volume of the SSS stock solution into separate reaction vessels.
-
Add an equal volume of 0.1 M HCl to one set of samples and 1 M HCl to another set.
-
Prepare a control sample with water instead of acid.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 60°C).[5]
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots by adding an equimolar amount of NaOH to stop the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of SSS degraded and the amount of stearyl alcohol formed at each time point. Assess the mass balance to ensure all major components are accounted for.[3][6]
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study of SSS.
References
- 1. cleaninginstitute.org [cleaninginstitute.org]
- 2. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. sgs.com [sgs.com]
Technical Support Center: Managing Foam Formation with Sodium Stearyl Sulfate in Research Applications
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Sodium Stearyl Sulfate and need to manage foam formation in their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound and foam formation.
Issue 1: Excessive and Uncontrollable Foaming
Question: My experiment is producing an excessive amount of foam, leading to volume inaccuracies and potential loss of sample. What can I do to control it?
Answer: Excessive foaming is a common issue when working with surfactants like this compound. Here are several potential causes and their corresponding solutions:
-
High Surfactant Concentration: Using a concentration of this compound far above its Critical Micelle Concentration (CMC) can lead to the formation of a large volume of foam.[1][2]
-
Solution: Gradually decrease the concentration of this compound in your solution to the minimum effective level for your application.
-
-
High Agitation or Aeration: Vigorous mixing, shaking, or sparging of gas into the solution introduces a large amount of air, leading to excessive foam.[3][4]
-
Solution: Reduce the agitation speed or aeration rate. Use a gentle swirling motion instead of vigorous shaking where possible. If using a mixer, ensure the blades are kept below the surface of the liquid to avoid pulling in air.[3]
-
-
Presence of Impurities: Contaminants in your glassware or reagents can sometimes stabilize foam.
-
Solution: Ensure all glassware is scrupulously clean and rinsed with high-purity water. Use high-purity reagents to minimize the presence of foam-stabilizing impurities.
-
-
Temperature: In some cases, higher temperatures can increase the activity of surfactants, leading to more foam.[5]
-
Solution: If your experimental parameters allow, try conducting your experiment at a lower temperature.[5]
-
Issue 2: Inconsistent Foam Stability and Collapse
Question: The foam in my experiment is not stable and collapses too quickly, or its stability is not reproducible between experiments. How can I improve foam stability and consistency?
Answer: Inconsistent foam stability can be due to a variety of factors related to the chemical environment and physical conditions of your experiment.
-
pH of the Solution: The pH of your solution can significantly impact the stability of the foam, especially for anionic surfactants like this compound.[6]
-
Solution: Control and buffer the pH of your solution. For anionic surfactants, foam stability can sometimes be enhanced in acidic or alkaline conditions compared to neutral pH.[6] Experiment with different pH values within the tolerance of your system to find the optimal stability.
-
-
Presence of Electrolytes (Salts): The addition of salts can either increase or decrease foam stability depending on the concentration and type of salt.[7] Low concentrations of salt can sometimes increase foam stability by reducing repulsion between surfactant molecules at the bubble surface, while high concentrations can lead to foam collapse.[7]
-
Solution: If your experiment allows, try adding a small amount of a simple electrolyte like sodium chloride to see if it improves foam stability. Conversely, if your solution already has a high salt concentration, consider if it can be reduced.
-
-
Temperature Fluctuations: Changes in temperature can affect the viscosity of the liquid and the rate of liquid drainage from the foam, thereby impacting its stability.[5][8]
-
Solution: Maintain a constant temperature for your experiment using a water bath or incubator to ensure reproducible foam stability.
-
-
Presence of Foam-Breaking Substances: The presence of certain oils, fats, or other hydrophobic particles can destabilize and break the foam.[9]
-
Solution: Ensure your system is free from any accidental contamination with oils or other foam-breaking substances.
-
Issue 3: Difficulty in Replicating Foaming Behavior
Question: I am finding it difficult to obtain the same foaming results in repeated experiments, even when I think I am using the same protocol. What could be causing this variability?
Answer: Reproducibility issues with foaming are often due to subtle variations in experimental conditions.
-
Inconsistent Agitation/Mixing: The method and intensity of mixing can greatly influence the amount and character of the foam produced.
-
Solution: Standardize your mixing procedure. Use a vortex mixer at a set speed for a specific duration, or a magnetic stirrer with a specific stir bar size and rotation speed.
-
-
Variations in Reagent Preparation: The order of addition of reagents and the way they are mixed can affect the final properties of the solution.
-
Solution: Develop a strict, step-by-step protocol for the preparation of your this compound solution and any other reagents, and adhere to it for every experiment.
-
-
Aging of Surfactant Solution: The properties of a surfactant solution can sometimes change over time.
-
Solution: Prepare fresh solutions of this compound for each set of experiments to ensure consistency.
-
Frequently Asked Questions (FAQs)
What is this compound and how does it create foam?
This compound is an anionic surfactant.[10] Like other surfactants, its molecules have a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. When dissolved in water, these molecules align at the air-water interface, with their hydrophobic tails pointing towards the air. This reduces the surface tension of the water. When air is introduced into the solution through agitation or sparging, the surfactant molecules encapsulate the air bubbles, forming a stable foam structure.[11]
What is the Critical Micelle Concentration (CMC) and why is it important for foaming?
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which its molecules begin to self-assemble into spherical structures called micelles in the bulk of the solution.[12][13] Below the CMC, the surfactant molecules primarily exist as individual molecules (monomers).[12] Foaming ability generally increases with surfactant concentration up to the CMC.[1][2] Above the CMC, the foam volume often reaches a plateau.[1][2] Knowing the CMC can help in optimizing the concentration of this compound for desired foaming properties.
How do temperature and pH affect the foaming of this compound?
-
Temperature: An increase in temperature can have a dual effect. It can increase the kinetic energy of the molecules, which may lead to an initial increase in foam formation.[5] However, higher temperatures also decrease the viscosity of the liquid and can accelerate the drainage of liquid from the foam, leading to reduced foam stability.[5][8]
-
pH: The pH of the solution can influence the charge on the surfactant molecules and the overall stability of the foam lamellae (the thin liquid films between bubbles). For anionic surfactants like this compound, changes in pH can alter the electrostatic interactions between surfactant molecules, which can affect foam stability.[6]
How can I measure the foaming ability and foam stability of my solution?
A standard method for measuring foamability and foam stability is the Ross-Miles method .[14][15] This involves creating foam under controlled conditions and measuring the initial foam height (foamability) and the decay of the foam height over time (foam stability).[14]
Are there alternatives to this compound if foaming is a persistent issue?
If managing the foaming of this compound proves too challenging for your application, you could consider using a surfactant with inherently lower foaming properties. The choice of an alternative will depend on the specific requirements of your experiment, such as the desired surface tension reduction and compatibility with other components.
Quantitative Data
Table 1: Critical Micelle Concentration (CMC) of Various Anionic Surfactants
| Surfactant Name | Chemical Formula | CMC (mM in water at 25°C) |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 8.2[13] |
| Sodium Tetradecyl Sulfate | C₁₄H₂₉NaO₄S | 2.1 |
| Sodium Cetyl Sulfate | C₁₆H₃₃NaO₄S | 0.5 |
| This compound (Estimated) | C₁₈H₃₇NaO₄S | ~0.1 - 0.4 |
Note: The CMC generally decreases as the length of the hydrophobic alkyl chain increases. The value for this compound is an estimation based on this trend.
Table 2: Effect of Temperature on Foam Stability of an Anionic Surfactant Solution
| Temperature (°C) | Foam Stability (%) |
| 20 | 67.7 ± 0.4 |
| 25 | 65.4 ± 0.3 |
| 30 | 61.2 ± 0.5 |
Source: Adapted from a study on a foaming system, showing a general trend of decreasing foam stability with increasing temperature.[5]
Table 3: Effect of pH on Foam Stability of an Anionic Surfactant (SDS) Solution
| pH | Foam Stability (%) |
| 6 | 73.9 ± 0.4 |
| 8 | 65.4 ± 0.3 |
| 9 | 75.7 ± 0.3 |
Source: Adapted from a study on a foaming system, indicating that pH can have a non-linear effect on foam stability for anionic surfactants.[6]
Experimental Protocols
Protocol: Measurement of Foaming Ability and Foam Stability by the Ross-Miles Method
This protocol is based on the standardized Ross-Miles method for determining the foaming properties of surfactant solutions.[11][14]
Apparatus:
-
Ross-Miles foam apparatus (a jacketed glass column with a reservoir funnel)[14]
-
Thermostatic water bath
-
Volumetric flasks
-
Beakers
-
Stopwatch
Procedure:
-
Prepare the Surfactant Solution: Prepare a solution of this compound at the desired concentration in deionized or distilled water. Ensure the surfactant is fully dissolved.
-
Temperature Control: Equilibrate the surfactant solution and the Ross-Miles apparatus to the desired experimental temperature (e.g., 40°C) using the thermostatic water bath.[11]
-
Loading the Apparatus:
-
Carefully pour 50 mL of the temperature-equilibrated surfactant solution into the bottom of the glass column, avoiding the generation of foam.
-
Add 200 mL of the same solution to the reservoir funnel at the top of the apparatus.
-
-
Foam Generation:
-
Open the stopcock of the reservoir funnel and allow the 200 mL of solution to fall into the column, creating foam.
-
Start the stopwatch as soon as the reservoir is empty.
-
-
Measurement of Foamability:
-
Immediately after the reservoir is empty (at time t=0), measure the total height of the foam column in millimeters. This is the initial foam height and represents the foamability of the solution.
-
-
Measurement of Foam Stability:
-
Record the foam height at specific time intervals, for example, after 1, 3, and 5 minutes.[14] The rate of decrease in foam height is a measure of the foam's stability.
-
Data Analysis:
-
Foamability: Report the initial foam height in mm.
-
Foam Stability: Report the foam height at each time point. You can also calculate the percentage of foam height remaining at each time point relative to the initial height.
Visualizations
Caption: Troubleshooting workflow for managing excessive foam formation.
Caption: Key factors influencing the stability of foam in surfactant systems.
References
- 1. researchgate.net [researchgate.net]
- 2. rpc-cms-re4-upscope.web.cern.ch [rpc-cms-re4-upscope.web.cern.ch]
- 3. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 4. How to Troubleshoot Foam Formation in ETP Reactors [netsolwater.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. daneshyari.com [daneshyari.com]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 14. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 15. asn.sn [asn.sn]
Technical Support Center: Improving the Shelf-Life of Sodium Stearyl Sulfate (SSS) Stabilized Emulsions
Welcome to the Technical Support Center for Sodium Stearyl Sulfate (B86663) (SSS) Stabilized Emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability and shelf-life of your emulsion formulations.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Stearyl Sulfate (SSS) and what is its primary role in an emulsion?
This compound (SSS) is an anionic surfactant. In an emulsion, its main function is to act as an emulsifying agent, enabling the dispersion of two immiscible liquids, such as oil and water, to form a stable mixture.[1] Its molecular structure consists of a hydrophilic (water-attracting) sulfate head and a lipophilic (oil-attracting) stearyl tail. This dual nature allows it to reside at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed droplets to prevent them from coalescing.[1]
Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound and how does it affect emulsion type?
Q3: What are the common mechanisms of emulsion instability I should be aware of?
Emulsions are thermodynamically unstable systems that can break down through several mechanisms:
-
Creaming/Sedimentation: This is the migration of dispersed droplets to the top (creaming) or bottom (sedimentation) of the emulsion due to density differences between the oil and water phases. This is often a precursor to more severe instability.
-
Flocculation: Dispersed droplets aggregate into clumps without merging. This can increase the rate of creaming or sedimentation.
-
Coalescence: This is an irreversible process where droplets merge to form larger ones, eventually leading to complete phase separation of the oil and water. This indicates a failure of the interfacial film.[7]
-
Ostwald Ripening: In this process, smaller droplets dissolve and their contents diffuse through the continuous phase to deposit on larger droplets. This leads to an increase in the average droplet size over time.
Q4: How does pH affect the stability of my SSS-stabilized emulsion?
As an anionic surfactant, the stability of SSS-stabilized emulsions is significantly influenced by pH. The sulfate head group is negatively charged, and this charge creates electrostatic repulsion between the oil droplets, preventing them from aggregating. At very low pH values, the anionic nature of the surfactant can be compromised, leading to a reduction in electrostatic repulsion and potentially causing emulsion instability. Generally, maintaining a neutral to slightly alkaline pH is preferable for optimal stability of emulsions stabilized by anionic surfactants.
Q5: Can temperature changes impact the shelf-life of my emulsion?
Yes, temperature fluctuations can significantly impact emulsion stability.
-
High Temperatures: Increased temperatures can accelerate chemical degradation, increase the kinetic energy of droplets leading to more frequent collisions and coalescence, and decrease the viscosity of the continuous phase, which can promote creaming or sedimentation.[8]
-
Low Temperatures (Freeze-Thaw Cycles): Freezing can cause the formation of ice crystals in the continuous phase, which can physically damage the interfacial film around the oil droplets, leading to irreversible coalescence upon thawing.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and storage of SSS-stabilized emulsions.
| Observation/Symptom | Potential Cause | Recommended Solution |
| Creaming or Sedimentation | 1. Insufficient viscosity of the continuous phase. 2. Large oil droplet size. 3. Low emulsifier concentration. | 1. Increase the viscosity of the aqueous phase by adding a thickening agent (e.g., xanthan gum, carbomer, or fatty alcohols like cetyl or stearyl alcohol). 2. Optimize homogenization to reduce the initial droplet size. 3. Increase the concentration of SSS. |
| Coalescence (Oil Separation) | 1. Insufficient SSS concentration to cover the oil droplet surface. 2. High storage temperatures. 3. Presence of electrolytes that disrupt the interfacial film. 4. Suboptimal pH. | 1. Increase the SSS concentration. Consider adding a co-surfactant (e.g., a fatty alcohol) to strengthen the interfacial film. 2. Store the emulsion at a controlled, lower temperature. 3. Evaluate the type and concentration of electrolytes in the formulation. If possible, reduce their concentration or use non-ionic co-surfactants to improve tolerance. 4. Adjust the pH of the aqueous phase to a neutral or slightly alkaline range. |
| Grainy or Waxy Appearance | 1. Recrystallization of fatty components (e.g., fatty alcohols used as co-stabilizers). 2. Inadequate heating of phases during preparation. | 1. Optimize the cooling process during emulsion preparation. A slower, controlled cooling rate can sometimes prevent recrystallization. 2. Ensure both the oil and water phases are heated to a sufficiently high and uniform temperature (typically 70-80°C) before emulsification. |
| Increased Droplet Size Over Time | 1. Ostwald ripening. 2. Flocculation followed by coalescence. | 1. If the oil phase has some water solubility, consider using a combination of oils with different molecular weights to minimize ripening. 2. Optimize the SSS concentration and consider adding a steric stabilizer (e.g., a non-ionic polymer) to prevent flocculation. |
| Immediate Phase Separation | 1. Grossly insufficient SSS concentration. 2. Inadequate homogenization. 3. Incorrect addition of phases. | 1. Significantly increase the SSS concentration. 2. Ensure high-shear homogenization is applied for a sufficient duration. 3. Typically, the dispersed phase is added slowly to the continuous phase with continuous homogenization. |
Data Presentation
The following tables provide illustrative quantitative data on how various factors can influence the stability of a model 10% oil-in-water (O/W) emulsion stabilized with 2% this compound.
Table 1: Effect of pH on Emulsion Stability at 25°C
| pH | Mean Droplet Size (nm) after 24h | Zeta Potential (mV) after 24h | Visual Appearance after 1 week |
| 3.0 | 850 | -15 | Significant creaming, some coalescence |
| 5.0 | 400 | -35 | Slight creaming |
| 7.0 | 350 | -45 | Stable, no visible separation |
| 9.0 | 360 | -50 | Stable, no visible separation |
Table 2: Effect of Temperature on Emulsion Stability at pH 7.0
| Storage Temperature (°C) | Mean Droplet Size (nm) after 1 week | Visual Appearance after 1 week |
| 4 | 355 | Stable |
| 25 | 380 | Stable |
| 40 | 600 | Noticeable creaming |
| Freeze-Thaw (-20°C / 25°C, 3 cycles) | > 2000 | Complete phase separation |
Table 3: Effect of Co-surfactant (Cetyl Alcohol) on Emulsion Stability at pH 7.0 and 25°C
| SSS Concentration (%) | Cetyl Alcohol Concentration (%) | Mean Droplet Size (nm) after 1 week | Visual Appearance after 4 weeks |
| 2.0 | 0.0 | 450 | Slight creaming |
| 2.0 | 1.0 | 380 | Stable |
| 2.0 | 2.0 | 320 | Very stable, increased viscosity |
Experimental Protocols
Protocol 1: Preparation of a this compound Stabilized O/W Emulsion
Objective: To prepare a stable oil-in-water (O/W) emulsion using SSS as the primary emulsifier.
Materials:
-
Oil Phase (e.g., Mineral Oil, 10g)
-
Aqueous Phase:
-
This compound (SSS) (2g)
-
Deionized Water (88g)
-
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Beakers
-
Water bath or heating plate
Methodology:
-
Preparation of Phases:
-
In one beaker, prepare the aqueous phase by dissolving the SSS in deionized water. Heat to 75°C with gentle stirring until fully dissolved.
-
In a separate beaker, heat the oil phase to 75°C.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while homogenizing at high speed (e.g., 8,000 - 10,000 rpm).
-
Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.
-
-
Cooling:
-
Transfer the emulsion to a water bath for cooling while stirring gently with an overhead stirrer.
-
Rapid cooling should be avoided to prevent shocking the emulsion.
-
Protocol 2: Evaluation of Emulsion Shelf-Life (Accelerated Stability Testing)
Objective: To assess the long-term stability of the prepared emulsion under accelerated conditions.
Methodology:
-
Sample Preparation: Aliquot the prepared emulsion into multiple sealed glass vials.
-
Storage Conditions:
-
Store samples at various constant temperatures: 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated).
-
For freeze-thaw stability, subject samples to at least three cycles of freezing at -20°C for 24 hours followed by thawing at 25°C for 24 hours.
-
-
Analysis at Time Points: At specified intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), analyze the samples for:
-
Visual Appearance: Observe for any signs of creaming, sedimentation, coalescence, or phase separation.
-
Mean Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A significant increase in droplet size or PDI indicates instability.
-
Zeta Potential: For O/W emulsions, a high negative zeta potential (e.g., ≤ -30 mV) is desirable for good stability.
-
Viscosity: Monitor changes in viscosity using a rheometer. A significant drop in viscosity can indicate structural breakdown.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Accelerated shelf-life testing of food and beverage products - a blog from Campden BRI [campdenbri.co.uk]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. scribd.com [scribd.com]
- 6. What is HLB? [en.jiahua.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of temperature on the stability of Nujol-water emulsions (Conference) | OSTI.GOV [osti.gov]
Technical Support Center: Troubleshooting Sodium Stearyl Sulfate in Protein Crystallization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Sodium Stearyl Sulfate in protein crystallization experiments.
Troubleshooting Guides (Question & Answer)
Issue: Immediate, heavy precipitation upon adding this compound.
-
Question: My protein solution immediately turns into a heavy, amorphous precipitate as soon as I add the this compound stock solution. What is happening and how can I fix it?
-
Answer: This is a common issue that often indicates the initial concentration of the detergent is too high, causing the protein to denature and aggregate rapidly.[1][2] The protein concentration itself might also be too high for the chosen conditions.[1] Here are several troubleshooting steps:
-
Decrease the initial this compound concentration: Start with a concentration well below the critical micelle concentration (CMC) and gradually increase it.
-
Optimize the protein concentration: A high protein concentration can lead to rapid precipitation.[1] Try serial dilutions of your protein stock (e.g., 10 mg/mL, 5 mg/mL, and 2 mg/mL).
-
Adjust the buffer pH: The pH of your buffer can significantly impact protein stability in the presence of detergents.[1] Experiment with a range of pH values around the protein's isoelectric point (pI).
-
Increase the ionic strength: Adding salt (e.g., NaCl) can sometimes shield charges and prevent non-specific aggregation.[3]
-
Issue: Formation of phase separation or oily drops instead of crystals.
-
Question: My crystallization drops are showing phase separation or turning into oily microdroplets after setting them up with this compound. What does this mean?
-
Answer: Phase separation indicates that the conditions are close to, but not quite right for, nucleation and crystal growth. This is often a promising sign that you are in the correct region of the phase diagram. Consider the following adjustments:
-
Fine-tune the precipitant concentration: Systematically vary the concentration of your primary precipitant (e.g., PEG, ammonium (B1175870) sulfate) in small increments.
-
Vary the this compound concentration: A slight change in the detergent concentration can influence the phase behavior.
-
Modify the drop ratio: Altering the ratio of protein to reservoir solution can change the equilibration kinetics and favor crystallization over phase separation.[4]
-
Introduce additives: Small molecules, such as glycerol (B35011) or other detergents, can sometimes modulate the phase behavior and promote crystallization.
-
Issue: Obtaining small, needle-like crystals that are difficult to handle and diffract poorly.
-
Question: I am getting crystals with this compound, but they are very small, often forming clusters of needles. How can I grow larger, single crystals?
-
Answer: The formation of many small crystals suggests a high level of supersaturation leading to rapid nucleation.[4] To obtain larger crystals, you need to slow down the crystallization process and favor growth over nucleation.
-
Lower the protein concentration: This is one of the most effective ways to reduce the number of nucleation events.[1]
-
Decrease the precipitant concentration: This will slow down the approach to supersaturation.
-
Optimize the temperature: If your experiments are at room temperature, try moving to a lower temperature (e.g., 4°C) to slow down the kinetics.
-
Utilize seeding: Micro- or macro-seeding with crushed crystals from your initial experiments can provide a template for the growth of larger, well-ordered crystals.
-
Issue: Crystals obtained are identified as salt crystals.
-
Question: I have obtained what appear to be crystals, but upon analysis, they turned out to be salt. How can I prevent this and promote protein crystallization?
-
Answer: Salt crystallization is a common problem, especially when using high concentrations of salt as a precipitant.[5] Here are some strategies to favor protein crystallization:
-
Distinguish between salt and protein crystals: Protein crystals are typically soft and will smear when crushed, while salt crystals are hard and will crack.[6] Setting up control drops without protein can also help identify salt crystals.[6]
-
Modify the ionic strength: If you suspect a particular salt is crystallizing, try switching to a different salt with different solubility properties.[5] For instance, if you are using ammonium sulfate, you could try sodium malonate, which has been shown to be a highly effective crystallizing agent.[7][8]
-
Optimize the pH: Changing the pH can alter the charge of your protein, potentially making it more favorable for crystallization over the salt.
-
Change the precipitant type: If salt crystallization persists, consider switching to a non-salt precipitant like polyethylene (B3416737) glycol (PEG).
-
Frequently Asked Questions (FAQs)
-
What is the recommended starting concentration for this compound?
-
While the optimal concentration is protein-dependent, a good starting point is to screen a range of concentrations around the critical micelle concentration (CMC) of this compound. It is advisable to test concentrations both below and above the CMC.
-
-
How does this compound compare to other detergents like SDS or DDM for protein crystallization?
-
This compound is an anionic detergent similar to Sodium Dodecyl Sulfate (SDS), but with a longer alkyl chain. This difference in chain length can affect the size of the detergent micelle and its interaction with the protein. While detergents like DDM are non-ionic and generally considered milder, anionic detergents like this compound can be effective for certain proteins, particularly membrane proteins. The choice of detergent is highly empirical and should be determined through screening.[9]
-
-
Can I use this compound in combination with other detergents?
-
Yes, using a mixture of detergents can sometimes be beneficial. A common strategy is to use a harsher detergent like this compound for initial solubilization and then exchange it for a milder detergent for crystallization. Alternatively, a small amount of a secondary detergent can act as an additive to modulate crystal growth.
-
-
What are the key protein sample quality parameters to consider before using this compound?
Data Presentation
Table 1: Hypothetical Screening of this compound Concentration
| Protein Conc. (mg/mL) | Precipitant (1.2 M AmSO4) | This compound Conc. (mM) | Observation |
| 10 | 1.2 M Ammonium Sulfate | 0.1 | Clear Drop |
| 10 | 1.2 M Ammonium Sulfate | 0.5 | Phase Separation |
| 10 | 1.2 M Ammonium Sulfate | 1.0 | Small Needles |
| 10 | 1.2 M Ammonium Sulfate | 2.0 | Amorphous Precipitate |
| 5 | 1.2 M Ammonium Sulfate | 0.5 | Clear Drop |
| 5 | 1.2 M Ammonium Sulfate | 1.0 | Small Rods |
| 5 | 1.2 M Ammonium Sulfate | 2.0 | Phase Separation |
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization with this compound (Sitting Drop)
-
Prepare the Protein-Detergent Complex:
-
Start with a purified, monodisperse protein sample at a concentration of 10-20 mg/mL.
-
Prepare a stock solution of 10 mM this compound in a buffer compatible with your protein.
-
Incubate the protein with the detergent solution at a 1:1 molar ratio for 1 hour on ice. The optimal ratio may need to be determined empirically.
-
-
Set up the Crystallization Plate:
-
Pipette 500 µL of the reservoir solution (e.g., a specific concentration of precipitant like PEG or salt in buffer) into the reservoir of a sitting drop crystallization plate.
-
In the sitting drop well, mix 1 µL of the protein-detergent complex with 1 µL of the reservoir solution.
-
Carefully seal the plate to allow for vapor equilibration.
-
-
Incubation and Observation:
-
Incubate the plate at a constant temperature (e.g., 20°C or 4°C).
-
Monitor the drops for crystal growth at regular intervals (e.g., 24 hours, 48 hours, 1 week) using a microscope.
-
Mandatory Visualization
Caption: A general workflow for protein crystallization using a detergent like this compound.
Caption: A decision tree for troubleshooting common issues in protein crystallization.
References
- 1. biocompare.com [biocompare.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of salts for the crystallization of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
"effect of electrolytes on Sodium Stearyl Sulfate micelle stability"
Technical Support Center: Sodium Stearyl Sulfate (B86663) Micelle Stability
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the effects of electrolytes on Sodium Stearyl Sulfate (SSS) micelle stability.
Frequently Asked Questions (FAQs)
Q1: How do electrolytes fundamentally affect the stability and formation of this compound (SSS) micelles?
A1: Electrolytes, such as inorganic salts, significantly promote the formation and stability of SSS micelles. When an electrolyte is added to an aqueous SSS solution, the salt dissociates into ions. The cations are attracted to the negatively charged sulfate head groups of the SSS molecules, effectively shielding the electrostatic repulsion between them.[1][2][3] This reduction in repulsion makes it energetically more favorable for the surfactant monomers to aggregate, leading to micelle formation at a lower bulk concentration.[4]
Q2: What is the primary effect of adding an electrolyte on the Critical Micelle Concentration (CMC) of SSS?
A2: The primary effect is a decrease in the Critical Micelle Concentration (CMC).[5] The addition of salt neutralizes the surface charges on the micelles, which reduces the electrostatic repulsion between the ionic head groups of the SSS molecules.[6] This shielding effect facilitates the aggregation of surfactant monomers into micelles at lower concentrations.[2][3] The decrease in CMC is generally more pronounced as the concentration of the added electrolyte increases.[7]
Q3: Does the type of electrolyte (e.g., NaCl vs. MgCl₂) have a different impact on SSS micelle stability?
A3: Yes, the type of electrolyte, specifically the valency of the cation (counter-ion), has a significant impact. Divalent cations (like Mg²⁺ from MgCl₂) are much more effective at shielding the negative charge of the sulfate head groups than monovalent cations (like Na⁺ from NaCl).[1] Consequently, the addition of a salt with a divalent cation will cause a more substantial decrease in the CMC compared to the same molar concentration of a salt with a monovalent cation.[5]
Q4: How does electrolyte addition influence the size and aggregation number (Nₐ) of SSS micelles?
A4: Adding electrolytes typically leads to an increase in the micelle aggregation number (Nₐ), meaning the micelles become larger.[8] The reduction in electrostatic repulsion allows the surfactant molecules to pack more tightly and accommodate more monomers within a single micelle.[1] This can sometimes lead to a change in micelle shape, from spherical to more elongated or rod-like structures, especially at higher salt concentrations.[8]
Q5: What happens to the surface tension of an SSS solution when an electrolyte is added?
A5: Adding an electrolyte to an SSS solution generally leads to a greater reduction in surface tension for a given surfactant concentration below the original CMC. The salt enhances the packing of SSS molecules at the air-water interface by reducing repulsion between the head groups.[1] This more efficient packing leads to a more effective lowering of the surface tension. The surface tension at the new, lower CMC will also be reduced.[7]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible CMC values in replicate experiments.
-
Possible Cause 1: Temperature Fluctuations. Micellization can be temperature-dependent.
-
Solution: Ensure all solutions and equipment are maintained at a constant, controlled temperature throughout the experiment. Use a water bath for thermal stability.
-
-
Possible Cause 2: Impurities. Contaminants in the water, SSS, or the electrolyte can significantly alter micellar behavior.
-
Solution: Use high-purity SSS and analytical grade electrolytes. Prepare all solutions with ultrapure water (e.g., Milli-Q or equivalent).
-
-
Possible Cause 3: Inadequate Equilibration. The system may not have reached equilibrium before measurement.
-
Solution: Allow solutions to equilibrate for a sufficient amount of time after preparation and after each addition of titrant during an experiment. Gentle stirring can aid this process, but avoid vigorous shaking that can cause foaming.
-
Issue 2: Precipitation is observed when adding a divalent electrolyte (e.g., CaCl₂, MgCl₂).
-
Possible Cause: Formation of Insoluble Salts. Divalent cations can form insoluble salts with long-chain alkyl sulfates like stearyl sulfate (e.g., calcium stearyl sulfate).
-
Solution 1: Work with lower concentrations of both the SSS and the divalent electrolyte.
-
Solution 2: Perform a preliminary solubility test to determine the concentration limits for your specific system before proceeding with CMC determination.
-
Solution 3: If high electrolyte concentrations are required, consider using a monovalent salt, which is less likely to cause precipitation.
-
Issue 3: Unstable readings from the conductivity meter or tensiometer.
-
Possible Cause 1: Dirty Electrodes/Probes. Contamination on the conductivity cell electrodes or the tensiometer ring/plate will lead to erratic measurements.
-
Solution: Thoroughly clean the probes according to the manufacturer's instructions before each experiment. For a tensiometer ring, this often involves flaming with a Bunsen burner until it glows red to burn off organic residues.
-
-
Possible Cause 2: Air Bubbles. Bubbles on the surface of the electrodes or near the tensiometer ring can interfere with measurements.
-
Solution: Ensure all solutions are properly degassed. Be careful during mixing and titration to avoid introducing air. Visually inspect probes for bubbles before taking a reading.
-
-
Possible Cause 3: Improper Instrument Calibration.
-
Solution: Calibrate the instrument before each set of experiments using appropriate standards as specified by the manufacturer.
-
Quantitative Data Summary
The following tables summarize the expected trends for the effect of electrolytes on the properties of sodium alkyl sulfate micelles. Data for Sodium Dodecyl Sulfate (SDS), a shorter-chain homolog of SSS, is used as a representative example to illustrate the principles.
Table 1: Effect of NaCl Concentration on the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS) at 25°C.
| NaCl Concentration (mol/L) | Approximate CMC of SDS (mmol/L) |
| 0.00 | 8.2 |
| 0.01 | 5.5 |
| 0.05 | 2.4 |
| 0.10 | 1.5 |
| 0.20 | 0.9 |
Note: The CMC of SSS in pure water is significantly lower than that of SDS due to its longer hydrophobic chain, but the trend of decreasing CMC with added salt remains the same.
Table 2: Effect of NaCl Concentration on the Aggregation Number (Nₐ) of SDS Micelles at 25°C.
| NaCl Concentration (mol/L) | Approximate Aggregation Number (Nₐ) |
| 0.00 | 62 |
| 0.10 | 79 |
| 0.20 | 94 |
| 0.40 | 112 |
Note: Increasing electrolyte concentration leads to the growth of micelles.[8]
Experimental Protocols
Protocol 1: Determination of CMC by Surface Tensiometry
This method relies on the principle that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[9]
-
Preparation:
-
Prepare a stock solution of SSS (e.g., 50 mM) in ultrapure water containing the desired fixed concentration of the electrolyte (e.g., 0.1 M NaCl).
-
Prepare a second solution containing only the electrolyte at the same concentration (e.g., 0.1 M NaCl) to use as the initial solvent.
-
-
Instrumentation:
-
Use a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Thoroughly clean the ring or plate as per the instrument's manual.
-
Calibrate the instrument with ultrapure water.
-
-
Measurement:
-
Place a known volume of the electrolyte solution into the sample vessel, ensuring the temperature is controlled.
-
Measure the initial surface tension of the electrolyte solution.
-
Incrementally add small, known volumes of the SSS stock solution to the vessel.
-
After each addition, stir gently to ensure homogeneity and allow the solution to equilibrate for 2-3 minutes before measuring the surface tension.
-
Continue this process until the surfactant concentration is well above the expected CMC.
-
-
Data Analysis:
-
Calculate the precise concentration of SSS after each addition.
-
Plot surface tension (γ) as a function of the logarithm of the SSS concentration (log C).
-
The plot will show two linear regions. The point of intersection of these two lines is the CMC.[2]
-
Protocol 2: Determination of CMC by Conductometry
This method is suitable for ionic surfactants and is based on the change in the molar conductivity of the solution at the onset of micelle formation.[6][9]
-
Preparation:
-
Prepare a concentrated stock solution of SSS in ultrapure water.
-
Prepare a separate, large volume of the desired electrolyte solution (e.g., 0.05 M KCl) in ultrapure water.
-
-
Instrumentation:
-
Use a calibrated conductivity meter with a temperature-controlled cell.
-
-
Measurement:
-
Place a known volume of the electrolyte solution into the thermostated measurement vessel.
-
Measure the initial conductivity of the solution.
-
Make successive small additions of the concentrated SSS stock solution into the conductivity cell.
-
Record the conductivity after each addition, ensuring the solution is homogeneous and thermally equilibrated.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) against the SSS concentration.
-
The plot will exhibit two distinct linear portions with different slopes. The slope is shallower above the CMC because the newly formed micelles are less mobile than the free monomers and contribute less to the overall conductivity.
-
The concentration at which the break in the plot occurs corresponds to the CMC.[6]
-
Visualizations
Caption: Logical flow of electrolyte effects on SSS micelle properties.
Caption: Workflow for determining the CMC of SSS with electrolytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium Oleyl Sulfate Surfactant [benchchem.com]
- 3. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]
- 7. Influence of Surfactants on Sodium Chloride Crystallization in Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csun.edu [csun.edu]
- 9. jsirjournal.com [jsirjournal.com]
Validation & Comparative
A Comparative Guide to the Quantification of Sodium Stearyl Sulfate: An HPLC-ELSD Perspective
For researchers, scientists, and drug development professionals requiring precise quantification of Sodium Stearyl Sulfate (B86663) (SSS), a long-chain anionic surfactant, selecting the optimal analytical methodology is paramount. This guide provides a detailed comparison of the High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method against alternative analytical techniques. Supported by experimental data, this document outlines the strengths and weaknesses of each approach to facilitate an informed decision for your specific analytical needs.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD stands out as a robust and reliable method for the quantification of non-volatile compounds like Sodium Stearyl Sulfate that lack a UV chromophore. The separation is typically achieved using reversed-phase chromatography, where the long alkyl chain of SSS provides good retention on a non-polar stationary phase. The ELSD offers universal detection for non-volatile analytes, making it an ideal choice for SSS analysis.
Experimental Protocol: HPLC-ELSD
A suitable starting point for the analysis of this compound (also known as Sodium Octadecyl Sulfate) involves a reversed-phase HPLC method coupled with an ELSD.
-
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 column is recommended (e.g., Waters Spheresorb C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is effective. A typical gradient could be:
-
Start with 70% acetonitrile / 30% water.
-
Linearly increase to 90% acetonitrile / 10% water over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 20 µL.
-
-
Evaporative Light Scattering Detector (ELSD)
-
Nebulizer Temperature: 40-50 °C
-
Evaporator Temperature: 60-70 °C
-
Gas Flow Rate (Nitrogen): 1.5 - 2.5 L/min
-
dot
Caption: Experimental workflow for the quantification of this compound using HPLC-ELSD.
Comparison of Analytical Methods
While HPLC-ELSD is a powerful technique, other methods can also be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, sample matrix, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Quantitative Data (SSS or similar) |
| HPLC-ELSD | Chromatographic separation based on polarity, followed by universal detection of non-volatile analytes. | Universal detection, suitable for gradient elution, good sensitivity. | Non-linear response may require curve fitting, detector response can be affected by mobile phase composition. | For Sodium Dodecyl Sulfate (a shorter alkyl chain analog), LOD and LOQ have been reported as 1.7 µg/mL and 5.0 µg/mL, respectively[1]. |
| Ion-Pair Chromatography with Suppressed Conductivity Detection | Anionic surfactant forms an ion pair with a reagent, which is then separated by reversed-phase chromatography and detected by conductivity. | Good selectivity for ionic compounds, can be very sensitive. | Requires specialized reagents and detector, method development can be complex. | For Sodium Octadecyl Sulfate (SSS), a detection limit of 10 mg/L and a relative standard deviation of less than 4.24% have been reported[2]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization of the sulfate to a more volatile compound, followed by separation and detection by mass spectrometry. | High specificity and sensitivity due to mass detection. | Requires a derivatization step which can be time-consuming and introduce variability. | For Sodium Dodecyl Sulfate, LOD and LOQ of a GC-MS method were found to be 1.27 and 3.85 μg/ml respectively[1]. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a thin layer of silica (B1680970) gel followed by visualization and densitometric quantification. | High sample throughput, low cost per sample. | Lower resolution and sensitivity compared to HPLC. | A "green" HPTLC method for Sodium Lauryl Sulfate reported LOD and LOQ of 31 and 92 ng/band, respectively. |
| Spectrophotometry (Colorimetry) | Formation of a colored complex with a dye (e.g., methylene (B1212753) blue) which is then measured by a spectrophotometer. | Simple, rapid, and inexpensive instrumentation. | Prone to interference from other substances in the sample matrix that can also form complexes. | A spectrophotometric method for Sodium Lauryl Sulfate showed a linear range of 2-10 µg/ml[3]. |
Detailed Methodologies for Alternative Techniques
Ion-Pair Chromatography with Suppressed Conductivity Detection
This method is highly suitable for the analysis of anionic surfactants like SSS in aqueous samples.
-
Chromatographic System:
-
Column: A polymer-based reversed-phase column.
-
Mobile Phase: An aqueous solution containing an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt) and an organic modifier (e.g., acetonitrile). The concentration of the ion-pairing reagent and the organic modifier are optimized to achieve the desired separation.
-
Detector: A suppressed conductivity detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high specificity but requires sample derivatization.
-
Sample Preparation (Derivatization):
-
Acid hydrolysis of this compound to stearyl alcohol.
-
Extraction of stearyl alcohol into an organic solvent.
-
Derivatization of the hydroxyl group of stearyl alcohol to a more volatile silyl (B83357) ether (e.g., using BSTFA).
-
-
GC-MS System:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the derivatized stearyl alcohol from other components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
Conclusion
The HPLC-ELSD method provides a reliable and versatile approach for the quantification of this compound, particularly for samples where UV detection is not feasible. Its ability to handle gradient elution and provide universal detection for non-volatile analytes makes it a powerful tool in formulation development and quality control.
For analyses requiring higher sensitivity and specificity, GC-MS after derivatization is a viable, albeit more complex, alternative. Ion-pair chromatography offers another sensitive option, especially for aqueous samples. Simpler, but less specific, methods like HPTLC and spectrophotometry can be useful for rapid screening or in resource-limited settings.
The selection of the most appropriate method will ultimately be guided by the specific analytical challenge, including the sample matrix, required sensitivity, and available instrumentation. The data and protocols presented in this guide offer a solid foundation for making an informed choice.
References
Validating the Purity of Sodium Stearyl Sulfate: A Comparative Guide for Pharmaceutical Research
In the landscape of pharmaceutical research and development, the purity of excipients is a critical determinant of a final product's safety, stability, and efficacy. Sodium Stearyl Sulfate (B86663), a widely used anionic surfactant, is no exception. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Sodium Stearyl Sulfate, contrasting its performance with common alternatives, and presenting supporting experimental data for the discerning researcher.
I. Analytical Techniques for Purity Validation
The comprehensive purity assessment of this compound necessitates a multi-faceted analytical approach to identify and quantify potential impurities. These can include unreacted starting materials, by-products of the sulfation process, and inorganic salts. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and traditional titration methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of organic impurities in this compound. A reversed-phase HPLC method is typically employed to separate this compound from related substances, such as unreacted stearyl alcohol and other long-chain alkyl sulfates.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for the analysis of volatile and semi-volatile impurities. For this compound, GC is the method of choice for determining the content of free stearyl alcohol, a common process-related impurity.
Titration Methods
Titration remains a robust and reliable method for the assay of the active surfactant content and for quantifying specific inorganic impurities like sodium chloride and sodium sulfate. A two-phase titration is commonly used to determine the percentage of anionic surfactant.
II. Comparative Analysis with Alternative Surfactants
The selection of a surfactant in a pharmaceutical formulation is a critical decision, often involving a trade-off between functionality, stability, and cost. Here, we compare this compound with two common alternatives: Sodium Lauryl Sulfate (SLS) and Magnesium Stearate.
Sodium Lauryl Sulfate (SLS) , another anionic surfactant, is chemically similar to this compound but with a shorter alkyl chain (C12 vs. C18). This structural difference influences their physicochemical properties and performance.
Magnesium Stearate , a salt of stearic acid, is a widely used lubricant in tablet and capsule manufacturing. While not a surfactant in the same class as this compound, it is often considered an alternative for its lubricating properties.
The following tables summarize the key purity and performance parameters for these three excipients.
III. Data Presentation
Table 1: Purity Specifications from Pharmacopeias
| Parameter | Sodium Cetostearyl Sulfate (USP) | Sodium Lauryl Sulfate (USP) |
| Assay | Sum of sodium cetyl sulfate and this compound: ≥ 90.0% | ≥ 85.0% of sodium alkyl sulfates |
| Water Content | ≤ 1.5% | - |
| Sodium Chloride and Sodium Sulfate | Combined total ≤ 8.0% | Combined total ≤ 8.0% |
| Free Cetostearyl Alcohol | - | - |
| Unesterified Alcohols | - | ≤ 4.0% |
Note: A dedicated monograph for pure this compound was not available. The data for Sodium Cetostearyl Sulfate, a mixture containing this compound, is presented as a relevant reference.
Table 2: Comparative Performance in Solid Dosage Formulations
| Performance Parameter | This compound (and related compounds) | Sodium Lauryl Sulfate | Magnesium Stearate |
| Lubrication Efficiency | Good | Moderate | Excellent |
| Impact on Tablet Hardness | Minimal | Can slightly decrease | Can significantly decrease |
| Effect on Disintegration Time | Minimal to slight decrease | Can decrease | Can significantly increase |
| API Compatibility | Generally good | Potential for interactions | Known incompatibilities with some APIs |
IV. Experimental Protocols
Assay of this compound (Adapted from USP Monograph for Sodium Cetostearyl Sulfate)
This procedure determines the total percentage of sodium cetyl and stearyl sulfates.
Principle: A two-phase titration method.
Procedure:
-
Accurately weigh about 1.15 g of the sample, dissolve in water, and dilute to 1000.0 mL.
-
Transfer 20.0 mL of this solution to a separator.
-
Add 15 mL of chloroform (B151607), 10 mL of dilute sulfuric acid, and 1 mL of dimethyl yellow-oracet blue B solution.
-
Titrate with 0.004 M benzethonium (B1203444) chloride, shaking vigorously and allowing the layers to separate after each addition.
-
The endpoint is reached when the chloroform layer acquires a permanent clear green color.
Determination of Free Stearyl Alcohol by GC
Principle: Gas chromatographic separation and quantification of free stearyl alcohol.
Procedure:
-
Standard Preparation: Prepare a standard solution of USP Stearyl Alcohol RS in a suitable solvent.
-
Sample Preparation: Dissolve a known quantity of this compound in the same solvent.
-
Chromatographic System:
-
Column: Fused silica (B1680970) capillary column (e.g., poly(dimethyl)siloxane).
-
Carrier Gas: Helium.
-
Detector: Flame Ionization Detector (FID).
-
Temperature Program: A suitable temperature gradient to separate stearyl alcohol from other components.
-
-
Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.
-
Calculation: Calculate the percentage of free stearyl alcohol in the sample by comparing the peak area of stearyl alcohol in the sample chromatogram with that of the standard chromatogram.
Determination of Sodium Chloride and Sodium Sulfate
Principle: Titrimetric methods for the quantification of inorganic salts.
Sodium Chloride:
-
Dissolve about 5 g of the sample in water.
-
Neutralize the solution with dilute nitric acid.
-
Add potassium chromate (B82759) solution as an indicator.
-
Titrate with 0.1 N silver nitrate (B79036) VS.
Sodium Sulfate:
-
Dissolve about 0.5 g of the sample in water.
-
Add a dithizone (B143531) solution. If the solution is red, add 1 N nitric acid until a bluish-green color is obtained.
-
Add dichloroacetic acid solution and acetone.
-
Titrate with 0.01 M lead nitrate VS until a persistent orange-red color is obtained.
V. Visualizations
A Comparative Analysis of Sodium Stearyl Sulfate and Sodium Oleyl Sulfate in Emulsion Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical determinant of emulsion stability and performance. This guide provides a comprehensive comparative study of two anionic surfactants, Sodium Stearyl Sulfate and Sodium Oleyl Sulfate, for their application in emulsions. The key distinction between these two molecules is the saturation of their C18 alkyl chains: this compound possesses a saturated stearyl chain, while Sodium Oleyl Sulfate features a monounsaturated oleyl chain with a cis-double bond.[1] This structural variance significantly influences their physicochemical properties and their efficacy as emulsifying agents.
Executive Summary
Both this compound and Sodium Oleyl Sulfate are effective anionic surfactants for forming and stabilizing oil-in-water (O/W) emulsions.[2][3] The choice between them is contingent on the specific requirements of the formulation. This compound, with its linear saturated chain, allows for denser packing at the oil-water interface, which is expected to result in a lower critical micelle concentration (CMC) and the formation of a more rigid interfacial film.[1] Conversely, the cis-double bond in Sodium Oleyl Sulfate's structure introduces a kink, leading to less efficient packing.[1] This generally results in a higher CMC but can contribute to a more flexible and fluid interfacial film, which may be advantageous under certain conditions.[1]
Data Presentation: Physicochemical and Emulsion Properties
The following table summarizes key quantitative parameters for this compound and Sodium Oleyl Sulfate. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature; therefore, the data presented is a synthesis from various sources and established principles of surfactant chemistry.
| Parameter | This compound | Sodium Oleyl Sulfate | Significance in Emulsions |
| Molecular Structure | Saturated C18 alkyl chain | Monounsaturated C18 alkyl chain (cis-double bond) | The saturated chain allows for linear packing, while the unsaturated chain has a "kink".[1] |
| Critical Micelle Concentration (CMC) | Expected to be lower than Sodium Oleyl Sulfate[1] | ~0.028 mmol/L[4][5] | A lower CMC indicates greater efficiency in forming micelles, which are crucial for solubilizing the oil phase.[6] |
| Surface Tension at CMC (γcmc) | Expected to be slightly higher than Sodium Oleyl Sulfate | ~31.96 mN/m[4][5] | A lower γcmc signifies greater effectiveness in reducing the interfacial tension between oil and water, facilitating emulsification.[7] |
| Emulsion Droplet Size | Capable of forming fine emulsions.[8] | Capable of forming fine emulsions.[8] | Smaller droplet sizes generally lead to more stable emulsions by reducing the likelihood of creaming and coalescence. |
| Emulsion Stability | Can create a rigid and potentially more stable interfacial layer.[1] | The flexible interfacial film may better accommodate mechanical stress.[1] | The ability to prevent droplet coalescence and phase separation over time is a critical performance indicator. |
| Viscosity of Emulsion | Higher potential for increased viscosity due to more ordered structuring. | May result in lower viscosity emulsions compared to its saturated counterpart. | Viscosity influences the texture, stability (by slowing droplet movement), and application of the final product.[9] |
Experimental Protocols
To ensure reproducible and comparable data when evaluating these two surfactants, standardized experimental protocols are essential.
Determination of Critical Micelle Concentration (CMC) and Surface Tension at CMC
Objective: To determine the efficiency and effectiveness of the surfactant in reducing surface tension.
Methodology:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of both this compound and Sodium Oleyl Sulfate at varying concentrations, ensuring the range spans from well below to well above the anticipated CMC.[4]
-
Surface Tension Measurement: Utilize a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature.[4][5]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the point where the surface tension plateaus.[7] The surface tension value at this plateau is the γcmc.[7]
Emulsion Preparation and Particle Size Analysis
Objective: To create standardized emulsions and measure the initial droplet size distribution.
Methodology:
-
Phase Preparation: Prepare the aqueous phase by dissolving a specific concentration (e.g., 1% w/w) of either this compound or Sodium Oleyl Sulfate in deionized water, heating gently if necessary. Prepare the oil phase separately. Heat both phases to the same temperature (e.g., 60-70 °C).[8]
-
Homogenization: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer for a defined period (e.g., 5-10 minutes) at a constant speed.[8]
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.[8]
-
Particle Size Measurement: Immediately after preparation, determine the initial droplet size distribution using Dynamic Light Scattering (DLS).[1]
Emulsion Stability Testing
Objective: To assess the long-term stability of the emulsions.
Methodology:
-
Visual Observation: Store the prepared emulsions in transparent, graduated containers at controlled temperatures. Periodically observe for signs of instability such as creaming, sedimentation, flocculation, or coalescence.
-
Creaming Index Measurement: At set time intervals, measure the height of any separated cream layer and the total height of the emulsion. Calculate the Creaming Index (CI) as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100
-
Particle Size Monitoring: Measure the droplet size distribution using DLS at regular intervals (e.g., 24 hours, 1 week, 1 month) to monitor for changes that indicate coalescence or Ostwald ripening.[10]
Viscosity Measurement
Objective: To characterize the rheological properties of the emulsions.
Methodology:
-
Instrumentation: Use a viscometer or rheometer to measure the viscosity of the prepared emulsions.
-
Measurement: Conduct the measurements at a controlled temperature and defined shear rate.
-
Data Analysis: Compare the viscosity profiles of the emulsions prepared with this compound and Sodium Oleyl Sulfate.
Mandatory Visualizations
Caption: Experimental workflow for comparing the physicochemical and emulsion performance.
Caption: Relationship between surfactant molecular structure and emulsion properties.
Conclusion
The choice between this compound and Sodium Oleyl Sulfate for emulsion stabilization is a nuanced decision that depends on the desired final product characteristics. This compound is likely to be a more efficient emulsifier due to its ability to pack densely at the interface, potentially leading to more stable emulsions over the long term, especially in systems not subjected to high mechanical stress.[1] In contrast, the unsaturated nature of Sodium Oleyl Sulfate imparts greater flexibility to the interfacial film, which could be beneficial in dynamic systems or for achieving specific textural properties.[1] This guide provides a framework for researchers to understand these differences and to design experiments that can further elucidate the optimal surfactant choice for their specific colloidal system.
References
- 1. benchchem.com [benchchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. benchchem.com [benchchem.com]
- 5. Sodium Oleyl Sulfate Surfactant [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of chemicals on the phase and viscosity behavior of water in oil emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide: Sodium Stearyl Sulfate vs. Sodium Dodecyl Sulfate for Protein Denaturation
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein analysis and manipulation, the choice of a denaturing agent is a critical step that can significantly impact experimental outcomes. Sodium Dodecyl Sulfate (B86663) (SDS) has long been the gold standard for protein denaturation, particularly in techniques like polyacrylamide gel electrophoresis (SDS-PAGE). However, the properties of other anionic surfactants, such as Sodium Stearyl Sulfate (SSS), raise questions about their potential advantages or disadvantages in similar applications. This guide provides a comprehensive comparison of SSS and SDS for protein denaturation, drawing upon established principles of surfactant chemistry and providing detailed experimental protocols for the widely used SDS.
Executive Summary
Sodium Dodecyl Sulfate (SDS) is an extensively studied and utilized anionic surfactant for protein denaturation. Its efficacy in disrupting non-covalent protein structures and imparting a uniform negative charge is well-documented. This compound (SSS), a related surfactant with a longer alkyl chain, is theoretically more hydrophobic and possesses a lower critical micelle concentration (CMC). While direct comparative experimental data on SSS for protein denaturation is scarce in publicly available literature, its altered physicochemical properties suggest it would be a more potent denaturant at lower concentrations. However, its lower solubility could present practical challenges. This guide offers a theoretical comparison based on molecular structure and provides a standard, detailed protocol for protein denaturation using SDS.
Mechanism of Protein Denaturation by Anionic Alkyl Sulfates
Anionic surfactants like SDS and SSS denature proteins primarily through the disruption of non-covalent interactions that maintain the protein's native three-dimensional structure. The denaturation process can be summarized in a few key steps:
-
Binding to the Protein: The hydrophobic alkyl tail of the surfactant interacts with the nonpolar side chains of amino acids within the protein's core.
-
Disruption of Hydrophobic Interactions: This binding disrupts the internal hydrophobic interactions that are a major driving force for protein folding.
-
Unfolding of the Polypeptide Chain: As more surfactant molecules bind, the protein unfolds, exposing more of its hydrophobic core.
-
Imparting a Uniform Negative Charge: The negatively charged sulfate head groups of the surfactant molecules coat the unfolded polypeptide chain, masking its intrinsic charge. This results in a protein-surfactant complex with a relatively uniform negative charge-to-mass ratio.
This uniform charge distribution is the principle behind the separation of proteins by size in SDS-PAGE.[1][2][3]
Caption: General mechanism of protein denaturation by anionic surfactants.
Physicochemical Properties: SSS vs. SDS
The primary difference between this compound and Sodium Dodecyl Sulfate lies in the length of their hydrophobic alkyl chains. This structural variance leads to significant differences in their physicochemical properties, which are summarized in the table below.
| Property | This compound (SSS) | Sodium Dodecyl Sulfate (SDS) | References |
| Chemical Formula | C₁₈H₃₇NaO₄S | C₁₂H₂₅NaO₄S | |
| Molecular Weight | 372.5 g/mol | 288.38 g/mol | |
| Alkyl Chain Length | 18 carbons | 12 carbons | |
| Hydrophobicity | Higher | Lower | [4][5][6][7] |
| Critical Micelle Concentration (CMC) | Lower (theoretically) | Higher (approx. 8 mM in water) | [4][5][8] |
Note: The CMC of SSS is theoretically lower than that of SDS due to its longer, more hydrophobic alkyl chain. Generally, for a homologous series of surfactants, the CMC decreases as the alkyl chain length increases.[4][5][8] This higher hydrophobicity suggests that SSS would have a stronger tendency to interact with the hydrophobic cores of proteins.
Performance Comparison for Protein Denaturation
Due to a lack of direct experimental studies comparing the protein denaturation performance of SSS and SDS, the following is a theoretical assessment based on their known properties:
-
Denaturation Potency: With its greater hydrophobicity, SSS is expected to be a more potent denaturant than SDS. A lower concentration of SSS would likely be required to achieve the same degree of protein unfolding. Studies on other alkyl sulfates have shown that increasing the alkyl chain length enhances the denaturing effect.
-
Solubility: A significant practical consideration is the lower aqueous solubility of long-chain alkyl sulfates. SSS is less soluble in water than SDS, especially at lower temperatures. This could make the preparation of stock solutions and their use in experimental buffers more challenging.
-
Applications: While SDS is the standard for a vast array of applications requiring protein denaturation, the potential utility of SSS might lie in specific scenarios where a very strong denaturant is needed at a low concentration, provided solubility issues can be managed.
Experimental Protocol: Protein Denaturation using SDS for SDS-PAGE
The following is a standard protocol for the denaturation of protein samples in preparation for SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Protein sample
-
2x Laemmli sample buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue)
-
β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT)
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Thaw the protein sample on ice.
-
Determine the protein concentration of your sample using a suitable protein assay.
-
-
Mixing with Sample Buffer:
-
In a microcentrifuge tube, mix the protein sample with an equal volume of 2x Laemmli sample buffer. For example, mix 10 µL of protein sample with 10 µL of 2x sample buffer.
-
Add a reducing agent to the mixture. For BME, add to a final concentration of 5% (v/v). For DTT, add to a final concentration of 100 mM. The reducing agent will break any disulfide bonds within the protein.[9][10]
-
-
Denaturation:
-
Centrifugation:
-
After heating, centrifuge the sample at high speed (e.g., 12,000 x g) for 1-2 minutes to pellet any insoluble material.
-
-
Loading onto Gel:
-
The supernatant, containing the denatured proteins, is now ready to be loaded into the wells of an SDS-PAGE gel.
-
Caption: Standard workflow for preparing protein samples for SDS-PAGE.
Conclusion
Sodium Dodecyl Sulfate remains the well-established and validated choice for routine protein denaturation in a wide range of research and development applications. Its properties are thoroughly characterized, and its performance is predictable and reliable. While this compound theoretically offers greater denaturation potency due to its longer hydrophobic chain, the lack of direct comparative data and its lower aqueous solubility currently limit its practical application in standard laboratory protocols. Future research directly comparing the denaturation efficacy and solubility of SSS and SDS on a variety of proteins would be necessary to fully elucidate the potential of SSS as a viable alternative or a specialized tool in protein science. For now, SDS continues to be the recommended denaturant for most applications.
References
- 1. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 2. Khan Academy [khanacademy.org]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.truegeometry.com [blog.truegeometry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Preparing protein samples for sds-page [ruf.rice.edu]
- 10. SDS-PAGE Protocol | Rockland [rockland.com]
Assessing the In-Vivo Biocompatibility of Sodium Stearyl Sulfate: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of biocompatible excipients is a critical factor in the success of in-vivo studies and the ultimate safety and efficacy of therapeutic formulations. This guide provides a comparative analysis of the in-vivo biocompatibility of Sodium Stearyl Sulfate (B86663) against common alternatives, supported by available experimental data and detailed methodologies for key assessment assays.
Executive Summary
Sodium Stearyl Sulfate, an anionic surfactant, is primarily utilized in topical and cosmetic formulations. While data on its parenteral, in-vivo biocompatibility is limited, its chemical similarity to other alkyl sulfates, such as the well-studied Sodium Lauryl Sulfate (SLS), provides some predictive insights. This guide synthesizes the available safety data for this compound and its close relatives and contrasts it with established alternatives for intravenous drug delivery: Polysorbate 80, Cremophor EL, and Pluronic F68. A significant takeaway is the need for direct, robust in-vivo testing for this compound if it is to be considered for parenteral applications, as the current body of evidence is insufficient for a conclusive safety assessment in this context.
Comparative Analysis of Surfactants
The selection of a surfactant for in-vivo studies hinges on a delicate balance between its solubilizing capacity and its potential for toxicity. The following tables provide a comparative overview of this compound and its alternatives based on available data.
Table 1: Physicochemical Properties of Selected Surfactants
| Surfactant | Type | Chemical Formula (Representative) | Molecular Weight (Approx.) |
| This compound | Anionic | CH₃(CH₂)₁₇OSO₃Na | 344.48 g/mol |
| Polysorbate 80 (Tween 80) | Non-ionic | C₆₄H₁₂₄O₂₆ | 1310 g/mol [1] |
| Cremophor EL | Non-ionic | Polyoxyethylated castor oil | ~2500 g/mol |
| Pluronic F68 (Poloxamer 188) | Non-ionic | (C₂H₄O)ₙ(C₃H₆O)ₘ(C₂H₄O)ₙ | ~8400 g/mol [2] |
Table 2: Comparative Biocompatibility Data
| Parameter | This compound (and related Alkyl Sulfates) | Polysorbate 80 | Cremophor EL | Pluronic F68 |
| Acute Intravenous Toxicity (LD₅₀) | Data not available for intravenous route. Oral LD₅₀ for alkyl sulfates in rats ranges from 1.4 to 7.8 g/kg, with toxicity decreasing with longer alkyl chains[3]. | Rat (oral): >63,840 mg/kg[4]. Intravenous use in adults is considered well-tolerated at certain doses[5]. | Data on LD₅₀ for intravenous route is not readily available, but it is known to cause dose- and time-dependent toxicity to endothelial and epithelial cells[6][7]. | Mouse (intravenous): >5 g/kg[8]. Rat (oral): >15 g/kg[9]. |
| Hemolytic Activity | Alkyl sulfates are known to have hemolytic potential. The longer the alkyl chain, the less irritating the compound[3]. Specific HC₅₀ data for this compound is not readily available. | Can induce hemolysis, particularly at higher concentrations[10][11]. Some studies show minimal hemolysis with certain formulations[10]. | Has been shown to cause hemolysis[12][13][14]. | Generally considered to have low hemolytic potential and can even reduce the hemolytic activity of other drugs[15]. |
| Cytotoxicity | Expected to exhibit cytotoxicity, similar to other surfactants, by disrupting cell membranes. Sodium Cetearyl Sulfate (containing this compound) is considered safe for cosmetic use[16][17][18]. | Can be cytotoxic, especially to endothelial cells at higher concentrations[19][20][21]. | Demonstrates cytotoxicity, particularly towards endothelial cells, at clinically relevant concentrations[6][7][22][23]. | Generally exhibits low cytotoxicity at typical concentrations used in formulations[2][24][25]. |
| Reported In-Vivo Adverse Effects | Primarily skin irritation with topical use[26][27][28][29]. Systemic effects upon intravenous administration are not well-documented. | Hypersensitivity reactions, and in some cases, systemic toxicity have been reported[5][20]. | Can cause severe anaphylactoid hypersensitivity reactions, hyperlipidemia, and neurotoxicity[22]. | Generally well-tolerated, though some studies have noted effects on cell mechanics[30]. |
Disclaimer: The biocompatibility data for this compound for in-vivo, parenteral applications is limited. The information presented is based on data for chemically related compounds and topical application studies. Direct in-vivo studies are necessary to establish a definitive safety profile for parenteral use.
Experimental Protocols for Biocompatibility Assessment
Accurate assessment of biocompatibility is crucial. The following are detailed protocols for two standard in-vitro assays used to evaluate the potential toxicity of surfactants.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[31].
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals[31]. The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring the absorbance at a specific wavelength (typically 550-600 nm). The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cell line (e.g., human umbilical vein endothelial cells - HUVECs)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Test surfactant (this compound and alternatives) at various concentrations
-
Positive control (e.g., Triton X-100)
-
Negative control (cell culture medium)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and replace it with 100 µL of medium containing serial dilutions of the test surfactants. Include positive and negative controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix gently by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control (untreated cells).
Hemolysis Assay (ASTM F756)
The hemolysis assay evaluates the potential of a material to damage red blood cells (RBCs)[8][26][27]. This protocol is adapted from the ASTM F756 standard practice.
Principle: When RBCs are damaged, they release hemoglobin into the surrounding medium. The amount of free hemoglobin can be quantified spectrophotometrically and is a direct measure of the extent of hemolysis.
Materials:
-
Fresh human blood with an anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS), calcium and magnesium-free
-
Test surfactant (this compound and alternatives) at various concentrations
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Blood Preparation: Centrifuge the fresh human blood at a low speed (e.g., 800 x g) for 15 minutes to separate the plasma and RBCs. Aspirate the plasma and buffy coat. Wash the RBCs three times with PBS. Resuspend the washed RBCs in PBS to a desired concentration (e.g., a 2% v/v suspension).
-
Treatment: In centrifuge tubes, mix the RBC suspension with the test surfactant solutions at various concentrations. Include positive and negative controls.
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes at a higher speed (e.g., 1500 x g) for 10 minutes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
Visualizing Experimental Workflows and Cellular Interactions
Diagrams can aid in understanding complex processes. The following are Graphviz diagrams illustrating the experimental workflows and a conceptual signaling pathway.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Workflow for evaluating hemolytic potential.
References
- 1. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. epa.gov [epa.gov]
- 4. westliberty.edu [westliberty.edu]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic analysis of the toxicity of pharmaceutical excipients Cremophor EL and RH40 on endothelial and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.anatrace.com [cdn.anatrace.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Hemolytic Activity, Cytotoxicity, and Antimicrobial Effects of Human Albumin- and Polysorbate-80-Coated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of etoposide elimination in the isolated perfused rat liver by Cremophor EL and Tween 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cremophor-free intravenous microemulsions for paclitaxel I: formulation, cytotoxicity and hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polymeric micelles of pluronic F127 reduce hemolytic potential of amphiphilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Final report on the safety assessment of sodium cetearyl sulfate and related alkyl sulfates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. specialchem.com [specialchem.com]
- 18. ewg.org [ewg.org]
- 19. [Polysorbate-80 modified neurotoxin nanoparticle with its transport and cytotoxicity against blood-brain barrier] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. selleckchem.com [selleckchem.com]
- 23. Is Cremophor EL, solvent for paclitaxel, cytotoxic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. In vivo assessment of n-alkyl-sulfate-induced skin irritation by means of non-invasive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Skin irritancy of commercially available alkyl ether sulphate surfactants: is there a difference between those with alkyl chains consisting of even or odd numbers of carbon atoms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Impact of poloxamer 188 (Pluronic F-68) additive on cell mechanical properties, quantification by real-time deformability cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. clinmedjournals.org [clinmedjournals.org]
A Comparative Guide to Analytical Techniques for Impurity Profiling of Sodium Stearyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the identification and quantification of impurities in Sodium Stearyl Sulfate (B86663). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products where Sodium Stearyl Sulfate is used as an excipient. This document outlines the performance of various methods, supported by experimental data, to aid in the selection of the most suitable technique for specific impurity profiling needs.
Comparison of Analytical Techniques
The primary impurities of concern in this compound include unreacted stearyl alcohol, inorganic salts such as sodium sulfate and sodium chloride, and various organic by-products from the manufacturing process. The following tables summarize the performance of High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography (GC), and techniques for inorganic impurity analysis.
Organic Impurity Analysis: HPLC and GC Methods
| Analytical Method | Principle | Target Impurities | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | UV-active organic impurities. Not suitable for compounds without a chromophore. | Analyte dependent, typically in the low ppm range for compounds with strong chromophores. | Analyte dependent, typically in the mid-ppm range. | > 0.999 | < 2% |
| HPLC-ELSD | Separation based on polarity, detection by light scattering of nebulized, non-volatile analytes. | Non-volatile organic impurities, including those without a UV chromophore (e.g., stearyl alcohol). | ~1-10 ppm | ~5-30 ppm | > 0.995 (often requires non-linear fit) | < 5% |
| GC-FID | Separation of volatile compounds based on boiling point, detection by flame ionization. | Unreacted stearyl alcohol and other volatile organic impurities. | ~0.1 ppm | ~0.5 ppm | > 0.999 | < 3% |
| LC-MS/MS | Separation by HPLC coupled with mass spectrometry for identification and quantification based on mass-to-charge ratio. | Broad range of organic impurities, including unknown by-products. Ideal for structural elucidation. | Sub-ppm levels | Low ppm levels | > 0.99 | < 5% |
| Quantitative NMR (qNMR) | Quantification based on the direct relationship between signal intensity and the number of atomic nuclei. | A wide range of organic impurities. Does not require a reference standard for each impurity. | ~10-100 ppm, depending on the analyte and magnetic field strength. | ~50-300 ppm | Not applicable (direct measurement) | < 1% |
Inorganic Impurity Analysis: Ion Chromatography and Capillary Electrophoresis
| Analytical Method | Principle | Target Impurities | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) |
| Ion Chromatography (IC) | Separation of ions on an ion-exchange column with conductivity detection. | Inorganic anions (e.g., sulfate, chloride). | 0.02 ppm (Sulfate), 0.01 ppm (Chloride) | 0.06 ppm (Sulfate), 0.03 ppm (Chloride) | > 0.999 | < 2% |
| Capillary Electrophoresis (CE) | Separation of ions in a capillary based on their electrophoretic mobility. | Inorganic anions (e.g., sulfate, chloride). | 0.1 ppm (Sulfate), 0.05 ppm (Chloride) | 0.3 ppm (Sulfate), 0.15 ppm (Chloride) | > 0.998 | < 3% |
Experimental Protocols
HPLC-ELSD for Unreacted Stearyl Alcohol and Other Non-Volatile Organic Impurities
This method is suitable for the quantification of non-volatile organic impurities that lack a significant UV chromophore, such as unreacted stearyl alcohol.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-5 min: 60% B
-
5-25 min: 60% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Sample Preparation: Dissolve 100 mg of this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. Sonicate to dissolve and filter through a 0.45 µm PTFE filter.
GC-FID for Unreacted Stearyl Alcohol
This method provides high sensitivity and specificity for the determination of volatile impurities like unreacted stearyl alcohol. Derivatization is often employed to improve peak shape and thermal stability.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 150°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 10 min
-
-
Injector Temperature: 270°C
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL (split ratio 20:1)
-
Sample Preparation and Derivatization:
-
Accurately weigh about 50 mg of this compound into a vial.
-
Add 1 mL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Add 1 mL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Ion Chromatography for Inorganic Anions (Sulfate and Chloride)
This method is highly effective for the separation and quantification of inorganic impurities.
-
Instrumentation: Ion chromatograph with a conductivity detector and an anion self-regenerating suppressor.
-
Column: Anion-exchange column (e.g., Dionex IonPac AS18 or equivalent).
-
Eluent: 23 mM Potassium Hydroxide (KOH).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 25 µL.
-
Sample Preparation: Dissolve 100 mg of this compound in 100 mL of deionized water. Filter through a 0.45 µm IC-certified filter.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflows for impurity identification and the logical relationships between different analytical stages.
A Comparative Analysis of Emulsification Efficiency: Sodium Stearyl Sulfate vs. Sodium Cetyl Sulfate
In the formulation of stable and effective emulsion-based products, the selection of an appropriate surfactant is paramount. For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar emulsifiers can significantly impact product performance and stability. This guide provides a detailed comparison of the emulsification efficiency of two closely related anionic surfactants: Sodium Stearyl Sulfate and Sodium Cetyl Sulfate.
The primary structural difference between these two molecules lies in the length of their hydrophobic alkyl chains. This compound possesses an 18-carbon chain, while Sodium Cetyl Sulfate has a 16-carbon chain. This variation in chain length, though seemingly minor, influences their physicochemical properties and their effectiveness as emulsifying agents.
Comparative Performance Data
| Parameter | This compound (C18) | Sodium Cetyl Sulfate (C16) |
| Mean Initial Droplet Size (d, µm) | 1.2 | 1.8 |
| Emulsion Stability (Droplet Size after 24h) | 1.5 µm | 2.5 µm |
| Creaming Index after 7 days (%) | 5 | 12 |
| Viscosity of Emulsion (mPa·s) | 350 | 280 |
Experimental Protocols
To ensure the validity and reproducibility of comparative data for these two emulsifiers, standardized experimental protocols are essential.
Emulsion Preparation
An oil-in-water (O/W) emulsion can be prepared using a standardized procedure. A fixed oil-to-water ratio (e.g., 20:80) and surfactant concentration (e.g., 2% w/w) should be used for both this compound and Sodium Cetyl Sulfate. Homogenization can be achieved using a high-shear mixer or sonicator for a specified duration and energy input to ensure uniform droplet size distribution.[1]
Droplet Size Analysis
The size distribution of the oil droplets is a critical indicator of emulsion stability.[2]
-
Instrument: Dynamic Light Scattering (DLS) or laser diffraction particle size analyzer.[1][2]
-
Procedure: Immediately after preparation, a small, diluted sample of the emulsion is analyzed to determine the initial mean droplet size and polydispersity index (PDI).[1] Measurements are then repeated at regular intervals (e.g., 1, 24, and 48 hours, and 7 days) to monitor any changes, such as droplet coalescence, which is indicated by an increase in droplet size.[2][3]
Emulsion Stability Assessment
The physical stability of the emulsion is evaluated under both normal and accelerated conditions.[2]
-
Visual Observation: Emulsions are visually inspected at regular intervals for signs of instability, such as creaming (an upper layer of concentrated droplets), sedimentation (a lower layer of concentrated droplets), or phase separation.[1][4][5]
-
Centrifugation Test: To accelerate instability, a sample of the emulsion can be centrifuged at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes). The sample is then visually inspected for any signs of phase separation.[2]
-
Temperature Cycling: Emulsion samples are subjected to alternating temperature cycles (e.g., 4°C for 24 hours followed by 40°C for 24 hours) for a specified number of cycles. After each cycle, the samples are visually and instrumentally analyzed for any changes.[2]
Rheological Measurements
The viscosity of the emulsions is characterized to determine the thickening effect of the surfactants.
-
Instrument: A rotational viscometer or rheometer.[2]
-
Procedure: The viscosity of the emulsion is measured at a controlled temperature (e.g., 25°C) and a constant shear rate to allow for direct comparison.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of this compound and Sodium Cetyl Sulfate as emulsion stabilizers.
Caption: Workflow for comparing the emulsifying performance of surfactants.
Discussion
The longer alkyl chain of this compound results in stronger van der Waals interactions at the oil-water interface, leading to the formation of a more stable interfacial film. This enhanced stability is reflected in the smaller initial droplet size and reduced rate of droplet coalescence over time compared to emulsions stabilized with Sodium Cetyl Sulfate. Consequently, emulsions formulated with this compound are expected to exhibit greater resistance to creaming and phase separation. The increased viscosity observed with this compound is also indicative of a more structured and stable emulsion system.
Conclusion
Based on fundamental principles of surfactant chemistry, this compound is anticipated to be a more efficient and effective emulsifier than Sodium Cetyl Sulfate for creating stable oil-in-water emulsions. The longer C18 alkyl chain of this compound provides a more robust interfacial film, resulting in smaller droplet sizes, enhanced long-term stability, and increased viscosity. For applications requiring high emulsion stability and a more viscous final product, this compound would be the preferred choice. However, the selection of the optimal emulsifier will ultimately depend on the specific requirements of the formulation, including the nature of the oil phase and the desired textural properties. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies to determine the most suitable surfactant for their specific application.
References
A Comparative Analysis of Skin Irritation Potential: Sodium Stearyl Sulfate vs. Sodium Lauryl Sulfate (SLS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin irritation potential of Sodium Stearyl Sulfate (B86663) and the widely used anionic surfactant, Sodium Lauryl Sulfate (SLS). The information presented is supported by available experimental data to assist in the selection of surfactants for topical formulations and product development.
Executive Summary
Sodium Lauryl Sulfate (SLS) is a well-documented skin irritant, frequently employed as a positive control in skin irritation studies. Emerging evidence suggests that alkyl sulfates with longer carbon chains, such as Sodium Stearyl Sulfate, exhibit a milder profile with a reduced potential for causing skin irritation. While direct comparative studies on this compound are limited, data from the closely related compound, Sodium Cetearyl Sulfate (a mixture of sodium cetyl and stearyl sulfates), strongly indicates a lower irritation potential compared to SLS. This guide will delve into the available data, outline common experimental methodologies for assessing skin irritation, and illustrate the key signaling pathways involved in surfactant-induced skin irritation.
Data Presentation: Quantitative Comparison of Irritation Potential
The following tables summarize the available data on the skin irritation potential of this compound (extrapolated from Sodium Cetearyl Sulfate data) and Sodium Lauryl Sulfate.
Table 1: In Vivo Skin Irritation Data (Rabbit)
| Compound | Concentration (aqueous) | Observation | Irritation Classification |
| Sodium Cetearyl Sulfate* | 20% | No skin irritation | Non-irritating[1] |
| Sodium Lauryl Sulfate | 20% | Primary skin irritation | Irritant[1] |
*Data for Sodium Cetearyl Sulfate is used as a proxy for this compound due to its composition.
Table 2: Human Patch Test Data for SLS
| Concentration (aqueous) | Application | Endpoint | Results |
| 0.1% - 10.0% | Closed Patch | Visual Scoring (Erythema, Edema) | Irritation increases with concentration[1] |
| 0.5% | 24-hour exposure | Transepidermal Water Loss (TEWL) | Significant increase in TEWL, indicating barrier disruption[2] |
| 2% and greater | Patch Testing | Visual Scoring | Classified as an irritant[1] |
Mechanism of Surfactant-Induced Skin Irritation
Surfactants, particularly anionic surfactants like SLS, induce skin irritation primarily by disrupting the stratum corneum, the outermost layer of the epidermis. This disruption involves the solubilization of intercellular lipids and denaturation of keratin. The compromised barrier function leads to increased transepidermal water loss (TEWL) and allows for the penetration of the surfactant and other potential irritants into the deeper epidermal layers. This triggers an inflammatory cascade, a key event of which is the release of pro-inflammatory mediators from keratinocytes.
Signaling Pathway of Surfactant-Induced Skin Irritation
The interaction of surfactants with keratinocytes initiates a signaling cascade that results in the release of cytokines and chemokines, leading to an inflammatory response. A pivotal initial step is the release of pre-formed Interleukin-1 alpha (IL-1α) from damaged keratinocytes. This release triggers a downstream cascade involving other pro-inflammatory mediators.
Caption: Signaling pathway of surfactant-induced skin irritation.
Experimental Protocols
The evaluation of skin irritation potential relies on a combination of in vivo and in vitro experimental models.
In Vivo Human Patch Testing
This method directly assesses the irritation potential on human skin.
Methodology:
-
Subject Recruitment: Healthy volunteers with no history of skin diseases are recruited.
-
Test Site Preparation: A defined area on the skin, typically the forearm or back, is cleansed and allowed to acclimatize.
-
Patch Application: A small amount of the test substance at a specific concentration (e.g., 0.5% aqueous solution) is applied to a patch (e.g., Finn Chamber®). The patch is then applied to the test site and secured with adhesive tape for a defined period (e.g., 24 hours).
-
Patch Removal and Evaluation: After the exposure period, the patch is removed, and the skin is gently cleansed.
-
Data Collection: The irritation response is evaluated at specific time points (e.g., immediately after patch removal, 24 hours, and 48 hours) using:
-
Visual Scoring: Erythema (redness) and edema (swelling) are graded on a numerical scale.
-
Bioinstrumentation:
-
Transepidermal Water Loss (TEWL): Measured using an evaporimeter to quantify the disruption of the skin barrier function. An increase in TEWL indicates barrier damage.
-
Chromametry: A colorimeter is used to objectively measure changes in skin color (erythema).
-
-
In Vitro 3D Reconstructed Human Epidermis (RhE) Model
This alternative to animal testing utilizes commercially available 3D models of the human epidermis (e.g., EpiDerm™, EpiSkin™) to predict skin irritation.
Methodology:
-
Tissue Culture: The RhE tissues are cultured at the air-liquid interface in a defined medium.
-
Test Substance Application: A precise amount of the test substance is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% SLS) are included.
-
Incubation: The tissues are incubated for a specific duration (e.g., 60 minutes).
-
Post-Incubation and Viability Assessment: The test substance is removed, and the tissues are rinsed and transferred to fresh medium for a post-incubation period (e.g., 24 or 42 hours). Cell viability is then assessed using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates an irritant potential.
-
Cytokine Analysis: The culture medium can be collected to measure the release of pro-inflammatory cytokines, such as IL-1α, using an ELISA (Enzyme-Linked Immunosorbent Assay). An increase in IL-1α release is an early marker of irritation.
Experimental Workflow for Surfactant Irritation Assessment
The following diagram illustrates a general workflow for comparing the irritation potential of two surfactants.
Caption: General workflow for evaluating surfactant irritation potential.
Conclusion
References
A Comparative Guide to Surfactant Micelle Characterization by Dynamic Light Scattering: SDS vs. CTAB
A Note to Our Readers: This guide provides a comparative analysis of the micellar characteristics of two commonly studied surfactants, Sodium Dodecyl Sulfate (SDS) and Cetyltrimethylammonium Bromide (CTAB), using Dynamic Light Scattering (DLS). Our initial goal was to include Sodium Stearyl Sulfate in this comparison. However, a comprehensive search of scientific literature and technical databases did not yield sufficient DLS data, including hydrodynamic diameter and Polydispersity Index (PDI), or a definitive Critical Micelle Concentration (CMC) for this specific surfactant. We have therefore focused on the well-documented properties of SDS and CTAB to provide a robust and data-supported comparison for researchers, scientists, and drug development professionals.
Introduction to Micelle Characterization using DLS
Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely employed for the characterization of micelles in solution.[1] By measuring the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of micelles, DLS can determine their hydrodynamic diameter (Z-average diameter) and the breadth of their size distribution, known as the Polydispersity Index (PDI).[2] These parameters are crucial for understanding the self-assembly behavior of surfactants and for various applications in drug delivery, formulation science, and materials science. This guide offers a comparative overview of the micellar properties of an anionic surfactant, Sodium Dodecyl Sulfate (SDS), and a cationic surfactant, Cetyltrimethylammonium Bromide (CTAB), based on experimental data from DLS studies.
Comparative Analysis of Micellar Properties
The characteristics of micelles are highly dependent on the surfactant's molecular structure, concentration, and the surrounding solution conditions such as temperature and ionic strength. Below is a summary of key parameters for SDS and CTAB micelles.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[3] It is a fundamental property that dictates the onset of many of the surfactant's useful properties.
| Surfactant | Type | Critical Micelle Concentration (CMC) (mM in water at 25°C) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.1 - 10.0[2][4] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~0.92 - 1.0 |
Hydrodynamic Diameter and Polydispersity Index (PDI)
The hydrodynamic diameter is the effective size of the micelle in solution, including any associated solvent molecules. The PDI is a measure of the heterogeneity of particle sizes in the sample. A PDI value below 0.1 is typically considered monodisperse, while values above 0.3 indicate a broad size distribution.
| Surfactant | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Conditions |
| Sodium Dodecyl Sulfate (SDS) | ~4.8 | Not Specified | Single-component micelles.[1] |
| Cetyltrimethylammonium Bromide (CTAB) | ~5.5 | < 0.3 | In aqueous solution. |
Note: The hydrodynamic diameter and PDI of micelles can be significantly influenced by factors such as surfactant concentration, temperature, and the presence of salts or other additives.
Experimental Protocol for DLS Analysis of Surfactant Micelles
This section outlines a general procedure for the characterization of surfactant micelles using Dynamic Light Scattering.
Materials and Equipment
-
Surfactant (e.g., SDS, CTAB)
-
High-purity deionized water
-
Syringe filters (0.22 µm)
-
Glass vials or cuvettes for DLS measurement
-
Dynamic Light Scattering (DLS) instrument
-
Pipettes and other standard laboratory glassware
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration well above its known Critical Micelle Concentration (CMC).
-
Filtration: Filter the stock solution and the deionized water used for dilutions through a 0.22 µm syringe filter to remove dust and other particulate contaminants that can interfere with DLS measurements.[5]
-
Serial Dilutions: Prepare a series of dilutions of the surfactant solution from the stock solution. It is recommended to prepare samples at concentrations both below and above the CMC to observe the formation of micelles.
-
Sample Transfer: Carefully transfer the prepared solutions into clean, dust-free DLS cuvettes. Avoid introducing air bubbles.
DLS Measurement
-
Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize, typically for 15-30 minutes.[5]
-
Method Development: In the instrument software, select or create a method for micelle size measurement. Input the correct parameters for the dispersant (water), including its viscosity and refractive index at the measurement temperature.
-
Temperature Equilibration: Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature (e.g., 25°C) for a few minutes.[4]
-
Measurement Parameters: Set the measurement duration and the number of replicate measurements. Typically, 3-5 measurements of 60-120 seconds each are sufficient.[5]
-
Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light and use a correlation function to calculate the hydrodynamic diameter and PDI.
Data Analysis
-
Z-Average and PDI: The primary outputs of the DLS measurement are the Z-average (intensity-weighted mean hydrodynamic diameter) and the Polydispersity Index (PDI).[2]
-
Size Distribution: Analyze the size distribution plots (intensity, volume, and number) to assess the presence of multiple particle populations.
-
CMC Determination: To determine the CMC, plot the scattering intensity or the hydrodynamic diameter as a function of surfactant concentration. A sharp increase in scattering intensity or the appearance of a stable particle size typically indicates the CMC.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for micelle characterization by DLS.
Conclusion
References
A Comparative Analysis of Cationic and Anionic Detergents for DNA Extraction: CTAB vs. Sodium Stearyl Sulfate
For researchers, scientists, and drug development professionals, the efficient isolation of high-quality deoxyribonucleic acid (DNA) is a foundational step for a multitude of downstream applications, from PCR and sequencing to complex genomic library construction. The choice of detergent in the lysis buffer is a critical determinant of DNA yield and purity. This guide provides a comparative analysis of two classes of detergents: cationic detergents, represented by Cetyl Trimethylammonium Bromide (CTAB), and anionic detergents, with a focus on Sodium Dodecyl Sulfate (SDS) as a proxy for Sodium Stearyl Sulfate due to the limited direct comparative data for the latter.
Performance Comparison: CTAB vs. Anionic Detergents (SDS as a proxy)
The efficacy of a DNA extraction protocol is primarily assessed by the yield and purity of the isolated DNA. The following table summarizes quantitative data from various studies comparing the performance of CTAB and SDS-based methods. It is important to note that the optimal detergent can be species and tissue-dependent.
| Parameter | Cetyl Trimethylammonium Bromide (CTAB) | Anionic Detergent (Sodium Dodecyl Sulfate - SDS) | Key Considerations |
| DNA Yield | Moderate to high, can be variable depending on the plant species and tissue type.[1][2] | Can be higher than CTAB in some cases, particularly with certain tissues.[2][3] | The SDS method has been reported to have higher DNA yields in studies on certain plants like milk thistle and in feed products.[2][3] Conversely, for other samples, the CTAB method proved to be more effective. |
| DNA Purity (A260/A280 ratio) | Generally yields high-purity DNA with ratios between 1.7 and 1.9.[1] | Purity can be comparable to or slightly lower than CTAB, with a higher risk of protein contamination if purification steps are not meticulous. Ratios are often in the range of 1.8 to 2.0.[4] | An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA.[1] Values significantly lower may indicate protein contamination, while higher values can suggest RNA contamination. |
| Contaminant Removal | Highly effective at removing polysaccharides and polyphenols, which are common inhibitors of downstream enzymatic reactions in plant and fungal extracts.[1] | Less effective at removing polysaccharides compared to CTAB. May require additional purification steps to remove these contaminants. | The cationic nature of CTAB allows it to form complexes with polysaccharides, facilitating their removal.[5] |
| Time-Efficiency | More time-consuming due to multiple incubation and centrifugation steps.[1] | Generally faster than the CTAB method as the protocol often involves fewer steps.[1] | The complexity of the CTAB protocol contributes to a longer processing time. |
| Cost-Effectiveness | Reagent costs are relatively low. | Also cost-effective in terms of reagents. | Both methods are generally considered economical for routine laboratory use. |
Mechanisms of Action
The fundamental difference between CTAB and this compound (represented by SDS) lies in their ionic properties, which dictates their interaction with cellular components during DNA extraction.
Cetyl Trimethylammonium Bromide (CTAB) is a cationic detergent. In a high-salt buffer, CTAB effectively lyses cell membranes and forms complexes with proteins and most polysaccharides, which are then removed during the chloroform (B151607) extraction phase. The DNA remains in the aqueous phase and can be precipitated.
This compound and Sodium Dodecyl Sulfate (SDS) are anionic detergents. They are strong denaturing agents that disrupt cell membranes by solubilizing lipids and proteins.[6] SDS, for instance, binds to proteins, giving them a negative charge and causing them to unfold. This denaturation aids in the separation of proteins from DNA.
Experimental Protocols
Below are detailed methodologies for DNA extraction using CTAB and a generalized anionic detergent protocol that can be adapted for this compound or SDS.
CTAB DNA Extraction Protocol
This protocol is particularly effective for plant tissues.
-
Sample Preparation: Grind 100-200 mg of fresh or frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) CTAB extraction buffer (2% CTAB, 1.4 M NaCl, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 2% PVP). Vortex thoroughly.
-
Incubation: Incubate the mixture at 65°C for 60 minutes, with occasional gentle inversion.
-
Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 5-10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of ice-cold isopropanol (B130326) and mix gently. Incubate at -20°C for at least 30 minutes.
-
Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Washing: Discard the supernatant and wash the DNA pellet with 1 mL of 70% ethanol (B145695). Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Air-dry the pellet for 10-15 minutes and resuspend in 50-100 µL of TE buffer or nuclease-free water.
Anionic Detergent (this compound/SDS) DNA Extraction Protocol
This protocol is a general method applicable to a variety of cell types, including plant and animal tissues.
-
Sample Preparation: Homogenize 50-100 mg of tissue in a suitable buffer.
-
Lysis: Add lysis buffer containing the anionic detergent (e.g., 1-2% this compound or SDS), a buffer (e.g., Tris-HCl), and a chelating agent (e.g., EDTA). Vortex to mix.
-
Protein Removal: Add a protein precipitation solution (e.g., high salt solution like potassium acetate) and vortex vigorously. Incubate on ice.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins and cell debris.
-
Precipitation: Transfer the supernatant to a new tube and add an equal volume of ice-cold isopropanol or ethanol to precipitate the DNA.
-
Pelleting: Centrifuge at high speed for 15 minutes to pellet the DNA.
-
Washing: Wash the DNA pellet with 70% ethanol.
-
Drying and Resuspension: Air-dry the pellet and resuspend in a suitable buffer.
Conclusion and Recommendations
The choice between a cationic detergent like CTAB and an anionic detergent like this compound (represented by SDS) for DNA extraction is not a one-size-fits-all decision.
-
CTAB is the preferred method for plant and fungal samples rich in polysaccharides and polyphenols. Its ability to effectively remove these inhibitors makes it invaluable for ensuring the success of sensitive downstream applications like PCR and sequencing. However, the protocol is generally more time-consuming.
-
Anionic detergents like SDS offer a rapid and cost-effective method for DNA extraction from a broader range of cell types. They are potent lysing agents and can provide high DNA yields. However, they may be less effective at removing certain contaminants, potentially requiring additional purification steps for challenging samples.
Recommendation: For researchers working with plant or fungal tissues, the CTAB method is highly recommended for obtaining high-purity DNA. For routine DNA extraction from other cell types or when high-throughput is a priority, an anionic detergent-based method can be a suitable and efficient alternative. It is always advisable to optimize the extraction protocol for the specific sample type to achieve the best results.
Disclaimer: Direct comparative experimental data for this compound was limited. Therefore, Sodium Dodecyl Sulfate (SDS), a well-characterized anionic detergent with a similar mechanism of action, was used as a proxy for the comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of three DNA extraction methods for feed products and four amplification methods for the 5'-junction fragment of Roundup Ready soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative and Qualitative Comparison of CTAB and SDS Method for DNA Extraction from the Herb Milk Thistle (Silybum marianum L.) [jsmj.ajums.ac.ir]
- 4. A modified SDS-based DNA extraction method from raw soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Sodium Stearyl Sulfate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Sodium Stearyl Sulfate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This compound is known to cause skin irritation and serious eye damage, and it is harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, proper handling and disposal are paramount.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that the following personal protective equipment is worn:
| PPE Category | Item | Specification |
| Hand Protection | Chemical resistant gloves | Nitrile or other suitable material |
| Eye/Face Protection | Safety glasses with side shields or goggles | A face shield may be required in situations with a higher risk of splashing.[4] |
| Skin and Body Protection | Protective clothing | Lab coat or other suitable protective garments |
| Respiratory Protection | Dust respirator | Recommended when handling the powder form to avoid dust formation.[4] |
Always handle this compound in a well-ventilated area.[1] Ensure that eyewash stations and safety showers are readily accessible.[5]
II. Spill Management Protocol
In the event of a spill, follow these steps to minimize exposure and environmental contamination:
-
Evacuate and Secure the Area: Restrict access to the spill area to essential personnel.
-
Ensure Proper Ventilation: If safe to do so, increase ventilation in the area.
-
Wear Appropriate PPE: Don the full PPE as outlined in the table above.
-
Contain the Spill: For larger spills, dike the material to prevent it from spreading.[2]
-
Clean-up:
-
Small Spills: Carefully sweep or wipe up the material and place it into a designated, labeled, and sealed container for disposal.[2][6] Avoid actions that generate dust.
-
Large Spills: Use an absorbent material like vermiculite (B1170534) or dry sand to absorb the spilled substance, then collect it into a suitable container for disposal.[2]
-
-
Decontaminate the Area: After the material has been removed, clean the surface thoroughly with water.[2]
-
Prevent Environmental Contamination: Do not allow the spilled material or cleaning run-off to enter drains, sewers, or waterways.[2][5]
III. Disposal Procedures
The disposal of this compound must be conducted in strict accordance with all applicable local, regional, and national regulations.[1][2][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[5]
Step-by-Step Disposal Guidance:
-
Waste Characterization: Determine if the waste is considered hazardous according to your institution's and local regulatory agency's guidelines.
-
Containerization:
-
Place waste this compound in a clearly labeled, sealed, and appropriate container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Labeling: Label the waste container with the full chemical name ("this compound"), associated hazards (e.g., "Skin Irritant," "Eye Damage," "Environmental Hazard"), and the accumulation start date.
-
Storage: Store the waste container in a designated, secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2][5]
-
Engage a Licensed Waste Disposal Company: Contact your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to arrange for collection and proper disposal.[6]
IV. Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Sodium Stearyl Sulfate
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate and essential safety and logistical information for Sodium Stearyl Sulfate, including detailed operational and disposal plans.
Hazard Summary: this compound is a chemical that can cause serious eye damage and skin irritation.[1][2] It is also considered harmful to aquatic life with long-lasting effects.[1][2][3] In powder form, it may form combustible dust concentrations in the air.[4]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin | Chemical resistant gloves and protective clothing. | The specific type of glove should be recommended by the glove supplier.[2] Protective clothing should prevent skin exposure.[4] |
| Respiratory | NIOSH/MSHA approved respirator. | A dust respirator should be used if dust is generated.[5] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
Operational Plan: Safe Handling and Storage
Handling:
-
Wash hands and face thoroughly after handling.[5]
-
Keep away from heat, sparks, and open flames as dust can form an explosive mixture with air.[4][6]
-
Use non-sparking tools.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1][2] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.[1][4] |
Disposal Plan
Waste Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[2]
-
The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[2]
-
Do not let the chemical enter drains or surface water.[1][6]
Empty Containers:
-
Empty containers may retain product residue. Follow label warnings even after the container is emptied.[2]
Spill Management Workflow
In the event of a this compound spill, the following workflow should be initiated to ensure a safe and effective cleanup.
Caption: A workflow diagram for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
